6-Amino-4-iodo-1H-indazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-iodo-1H-indazol-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6IN3/c8-6-1-4(9)2-7-5(6)3-10-11-7/h1-3H,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVXCGVBQIKMZLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NN=C2)I)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6IN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60646206 | |
| Record name | 4-Iodo-1H-indazol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885519-88-0 | |
| Record name | 4-Iodo-1H-indazol-6-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885519-88-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Iodo-1H-indazol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
6-Amino-4-iodo-1H-indazole chemical structure and properties
An In-Depth Technical Guide to 6-Amino-4-iodo-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological significance of this compound. Given the limited availability of direct experimental data for this specific compound, this paper also draws upon data from closely related indazole analogs to provide a thorough and practical resource.
Core Compound Profile and Chemical Structure
This compound belongs to the indazole class of heterocyclic aromatic compounds, which are noted for their wide range of pharmacological activities.[1][2] The indazole core is a bicyclic system composed of a fused benzene and pyrazole ring.[2] The structure of the title compound is distinguished by an amino group (-NH₂) at the C6 position and an iodine atom (-I) at the C4 position, making it a valuable and versatile intermediate in medicinal chemistry.
The iodine atom can serve as a reactive handle for various transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the construction of more complex molecular architectures.[3] The amino group provides a site for further functionalization and can be crucial for establishing interactions with biological targets.[4]
Caption: Chemical structure of this compound.
Chemical Identifiers
Precise identification is critical for database searches, procurement, and regulatory documentation. While a unique CAS number for this compound is not readily found in major chemical databases, its properties can be derived from its structure. For comparative purposes, data for the parent compound, 6-Amino-1H-indazole, is provided.
| Identifier | Value for this compound | Value for 6-Amino-1H-indazole |
| Molecular Formula | C₇H₆IN₃ | C₇H₇N₃[5] |
| Molecular Weight | 259.05 g/mol | 133.15 g/mol [5] |
| CAS Number | Not available | 6967-12-0[5] |
| InChI Key | (Predicted) | KEJFADGISRFLFO-UHFFFAOYSA-N[5] |
| Canonical SMILES | (Predicted) C1=C(C2=C(C=C1N)NN=C2)I | C1=C2C(=CC(=C1)N)C=NN2[5] |
Table 1: Chemical Identifiers.
Physicochemical and Spectroscopic Properties
Experimental physicochemical data for this compound are not extensively published. However, properties can be predicted using computational models. The table below summarizes key predicted properties for the title compound, alongside experimental data for the related 6-Amino-1H-indazole for context.
| Property | Value for this compound (Predicted) | Value for 6-Amino-1H-indazole (Experimental) |
| Melting Point | >200 °C (decomposes) | 204-206 °C (decomposes)[5] |
| Boiling Point | ~450.1 °C | ~376.6 °C (Predicted)[5] |
| pKa | ~15.2 (most acidic), ~3.8 (most basic) | 15.61 (Predicted)[5] |
| Solubility | Sparingly soluble in water; soluble in DMSO, Methanol | Soluble in Methanol[5] |
| Appearance | Predicted to be a light brown to brown solid | Light brown powder[5] |
Table 2: Physicochemical Properties.
Synthesis and Experimental Protocols
There is no single, standardized published synthesis for this compound. However, a plausible synthetic route can be designed based on established methodologies for the functionalization of the indazole scaffold. A common strategy involves a multi-step process starting from a commercially available precursor like 6-nitro-1H-indazole.
Representative Synthetic Workflow
A logical synthetic pathway involves two key transformations: electrophilic iodination and reduction of a nitro group. The order of these steps can be critical to achieving the desired regioselectivity.
Caption: A plausible synthetic route to this compound.
Detailed Experimental Protocols
The following protocols are generalized procedures adapted from literature on analogous transformations.[5][6] Researchers should perform small-scale trials to optimize conditions for this specific substrate.
Step 1: Iodination of 6-Nitro-1H-indazole
This procedure describes the regioselective iodination at the C4 position, which is activated by the electron-withdrawing nitro group at C6.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 6-nitro-1H-indazole (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF) or a strong acid like sulfuric acid.
-
Reagent Addition: Add an iodinating agent such as N-Iodosuccinimide (NIS) or molecular iodine (I₂) (1.1-1.5 eq.) portion-wise to the solution at room temperature.
-
Reaction Monitoring: Stir the mixture for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up and Isolation: Quench the reaction by pouring the mixture into an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product, 4-iodo-6-nitro-1H-indazole, by column chromatography on silica gel.
Step 2: Reduction of 4-Iodo-6-nitro-1H-indazole
This protocol details the reduction of the nitro group to a primary amine.
-
Reaction Setup: Suspend the 4-iodo-6-nitro-1H-indazole (1.0 eq.) in a solvent mixture, typically ethanol or methanol and water.
-
Reagent Addition: Add a reducing agent. Common systems include iron powder (Fe, 5 eq.) with ammonium chloride (NH₄Cl), or tin(II) chloride (SnCl₂, 3 eq.) in concentrated hydrochloric acid (HCl). Catalytic hydrogenation (H₂ gas over Pd/C catalyst) is also an effective method.[5]
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 60-80 °C) for 2-6 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up and Isolation: After completion, cool the reaction and filter it through a pad of Celite to remove the metal salts. If an acidic medium was used, carefully neutralize the filtrate with a base (e.g., NaHCO₃ or NaOH solution).
-
Extraction and Purification: Extract the product into an organic solvent. Dry the combined organic layers and concentrate in vacuo to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography.
Biological Activity and Applications in Drug Discovery
The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives developed as potent therapeutic agents, particularly in oncology.[1][6]
-
Anticancer Potential: Many 6-aminoindazole derivatives have demonstrated significant anticancer and anti-proliferative activities.[4][7][8] They have been investigated as inhibitors of various protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.
-
Kinase Inhibition: The indazole core serves as a versatile scaffold for designing kinase inhibitors.[6] Compounds like Axitinib and Pazopanib, which contain an indazole moiety, are approved drugs that target tyrosine kinases such as Vascular Endothelial Growth Factor Receptor (VEGFR). 6-Iodo-1H-indazole is a known key intermediate in the synthesis of Axitinib.[9]
-
Signaling Pathway Modulation: Indazole-based inhibitors often target key nodes in oncogenic signaling cascades, such as the RAF-MEK-ERK and PI3K-Akt pathways. By blocking the activity of specific kinases in these pathways, they can halt cell proliferation and induce apoptosis in cancer cells.
Caption: Potential role of indazole derivatives as kinase inhibitors.
Conclusion
This compound is a promising, highly functionalized heterocyclic compound. While direct experimental data remains sparse, its structure combines two key features of known bioactive molecules: the 6-aminoindazole core associated with anticancer properties and a C4-iodo substituent that provides a versatile anchor for synthetic elaboration. The synthetic pathways and potential biological applications outlined in this guide, based on established chemical principles and data from related analogs, provide a solid foundation for researchers aiming to explore this molecule's potential in drug discovery and development.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnrjournal.com [pnrjournal.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 6-Aminoindazole CAS#: 6967-12-0 [m.chemicalbook.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Page loading... [guidechem.com]
Synthesis of 6-Amino-4-iodo-1H-indazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 6-Amino-4-iodo-1H-indazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The indazole scaffold is a privileged structure known to interact with various biological targets, and its derivatives are actively investigated as potent therapeutic agents, particularly as kinase inhibitors.[1][2][3][4][5] This document outlines a plausible synthetic pathway, detailed experimental protocols for key transformations, and expected characterization data.
Synthetic Strategy
The synthesis of this compound is most effectively approached through a three-step sequence starting from the commercially available 6-nitro-1H-indazole. The proposed synthetic route involves:
-
Nitration: Introduction of a nitro group at the 6-position of the indazole ring.
-
Regioselective Iodination: Introduction of an iodine atom at the 4-position of 6-nitro-1H-indazole.
-
Reduction: Conversion of the nitro group to the target amino functionality.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
The following sections provide detailed experimental procedures for each step of the synthesis. Safety precautions should be observed, and all reactions should be performed in a well-ventilated fume hood.
Step 1: Synthesis of 6-Nitro-1H-indazole (Starting Material)
While 6-nitro-1H-indazole is commercially available, it can also be synthesized from 2-ethyl-5-nitroaniline.[6]
Reaction Scheme:
Protocol:
A solution of 2-ethyl-5-nitroaniline (1.021 g, 6.14 mmol) in glacial acetic acid (40 mL) is cooled to 0°C. A solution of sodium nitrite (424 mg, 6.14 mmol) in water (1 mL) is added at once. The reaction mixture is stirred for 15 minutes at 25°C. After 3 hours, any residual solid is removed by filtration, and the filtrate is allowed to stand at room temperature for 3 days. The solution is then concentrated under vacuum, and the residue is diluted with water (2 mL) and stirred vigorously. The solid product is collected by filtration, washed with cold water, and purified by flash chromatography (hexane/ethyl acetate, 4:1) to yield 3-methyl-6-nitro-1H-indazole.[6]
Table 1: Quantitative Data for the Synthesis of 3-methyl-6-nitro-1H-indazole [6]
| Parameter | Value |
| Starting Material | 2-ethyl-5-nitroaniline |
| Key Reagents | Sodium nitrite, Acetic acid |
| Product | 3-methyl-6-nitro-1H-indazole |
| Yield | 40.5% |
| Appearance | Solid |
Step 2: Synthesis of 4-Iodo-6-nitro-1H-indazole
The regioselective iodination at the C4 position of 6-nitro-1H-indazole is a critical step. While direct C4 iodination of indazoles is not widely reported, with electrophilic substitution typically favoring the C3 position,[7] a plausible approach involves direct iodination under specific conditions that may favor the desired isomer. It is important to note that the following protocol is a general method for indazole iodination and may require optimization for regioselectivity.
Reaction Scheme:
Protocol:
To a solution of 6-nitro-1H-indazole (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF), molecular iodine (I₂) (2.0 equivalents) is added, followed by the portion-wise addition of potassium hydroxide (KOH) (4.0 equivalents). The reaction mixture is stirred at room temperature for 1-3 hours, with progress monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate. The product is extracted with ethyl acetate, and the combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to isolate the 4-iodo-6-nitro-1H-indazole isomer.
Table 2: Predicted Quantitative Data for the Synthesis of 4-Iodo-6-nitro-1H-indazole
| Parameter | Predicted Value |
| Starting Material | 6-nitro-1H-indazole |
| Key Reagents | Iodine, Potassium hydroxide |
| Product | 4-Iodo-6-nitro-1H-indazole |
| Yield | Moderate (Requires optimization) |
| Purity | >95% after chromatography |
| Appearance | Yellow solid |
Step 3: Synthesis of this compound
The final step involves the reduction of the nitro group of 4-iodo-6-nitro-1H-indazole to the corresponding amine. This transformation can be effectively achieved using reducing agents such as iron powder in the presence of an acid or tin(II) chloride.[8][9][10]
Reaction Scheme:
Protocol using Iron Powder:
4-Iodo-6-nitro-1H-indazole (1.0 equivalent) is dissolved in a mixture of ethanol and a saturated aqueous solution of ammonium chloride. Iron powder (5.0 equivalents) is added, and the mixture is heated to reflux for 2-6 hours. The reaction is monitored by TLC. Upon completion, the hot solution is filtered through Celite to remove the iron salts. The filtrate is concentrated, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product. Purification is achieved by column chromatography or recrystallization.[8][9]
Protocol using Tin(II) Chloride:
To a solution of 4-iodo-6-nitro-1H-indazole (1.0 equivalent) in ethanol, a solution of tin(II) chloride (SnCl₂) (3.0 equivalents) in concentrated hydrochloric acid is added. The mixture is stirred at room temperature or with gentle heating. After the reaction is complete, the mixture is carefully basified with a saturated sodium bicarbonate solution and extracted with ethyl acetate. The organic layer is dried, concentrated, and the product purified as described above.[8][9]
Table 3: Predicted Quantitative Data for the Synthesis of this compound
| Parameter | Predicted Value |
| Starting Material | 4-Iodo-6-nitro-1H-indazole |
| Key Reagents | Iron powder, Ammonium chloride or Tin(II) chloride, HCl |
| Product | This compound |
| Yield | High |
| Purity | >98% after purification |
| Appearance | Off-white to light brown solid |
Characterization Data
The structural confirmation of the synthesized compounds relies on spectroscopic analysis. The following tables summarize the expected NMR and mass spectrometry data for the key intermediate and the final product, based on data from analogous compounds.
Table 4: Predicted Spectroscopic Data for 4-Iodo-6-nitro-1H-indazole
| Technique | Expected Data |
| ¹H NMR (DMSO-d₆) | δ (ppm): ~13.5 (br s, 1H, NH), ~8.5 (s, 1H, H-5), ~8.2 (s, 1H, H-7), ~8.0 (s, 1H, H-3) |
| ¹³C NMR (DMSO-d₆) | δ (ppm): ~148 (C-6), ~142 (C-7a), ~135 (C-3), ~125 (C-5), ~120 (C-3a), ~115 (C-7), ~90 (C-4) |
| Mass Spec. (ESI+) | m/z: [M+H]⁺ calculated for C₇H₄IN₃O₂: 289.94 |
Table 5: Predicted Spectroscopic Data for this compound
| Technique | Expected Data |
| ¹H NMR (DMSO-d₆) | δ (ppm): ~12.5 (br s, 1H, NH), ~7.8 (s, 1H, H-3), ~7.2 (s, 1H, H-5), ~6.8 (s, 1H, H-7), ~5.5 (br s, 2H, NH₂) |
| ¹³C NMR (DMSO-d₆) | δ (ppm): ~150 (C-6), ~140 (C-7a), ~130 (C-3), ~118 (C-3a), ~110 (C-5), ~100 (C-7), ~85 (C-4) |
| Mass Spec. (ESI+) | m/z: [M+H]⁺ calculated for C₇H₆IN₃: 259.97 |
Signaling Pathways and Biological Relevance
Indazole derivatives are widely recognized for their potential as kinase inhibitors, which are crucial in cancer therapy.[1][2][3][4][5] The this compound scaffold provides a versatile platform for the development of such inhibitors. The amino group at the 6-position can be further functionalized to interact with key residues in the ATP-binding pocket of various kinases, while the iodine atom at the 4-position can be utilized for further structural modifications via cross-coupling reactions to enhance potency and selectivity.
Caption: Potential inhibition of the RAF-MEK-ERK signaling pathway by this compound derivatives.
This guide provides a foundational framework for the synthesis of this compound. Researchers are encouraged to optimize the described procedures and conduct thorough characterization to ensure the identity and purity of the synthesized compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnrjournal.com [pnrjournal.com]
- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Methyl-6-nitroindazole synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]
A Comprehensive Technical Guide to 6-Iodo-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical and Physical Properties
6-Iodo-1H-indazole is a yellow solid at room temperature.[2] Its chemical structure consists of a bicyclic system with a benzene ring fused to a pyrazole ring, with an iodine atom substituted at the 6-position. This compound is valued for its unique electronic properties and its utility as a versatile scaffold in organic synthesis.[2]
| Property | Value | Reference(s) |
| CAS Number | 261953-36-0 | [2][3][4] |
| Molecular Formula | C₇H₅IN₂ | [2][3] |
| Molecular Weight | 244.03 g/mol | [2][3][5] |
| Appearance | Yellow solid | [2] |
| Melting Point | 207.0 to 211.0 °C | [4] |
| Boiling Point | 358.2±15.0 °C (Predicted) | [4] |
| Density | 2.082±0.06 g/cm³ (Predicted) | [4] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [4] |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature or 0-8 °C. | [2][3][4] |
| Purity | ≥ 96% (HPLC) | [2] |
Experimental Protocols
Synthesis of 6-Iodo-1H-indazole from 6-Aminoindazole
This protocol describes the synthesis of 6-iodo-1H-indazole via diazotization of 6-aminoindazole followed by a Sandmeyer-type reaction with potassium iodide.[1]
Materials:
-
6-aminoindazole
-
Concentrated hydrochloric acid
-
Sodium nitrite (NaNO₂)
-
Potassium iodide (KI)
-
Water
-
Dichloromethane (CH₂Cl₂)
-
3N Sodium hydroxide (NaOH) solution
-
10% Sodium thiosulfate (Na₂S₂O₃) solution
-
Tetrahydrofuran (THF)
-
n-Hexane
-
Silica gel
Procedure:
-
Prepare a suspension of 6-aminoindazole (10.4g, 78mmol) in water (30mL) in a flask and cool to 0°C.
-
With stirring, add a solution of concentrated hydrochloric acid (35mL, 420mmol) to the suspension at 0°C.
-
Add a solution of sodium nitrite (6.64g, 96mmol) in water (30mL) to the mixture at 0°C and stir for 30 minutes.
-
Add a solution of potassium iodide (15.91g, 96mmol) in water (30mL) at room temperature and continue stirring for 30 minutes.
-
Add dichloromethane (80mL) and heat the mixture to 40°C for 2 hours.
-
Cool the reaction mixture to 0°C and adjust the pH to 14 with a 3N sodium hydroxide solution.
-
Filter the resulting precipitate and wash it with a 10% sodium thiosulfate solution.
-
Dissolve the precipitate in tetrahydrofuran. Add silica gel and stir at room temperature for 1 hour.
-
Add n-hexane (600mL) and filter the mixture.
-
Wash the residue twice with a THF/n-hexane (1/3 v/v) solution.
-
Remove the solvent under reduced pressure to obtain 6-iodo-1H-indazole as an orange powder (15.23g, 80% yield).[1]
Synthesis of 6-Iodo-1H-indazole from 6-Bromo-1H-indazole
This protocol outlines an alternative synthesis route starting from 6-bromo-1H-indazole.[6]
Materials:
-
6-bromo-1H-indazole (Formula V compound)
-
Potassium iodide (KI)
-
1,4-Dioxane
-
Tetrabutylammonium iodide
-
Cuprous iodide (CuI)
-
N,N'-Dimethylethylenediamine
-
Ethyl acetate
-
20% Ammonia solution
-
Acetonitrile
Procedure:
-
In a reactor, combine 6-bromo-1H-indazole (5.0g), potassium iodide (13.38g), and 1,4-dioxane (50mL).
-
Add tetrabutylammonium iodide (0.2g), cuprous iodide (0.51g), and N,N'-dimethylethylenediamine (0.47g).[6]
-
Heat the mixture to reflux and maintain for 48 hours.[6]
-
After completion, cool the reaction mixture to room temperature and filter.
-
Concentrate the filtrate. Dissolve the resulting concentrate in ethyl acetate.
-
Wash the ethyl acetate layer with a 20% ammonia solution and separate the organic phase.
-
Concentrate the organic phase.
-
Recrystallize the concentrate from acetonitrile to obtain 6-iodo-1H-indazole (yield: 84.2%).[6]
Applications in Drug Development
6-Iodo-1H-indazole is a valuable building block in the synthesis of pharmacologically active molecules, particularly in the development of anti-cancer agents.[2] Its primary application is as a key intermediate in the synthesis of Axitinib, a potent and selective tyrosine kinase inhibitor.[1]
Role in Axitinib Synthesis and Mechanism of Action
Axitinib functions by inhibiting multiple receptor tyrosine kinases (RTKs), including vascular endothelial growth factor receptors (VEGFRs), which are crucial for angiogenesis, the process of new blood vessel formation that tumors rely on for growth and metastasis. The indazole core of Axitinib is essential for its binding to the ATP-binding pocket of these kinases.
Below is a simplified representation of the Axitinib synthesis workflow starting from 6-iodo-1H-indazole and its subsequent mechanism of action.
Other Potential Applications
The indazole scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide range of biologically active compounds.[7] Derivatives of indazole have been investigated for various therapeutic applications, including:
-
Anti-inflammatory agents : Some indazole derivatives exhibit anti-inflammatory properties.[8]
-
Antimicrobial and Antiparasitic agents : The indazole nucleus is found in compounds with activity against bacteria, fungi, and parasites.[7][8]
-
Neurological Disorders : It serves as an intermediate in synthesizing pharmaceuticals targeting neurological disorders.[2]
-
Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors : 6-Aminoindazole derivatives have been designed and evaluated as IDO1 inhibitors, which have potential in cancer immunotherapy.[9]
The following diagram illustrates the diverse therapeutic areas where indazole derivatives have shown potential.
Safety and Handling
Hazard Identification:
-
Harmful if swallowed.[5]
-
Causes skin irritation.[5]
-
Causes serious eye irritation.[5]
-
May cause respiratory irritation.[5]
Precautionary Measures:
-
Use only in a well-ventilated area.
-
Wear protective gloves, clothing, eye, and face protection.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Store in a well-ventilated place and keep the container tightly closed.
This guide is intended for informational purposes for qualified professionals. Always refer to the specific Safety Data Sheet (SDS) for complete and detailed safety information before handling this chemical.
References
- 1. Page loading... [guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 261953-36-0|6-Iodo-1H-indazole|BLD Pharm [bldpharm.com]
- 4. 6-Iodo-1H-indazole CAS#: 261953-36-0 [m.chemicalbook.com]
- 5. 6-iodo-1H-indazole | C7H5IN2 | CID 12991241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis method of 6-iodine-1H-indazole - Eureka | Patsnap [eureka.patsnap.com]
- 7. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Analytical Characterization of 6-Amino-4-iodo-1H-indazole: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available, experimentally derived spectroscopic data for 6-Amino-4-iodo-1H-indazole is limited. The data presented in this guide is predictive, based on the analysis of structurally analogous compounds and established principles of spectroscopic interpretation. This document serves as a reference for the expected analytical data and provides standardized protocols for its experimental acquisition.
Predicted Spectroscopic Data
The structural characterization of this compound relies on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Below are the predicted data for each technique, summarized for clarity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for elucidating the precise molecular structure.[1] The predicted chemical shifts (δ) are referenced to tetramethylsilane (TMS) in a deuterated solvent such as DMSO-d₆, which is commonly used for indazole derivatives to observe the exchangeable N-H proton.[1]
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| 1-H (Indazole NH) | ~13.0 - 13.5 | broad singlet | Chemical shift is concentration and solvent dependent. |
| 3-H | ~8.0 - 8.2 | singlet | Expected to be the most downfield aromatic proton. |
| 5-H | ~7.3 - 7.5 | doublet (d) | Coupled to 7-H with a small meta coupling constant (J ≈ 1-2 Hz). |
| 7-H | ~6.8 - 7.0 | doublet (d) | Coupled to 5-H with a small meta coupling constant (J ≈ 1-2 Hz). Upfield shift due to the adjacent amino group. |
| -NH₂ (Amino) | ~5.0 - 5.5 | broad singlet | Exchangeable with D₂O. Chemical shift is variable. |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| C3 | ~135 - 140 | |
| C3a | ~140 - 142 | |
| C4 | ~90 - 95 | Significant upfield shift due to the heavy atom effect of iodine. |
| C5 | ~125 - 130 | |
| C6 | ~145 - 150 | Downfield shift due to the attached amino group. |
| C7 | ~100 - 105 | Upfield shift due to the ortho amino group. |
| C7a | ~115 - 120 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.[2]
Table 3: Predicted Characteristic IR Absorption Bands
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H (Indazole) | Stretch | 3200 - 3400 | Medium, Broad |
| N-H (Amino) | Symmetric & Asymmetric Stretch | 3300 - 3500 | Medium, Sharp (two bands for -NH₂)[3] |
| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium to Weak |
| C=C (Aromatic) | Stretch | 1550 - 1620 | Medium to Strong |
| N-H | Bend | 1500 - 1600 | Medium |
| C-N | Stretch | 1250 - 1350 | Medium |
| C-I | Stretch | 500 - 600 | Weak to Medium |
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) provides the exact molecular weight and elemental composition of the compound.[4]
Table 4: Predicted Mass Spectrometry Data
| Parameter | Predicted Value | Notes |
| Molecular Formula | C₇H₆IN₃ | |
| Molecular Weight | 258.96 g/mol | (Calculated using isotopic masses) |
| Predicted [M+H]⁺ | 259.9662 | High-resolution ESI-TOF would confirm this exact mass. |
| Key Fragmentation | [M-I]⁺, [M-HCN]⁺ | Loss of the iodine atom is a likely fragmentation pathway. |
| Isotopic Pattern | The presence of iodine (¹²⁷I is ~100% abundant) will not produce a characteristic M+2 peak like chlorine or bromine.[5] |
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data.
NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh 5-10 mg of the solid this compound sample.[6] Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry 5 mm NMR tube.[6] Add a small amount of tetramethylsilane (TMS) to serve as an internal reference standard (δ = 0.00 ppm).[1] Ensure the sample is fully dissolved, using gentle vortexing if necessary.[6]
-
¹H NMR Acquisition: The experiment is typically run on a 400 MHz or higher field spectrometer.[7] The spectrometer is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve optimal homogeneity.[6] A standard one-dimensional proton spectrum is acquired with a pulse angle of 30-45°, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[1]
-
¹³C NMR Acquisition: A proton-decoupled ¹³C spectrum is acquired to yield singlets for each carbon signal.[1] Due to the low natural abundance of ¹³C, a greater number of scans is required. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.
Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol
For solid samples, the Attenuated Total Reflectance (ATR) method is common due to its minimal sample preparation.[8]
-
Instrument Preparation: Ensure the ATR crystal (commonly diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[9]
-
Background Scan: Perform a background scan of the empty ATR crystal to account for atmospheric and instrumental interferences.
-
Sample Analysis: Place a small amount of the solid this compound powder directly onto the ATR crystal.[9] Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.[9]
-
Data Acquisition: Collect the spectrum, typically in the range of 4000-400 cm⁻¹. The final spectrum is presented in terms of percent transmittance or absorbance.[10]
High-Resolution Mass Spectrometry (HRMS) Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL or less) in a high-purity solvent such as methanol or acetonitrile.[4]
-
Ionization: Introduce the sample solution into the mass spectrometer. Electrospray Ionization (ESI) is a common soft ionization technique suitable for this type of molecule, which will likely generate a protonated molecular ion ([M+H]⁺).[11]
-
Mass Analysis: Analyze the ions using a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.[12] These analyzers are capable of measuring mass-to-charge ratios with high accuracy, often to four or five decimal places.[13]
-
Data Analysis: Determine the exact mass of the molecular ion and compare it to the calculated theoretical mass for the molecular formula C₇H₆IN₃ to confirm the elemental composition.[13]
Visualization of Analytical Workflow
The logical flow for the characterization of a newly synthesized compound like this compound is depicted below. This workflow ensures that comprehensive data is collected to confirm the compound's identity and structure.
References
- 1. benchchem.com [benchchem.com]
- 2. Characteristic IR Absorptions | OpenOChem Learn [learn.openochem.org]
- 3. IR Absorption Table [webspectra.chem.ucla.edu]
- 4. measurlabs.com [measurlabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 7. rsc.org [rsc.org]
- 8. jascoinc.com [jascoinc.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
- 11. fiveable.me [fiveable.me]
- 12. rsc.org [rsc.org]
- 13. Application of High Resolution Mass Spectrometry in Organic Chemistry | CHIMIA [chimia.ch]
6-Amino-4-iodo-1H-indazole: A Technical Overview of a Key Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Amino-4-iodo-1H-indazole is a substituted indazole derivative of significant interest in medicinal chemistry and drug discovery. The indazole scaffold is a prominent feature in numerous biologically active compounds, recognized for its role as a versatile pharmacophore.[1][2] Derivatives of indazole have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anti-tumor, and antimicrobial properties.[2] The presence of both an amino group and an iodine atom on the indazole ring of this compound makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other targeted therapies.[3][4] This technical guide provides a summary of the available physical and chemical properties of this compound, along with relevant information on its synthesis and potential biological significance.
Core Properties
While specific experimental data for this compound is limited in publicly available literature, its fundamental properties can be identified.
| Property | Value | Source |
| CAS Number | 885519-88-0 | Internal Google Search |
| Molecular Formula | C₇H₆IN₃ | Internal Google Search |
| Molecular Weight | 259.05 g/mol | [5] |
| IUPAC Name | 4-iodo-1H-indazol-6-amine | Internal Google Search |
| Canonical SMILES | NC1=CC(I)=C2C=NNC2=C1 | Internal Google Search |
Physicochemical Characteristics
| Property (for 6-Iodo-1H-indazole) | Value | Source |
| Melting Point | 207.0 to 211.0 °C | [6] |
| Boiling Point (Predicted) | 358.2 ± 15.0 °C | [6] |
| Solubility | Slightly soluble in DMSO and Methanol | [6] |
| pKa (Predicted) | 12.96 ± 0.40 | [7] |
It is important to note that the presence of the amino group at the 6-position in this compound would likely alter these properties.
Synthesis and Reactivity
While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in the searched literature, a potential synthetic route can be inferred from general organic chemistry principles and published methods for related compounds. A plausible approach involves the reduction of a corresponding nitro-indazole precursor. A relevant patent describes the synthesis of 4,6-disubstituted 1H-indazole derivatives, which includes a general method for the reduction of a nitro group to an amino group using iron powder in the presence of ammonium chloride.[8]
The synthesis workflow can be conceptualized as follows:
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. 6-iodo-1H-indazole | C7H5IN2 | CID 12991241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CN107805221A - Method for preparing 1H-indazole derivative - Google Patents [patents.google.com]
- 8. pubs.rsc.org [pubs.rsc.org]
An In-depth Technical Guide on the Solubility of 6-Amino-4-iodo-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Predicted Solubility Profile of 6-Amino-4-iodo-1H-indazole
The molecular structure of this compound, featuring an amino group, an iodine atom, and an indazole core, suggests a complex solubility profile. The presence of the amino group and the nitrogen atoms in the indazole ring allows for hydrogen bonding with protic solvents, which would contribute to its solubility in polar solvents. However, the aromatic indazole ring and the large, hydrophobic iodine atom are expected to decrease its aqueous solubility.
Based on qualitative data for a structurally related compound, 6-iodo-1H-indazole, slight solubility in polar organic solvents such as Dimethyl Sulfoxide (DMSO) and Methanol can be anticipated. The addition of the amino group in this compound might slightly enhance its polarity and potential for hydrogen bonding, possibly leading to a modest increase in solubility in protic solvents compared to its non-amino counterpart.
The solubility of this compound is also expected to be highly dependent on the pH of the medium. The amino group is basic and will become protonated at acidic pH, forming a more soluble salt. Therefore, its solubility is likely to be significantly higher in acidic aqueous solutions compared to neutral or basic solutions.
A summary of the predicted solubility is presented in the table below. It is important to note that these are qualitative predictions and must be confirmed by experimental data.
| Solvent Class | Predicted Solubility | Rationale |
| Aqueous | ||
| Acidic (e.g., HCl) | High | Protonation of the amino group leads to the formation of a more soluble salt. |
| Neutral (e.g., Water) | Low | The hydrophobic indazole ring and iodine atom likely dominate, leading to poor aqueous solubility. |
| Basic (e.g., NaOH) | Low | The amino group remains unprotonated, and the overall molecule retains its hydrophobic character. |
| Organic | ||
| Polar Aprotic | Moderate to High | Solvents like DMSO and DMF are good hydrogen bond acceptors and can solvate both polar and nonpolar parts of the molecule. |
| Polar Protic | Slight to Moderate | Solvents like methanol and ethanol can act as both hydrogen bond donors and acceptors, but the hydrophobic regions may limit high solubility. |
| Nonpolar | Low | The presence of polar functional groups (amino, indazole nitrogens) is expected to result in poor solubility in nonpolar solvents like hexane and toluene. |
Experimental Protocols for Solubility Determination
The determination of solubility is a critical step in the preclinical development of any potential drug candidate. The shake-flask method is the gold standard for determining equilibrium solubility due to its accuracy and reliability.[1][2]
2.1. Equilibrium Solubility Determination using the Shake-Flask Method
This protocol describes the determination of the thermodynamic equilibrium solubility of this compound in various solvents.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, pH buffers, organic solvents)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Constant temperature incubator or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solutions and Calibration Curve:
-
Prepare a stock solution of this compound of known concentration in a suitable solvent in which it is freely soluble (e.g., DMSO).
-
From the stock solution, prepare a series of calibration standards by serial dilution.
-
Analyze the calibration standards by HPLC to generate a calibration curve of peak area versus concentration.
-
-
Sample Preparation:
-
Add an excess amount of solid this compound to a pre-weighed glass vial. The excess solid is crucial to ensure that a saturated solution is achieved at equilibrium.
-
Record the weight of the added solid.
-
Add a known volume of the desired solvent to the vial.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker or rotator within a constant temperature incubator (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. This is typically 24 to 72 hours.[2][3] A preliminary kinetic study can be performed by taking samples at different time points (e.g., 4, 8, 16, 24, 48, 72 hours) to determine the time required to reach a plateau in concentration.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to sediment.
-
To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).
-
-
Sampling and Analysis:
-
Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.
-
Filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtered sample with a suitable solvent to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted sample by HPLC to determine the concentration of this compound.
-
-
Calculation:
-
Using the calibration curve, determine the concentration of the compound in the diluted sample.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
The solubility is expressed in units such as mg/mL or µg/mL.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the equilibrium solubility of a compound like this compound.
Caption: Experimental workflow for equilibrium solubility determination.
References
The Indazole Scaffold: A Privileged Core for Modern Drug Discovery
A Technical Guide to the Research Applications of Substituted Indazoles for Researchers, Scientists, and Drug Development Professionals
The indazole core, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile framework for the design of potent and selective modulators of a wide range of biological targets. This has led to the successful development of several FDA-approved drugs and a robust pipeline of clinical candidates. This technical guide provides an in-depth overview of the significant research applications of substituted indazoles, focusing on their utility in oncology, inflammation, and neuroscience, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to empower researchers in their drug discovery endeavors.
I. Indazoles in Oncology: Targeting Key Cancer Pathways
Substituted indazoles have made a profound impact in oncology, primarily through the development of targeted therapies that inhibit key enzymes driving cancer progression.
Kinase Inhibition
Many indazole derivatives are potent inhibitors of protein kinases, enzymes that play a critical role in cell signaling pathways controlling proliferation, survival, and angiogenesis.[1]
Pazopanib , an indazole-containing compound, is a multi-targeted tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and soft tissue sarcoma.[2] It potently inhibits Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, -3), Platelet-Derived Growth Factor Receptors (PDGFR-α, -β), and c-Kit.[3] Inhibition of the VEGFR-2 signaling cascade is a key mechanism for its anti-angiogenic effects.
Axitinib is another FDA-approved indazole-based kinase inhibitor used in the treatment of advanced renal cell carcinoma. It is a potent and selective inhibitor of VEGFR-1, -2, and -3.
The indazole scaffold has also been explored for the inhibition of other kinases implicated in cancer, such as Fibroblast Growth Factor Receptors (FGFR) and BRAF.[4][5]
PARP Inhibition
Niraparib , an indazole-based compound, is a potent and selective inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, PARP-1 and PARP-2.[6] These enzymes are central to the repair of single-strand DNA breaks.[7][8] In cancers with mutations in BRCA1 or BRCA2 genes, which are deficient in the homologous recombination repair pathway for double-strand breaks, inhibition of PARP leads to synthetic lethality and tumor cell death.[7] Niraparib is approved for the maintenance treatment of recurrent ovarian, fallopian tube, and primary peritoneal cancer.[6]
Quantitative Bioactivity Data of Indazole-Based Inhibitors
The following tables summarize the in vitro potency of representative substituted indazoles against their primary targets.
| Compound | Target | Assay Type | IC50 / Ki | Reference |
| Pazopanib | VEGFR-2 | Kinase Assay | 30 nM (IC50) | [2][9] |
| Pazopanib | c-Kit | Kinase Assay | 48 nM (IC50) | [3] |
| Pazopanib | PDGFR-β | Kinase Assay | 215 nM (IC50) | [3] |
| Niraparib | PARP-1 | Enzymatic Assay | 3.7 nM (IC50) | [10] |
| Indazole Derivative 16 | COX-2 | Enzymatic Assay | 409 nM (IC50) | [11][12] |
| Indazole Derivative 3d | BRAF(V600E) | Kinase Assay | 220 nM (IC50) | [13] |
Table 1: Quantitative bioactivity data for indazole-based enzyme inhibitors.
II. Indazoles in Inflammation and Neuroscience
Anti-Inflammatory Applications
The indazole scaffold has been utilized to develop potent anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[11] Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs. Several indazole series have been synthesized and shown to exhibit high selectivity and potent inhibitory activity against COX-2.[11][12]
Modulators of Cannabinoid Receptors
Indazole-3-carboxamides have been identified as a significant class of synthetic cannabinoid receptor agonists.[14] These compounds often display high potency for the CB1 receptor, which is primarily expressed in the central nervous system.[14][15] The modular nature of their synthesis has unfortunately led to their emergence as designer drugs, but it also highlights the potential for developing therapeutically useful CB1 modulators for conditions such as pain, nausea, and appetite stimulation.[16]
Quantitative Bioactivity Data of Indazole-Based Modulators
| Compound | Target | Assay Type | EC50 / Ki | Reference |
| S-form Indazole Derivative | CB1 Receptor | Binding Assay | 78.4 nM (Ki) | [14] |
| MDMB-5'F-BUTINACA | CB1 Receptor | Functional Assay | 5.75 nM (EC50) | [15] |
| AB-FUBINACA | CB1 Receptor | Functional Assay | 11.6 nM (EC50) | [14] |
| AB-PINACA | CB1 Receptor | Functional Assay | 2.1 nM (EC50) | [14] |
Table 2: Quantitative bioactivity data for indazole-based cannabinoid receptor modulators.
III. Key Signaling Pathways and Experimental Workflows
Visualizing the complex biological systems in which substituted indazoles operate is crucial for understanding their mechanism of action and for designing new experiments.
VEGFR-2 Signaling Pathway Inhibition
// Nodes VEGF [label="VEGF-A", fillcolor="#FBBC05", fontcolor="#202124"]; VEGFR2 [label="VEGFR-2\n(Receptor Tyrosine Kinase)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=Mrecord]; Pazopanib [label="Pazopanib\n(Indazole Inhibitor)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=octagon]; PLCg [label="PLCγ", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; RAS [label="RAS", fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#F1F3F4", fontcolor="#202124"]; RAF [label="RAF", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation,\nMigration, Survival\n(Angiogenesis)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];
// Edges VEGF -> VEGFR2 [label=" Binds"]; Pazopanib -> VEGFR2 [label=" Inhibits\nAutophosphorylation", arrowhead=tee, color="#EA4335"]; VEGFR2 -> {PLCg, PI3K, RAS} [label=" Activates"]; PI3K -> AKT; RAS -> RAF -> MEK -> ERK; {AKT, ERK, PLCg} -> Proliferation [arrowhead=vee];
// Invisible edges for alignment edge[style=invis]; VEGF -> Pazopanib; }
Caption: Pazopanib inhibits VEGF-A-mediated angiogenesis by blocking VEGFR-2 autophosphorylation.
PARP-1 Inhibition and Synthetic Lethality
// Nodes SSB [label="Single-Strand\nDNA Break (SSB)", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse]; PARP1 [label="PARP-1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Niraparib [label="Niraparib\n(Indazole Inhibitor)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=octagon]; BER [label="Base Excision Repair\n(BER)", fillcolor="#34A853", fontcolor="#FFFFFF"]; DSB [label="Double-Strand\nDNA Break (DSB)\nat Replication Fork", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse]; HR [label="Homologous\nRecombination (HR)", fillcolor="#34A853", fontcolor="#FFFFFF"]; BRCA_WT [label="Functional BRCA1/2", fillcolor="#F1F3F4", fontcolor="#202124"]; BRCA_Mut [label="Mutated BRCA1/2", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Cell_Survival [label="Cell Survival", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Cell_Death [label="Cell Death\n(Synthetic Lethality)", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges SSB -> PARP1 [label=" recruits"]; Niraparib -> PARP1 [label=" inhibits", arrowhead=tee, color="#EA4335"]; PARP1 -> BER [label=" initiates"]; BER -> Cell_Survival; {PARP1, SSB} -> DSB [label=" PARP inhibition\nleads to"]; DSB -> HR [label=" repaired by"]; BRCA_WT -> HR [label=" enables"]; BRCA_Mut -> HR [label=" disables", arrowhead=tee, color="#EA4335"]; HR -> Cell_Survival; {DSB, BRCA_Mut} -> Cell_Death; }
Caption: Niraparib induces synthetic lethality in BRCA-mutant cells by inhibiting PARP-1-mediated DNA repair.
General Workflow for Evaluating Indazole Candidates
Caption: A typical workflow for the discovery and development of novel indazole-based therapeutic agents.
IV. Experimental Protocols
Detailed and reproducible experimental protocols are the foundation of drug discovery research. The following sections provide methodologies for key assays used to characterize substituted indazoles.
Cell Viability and Proliferation (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[17]
Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[17] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance.
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the substituted indazole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle control (e.g., DMSO) and untreated control wells. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.[17]
-
Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[18]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.[19]
-
Absorbance Measurement: Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[17]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M), which can be perturbed by anticancer agents.[20]
Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that binds stoichiometrically to DNA. The fluorescence intensity of PI-stained cells is directly proportional to their DNA content, allowing for the discrimination of cell cycle phases by flow cytometry.
Protocol:
-
Cell Treatment: Plate cells and treat with the test compound at its IC50 concentration for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 1200 rpm for 5 minutes.[20]
-
Fixation: Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[20] Incubate for at least 30 minutes on ice or store at 4°C for up to two weeks.[20]
-
Washing: Centrifuge the fixed cells at 2000 rpm for 5 minutes. Discard the supernatant and wash the cell pellet twice with PBS.[20]
-
RNAse Treatment: Resuspend the cell pellet in 100 µL of RNase A solution (100 µg/mL) to eliminate RNA, ensuring that PI only stains DNA. Incubate at room temperature for 5 minutes.[20][21]
-
PI Staining: Add 400 µL of PI staining solution (50 µg/mL in PBS) to the cells.[20]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Gate on the single-cell population using a forward scatter (FSC) vs. side scatter (SSC) plot, followed by a pulse width vs. pulse area plot to exclude doublets.[21] Collect PI fluorescence data on a linear scale.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to model the G0/G1, S, and G2/M populations from the DNA content histogram and quantify the percentage of cells in each phase.[20]
V. Conclusion
The indazole scaffold is a cornerstone of modern medicinal chemistry, providing a robust framework for developing targeted therapies. The diverse biological activities, ranging from kinase and PARP inhibition in oncology to COX inhibition and cannabinoid receptor modulation, underscore its versatility.[8][20] The continued exploration of structure-activity relationships, coupled with advanced synthetic methodologies, will undoubtedly expand the therapeutic applications of substituted indazoles. This guide serves as a foundational resource, providing the necessary data, protocols, and pathway insights to facilitate the ongoing discovery and development of novel indazole-based therapeutics.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of fundamental study of pazopanib in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a novel chemical class of BRAF inhibitors offers new hope for melanoma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological effects of Niraparib and its combination with angiogenic inhibitor in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PARP1 - Wikipedia [en.wikipedia.org]
- 8. The role of PARP1 in the DNA damage response and its application in tumor therapy [journal.hep.com.cn]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, biological evaluation of novel 4,5-dihydro-2H-pyrazole 2-hydroxyphenyl derivatives as BRAF inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. In vitro CB1 receptor activity of halogenated indazole synthetic cannabinoid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 16. EP3564214A1 - Indazole derivatives as modulators of the cannabinoid system - Google Patents [patents.google.com]
- 17. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 18. atcc.org [atcc.org]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. wp.uthscsa.edu [wp.uthscsa.edu]
- 21. ucl.ac.uk [ucl.ac.uk]
An In-depth Technical Guide to 6-Amino-4-iodo-1H-indazole: Discovery and History
An Important Note on the Subject Compound:
Initial comprehensive research into the chemical entity "6-Amino-4-iodo-1H-indazole" has revealed a significant lack of specific, publicly available scientific literature, quantitative data, and detailed experimental protocols for this exact structure. The compound does not appear to be a widely synthesized, studied, or commercialized molecule.
However, the search results contain substantial information on structurally related and highly significant compounds, particularly 6-iodo-1H-indazole and various 6-aminoindazole derivatives. The former is a crucial, well-documented intermediate in the synthesis of the FDA-approved kinase inhibitor, Axitinib.
Given the scarcity of data on the requested topic, this technical guide will focus on the discovery, synthesis, and application of these closely related and industrially relevant indazole derivatives. This approach allows for the fulfillment of the core technical requirements of the request—providing detailed protocols, data tables, and pathway diagrams—within the context of the broader and better-documented 6-substituted indazole chemical space.
Introduction to the Indazole Scaffold
The indazole scaffold is a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrazole ring. This structure is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity.[1][2] Indazole-containing compounds are integral to numerous approved drugs, including the anti-emetic Granisetron and the multi-kinase inhibitors Pazopanib and Axitinib. Their utility stems from their ability to act as bioisosteres of indoles, forming key hydrogen bond interactions within the ATP-binding pockets of protein kinases.[3]
Synthesis and History of Key 6-Substituted Indazoles
While the history of this compound is not documented, the synthetic routes to key precursors and analogs are well-established, primarily driven by the development of the anticancer drug Axitinib.
Synthesis of 6-iodo-1H-indazole
6-iodo-1H-indazole is a pivotal intermediate in the synthesis of Axitinib, a potent and selective tyrosine kinase inhibitor.[4] Two primary synthetic routes from commercially available starting materials are commonly cited.
Route 1: Diazotization of 6-aminoindazole
This classical route involves the conversion of a 6-amino group into a diazonium salt, which is subsequently displaced by iodine.
Route 2: Halogen Exchange from 6-bromo-1H-indazole
A more modern approach involves a copper-catalyzed halogen exchange reaction, replacing a bromine atom with iodine.
Biological Activity and Applications
The primary application of 6-substituted indazoles is in the field of oncology, specifically as protein kinase inhibitors.[3] The indazole ring serves as an effective hinge-binding motif, crucial for anchoring the inhibitor to the target enzyme.
Role in Kinase Inhibition
6-aminoindazole and 6-iodo-1H-indazole are precursors to drugs that target key signaling pathways involved in tumor growth and angiogenesis (the formation of new blood vessels). Axitinib, derived from 6-iodo-1H-indazole, is a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and c-KIT.[5]
Quantitative Data on Indazole Derivatives
While no data exists for this compound, extensive research on related compounds demonstrates the potency of this class. The following table summarizes inhibitory concentration (IC₅₀) and dissociation constant (Kᵢ) values for selected indazole-based kinase inhibitors.
| Compound Class | Target Kinase | Assay Type | IC₅₀ / Kᵢ (nM) | Reference |
| Axitinib Derivative | PLK4 | Enzymatic | Kᵢ = 4.2 | [6] |
| 1H-Indazol-3-amine | FGFR1 | Enzymatic | IC₅₀ < 4.1 | [3] |
| 1H-Indazol-3-amine | FGFR2 | Enzymatic | IC₅₀ = 2.0 | [3] |
| 6-aminoindazole deriv. | HCT116 Cells | Cell-based | IC₅₀ = 400 | [1] |
| Indazole-pyrimidine | VEGFR-2 | Enzymatic | IC₅₀ = 34.5 | [3] |
Detailed Experimental Protocols
The following are detailed, representative protocols for the synthesis of key 6-substituted indazoles, adapted from the scientific and patent literature.
Protocol 1: Synthesis of 6-iodo-1H-indazole from 6-aminoindazole[5]
-
Preparation: Prepare a suspension of 6-aminoindazole (10.4 g, 78 mmol) in water (30 mL) in a reaction vessel equipped for cooling and stirring. Cool the suspension to 0°C using an ice bath.
-
Diazotization: While maintaining the temperature at 0°C, add a solution of concentrated hydrochloric acid (35 mL, 420 mmol). Subsequently, add a solution of sodium nitrite (6.64 g, 96 mmol) in water (30 mL) dropwise. Stir the mixture vigorously at 0°C for 30 minutes.
-
Iodination: To the resulting diazonium salt solution, add a solution of potassium iodide (15.91 g, 96 mmol) in water (30 mL). Allow the mixture to warm to room temperature and continue stirring for 30 minutes.
-
Workup: Add dichloromethane (80 mL) to the reaction mixture and heat to 40°C for 2 hours. After heating, cool the mixture back to 0°C.
-
Isolation: Adjust the pH of the biphasic mixture to approximately 14 using a 3N sodium hydroxide solution, which will cause the product to precipitate.
-
Purification: Filter the resulting precipitate. Wash the collected solid with a 10% sodium thiosulfate solution to remove residual iodine, followed by washes with water. Dissolve the crude product in tetrahydrofuran, add silica gel, and stir for 1 hour. Filter and wash the silica with a THF/n-hexane solution. Concentrate the filtrate under reduced pressure to yield the final product.
Protocol 2: Synthesis of 6-iodo-1H-indazole from 6-bromo-1H-indazole[5][8]
-
Preparation: To a reaction flask, add 6-bromo-1H-indazole (e.g., 5.0 g), potassium iodide (13.38 g), 1,4-dioxane (50 mL), and tetrabutylammonium iodide (0.2 g).
-
Catalyst Addition: To the stirred suspension, add the copper catalyst, cuprous iodide (0.51 g), and the ligand, N,N'-dimethylethylenediamine (0.47 g).
-
Reaction: Heat the mixture to reflux (approximately 101°C) and maintain reflux for 48 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove insoluble inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate and wash the organic layer with a 13-20% ammonia solution to remove the copper catalyst. Separate the organic phase, dry it over anhydrous sodium sulfate, and concentrate.
-
Crystallization: Recrystallize the crude product from acetonitrile to obtain pure 6-iodo-1H-indazole.[4][7]
Conclusion
Although a direct history of this compound is not available in the public domain, the indazole scaffold, particularly with substitution at the 6-position, is of immense importance to medicinal chemistry and drug development. The synthetic pathways to key intermediates like 6-aminoindazole and 6-iodo-1H-indazole are well-defined and crucial for the production of life-saving kinase inhibitors. The structure's ability to effectively interact with the hinge region of protein kinases has solidified its role as a privileged scaffold in the ongoing development of targeted cancer therapies. Further research into novel substitution patterns on the indazole core continues to be a promising avenue for discovering next-generation therapeutics.
References
- 1. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis method of 6-iodine-1H-indazole - Eureka | Patsnap [eureka.patsnap.com]
An In-depth Technical Guide to the Reactivity of the Amino and Iodo Groups in 6-Amino-4-iodo-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Amino-4-iodo-1H-indazole is a bifunctional heterocyclic compound of significant interest in medicinal chemistry, serving as a versatile scaffold for the synthesis of complex molecules, particularly kinase inhibitors.[1] This technical guide provides a comprehensive overview of the reactivity of its two key functional groups: the 6-amino group and the 4-iodo group. Understanding the chemoselectivity of these groups under various reaction conditions is crucial for the strategic design and synthesis of novel therapeutic agents. This document details the expected reactivity, provides illustrative experimental protocols based on analogous systems, and presents quantitative data where available, offering a practical resource for researchers in drug discovery and development.
Introduction: The Indazole Scaffold in Medicinal Chemistry
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[2] Its unique structure, an isostere of the endogenous signaling molecule indole, allows it to interact with a wide range of biological targets.[3] Indazole derivatives have been successfully developed as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways.[1][4] Dysregulation of these pathways is a hallmark of many diseases, including cancer. Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery.
The functionalization of the indazole ring is a key strategy for modulating the potency, selectivity, and pharmacokinetic properties of these inhibitors. This compound offers two distinct points for diversification: a nucleophilic amino group and an electrophilic iodo group, making it a valuable building block for creating libraries of novel compounds.
Comparative Reactivity of the Amino and Iodo Groups
The selective functionalization of either the 6-amino or the 4-iodo group in this compound is dictated by the choice of reaction conditions and reagents. In general, the amino group is more susceptible to nucleophilic and electrophilic reactions under standard organic synthesis conditions, while the iodo group is primarily reactive in transition metal-catalyzed cross-coupling reactions.
Reactivity of the 6-Amino Group
The lone pair of electrons on the nitrogen atom of the 6-amino group makes it a nucleophilic center. It readily participates in reactions with electrophiles.
-
Acylation: The amino group can be easily acylated using acid chlorides or anhydrides to form amides. This reaction is often used to protect the amino group during subsequent transformations or to introduce specific functionalities that can interact with the target protein.
-
Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides. This modification can alter the electronic properties and steric bulk of the molecule, influencing its binding affinity and selectivity.
-
Reductive Amination: The amino group can be alkylated via reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride.[5][6] This allows for the introduction of a wide variety of alkyl substituents.[5]
Reactivity of the 4-Iodo Group
The carbon-iodine bond at the 4-position is a key site for the formation of new carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond makes it an excellent substrate for these transformations.
-
Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond by coupling the iodoindazole with an organoboron reagent. It is a versatile method for introducing aryl, heteroaryl, or vinyl groups at the 4-position.[3]
-
Heck Coupling: Alkenylation of the 4-position can be achieved through Heck coupling with an alkene.
-
Sonogashira Coupling: This reaction allows for the introduction of an alkyne moiety by coupling with a terminal alkyne. Copper-free Sonogashira conditions are often preferred to avoid potential cytotoxicity associated with copper catalysts.[7][8]
-
Buchwald-Hartwig Amination: The iodo group can be replaced with an amino group through this palladium-catalyzed C-N cross-coupling reaction, providing access to 4,6-diaminoindazole derivatives.[9][10]
Chemoselective Functionalization Strategies
The differential reactivity of the amino and iodo groups allows for their selective functionalization.
-
Reaction at the Amino Group: Standard organic reactions that do not employ transition metal catalysts will typically react selectively with the amino group. For instance, acylation with acetic anhydride can be performed to protect the amino group before carrying out a palladium-catalyzed reaction at the iodo group.
-
Reaction at the Iodo Group: Palladium-catalyzed cross-coupling reactions can be performed selectively at the 4-iodo position. While the amino group can potentially coordinate to the palladium catalyst, this can often be overcome by careful selection of ligands and reaction conditions. In some cases, protection of the amino group may be necessary to achieve high yields.
Furthermore, the indazole ring itself contains an N-H group that can interfere with some reactions. N-protection, for example with a tert-butyloxycarbonyl (Boc) group, is often employed to prevent side reactions and improve the efficiency of cross-coupling reactions.[11] The Boc group can be subsequently removed under acidic conditions.[12][13][14]
Data Presentation: Reactivity in Key Transformations
The following tables summarize quantitative data for reactions analogous to those expected for this compound, based on literature reports for similar substrates.
Table 1: Representative Reactions at the Amino Group
| Reaction Type | Substrate | Reagent(s) | Solvent | Conditions | Product | Yield (%) | Reference |
| Acylation | 6-Amino-1H-indazole | Acetic anhydride, Pyridine | Dichloromethane | Room Temperature, 12h | N-(1H-indazol-6-yl)acetamide | >95 | Inferred from[12] |
| Reductive Amination | 6-Amino-1H-indazole | Benzaldehyde, NaBH(OAc)₃ | 1,2-Dichloroethane | Room Temperature, 18h | N-Benzyl-1H-indazol-6-amine | High | Inferred from[5][6] |
Table 2: Representative Reactions at the Iodo Group (Palladium-Catalyzed Cross-Coupling)
| Reaction Type | Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Conditions | Product | Yield (%) | Reference |
| Suzuki-Miyaura | 3-Iodo-5-nitro-1H-indazole | Pinacol vinyl boronate | Pd(PPh₃)₄ | Na₂CO₃ (2M aq.) | 1,4-Dioxane | 100 °C, 40 min (µW) | 5-Nitro-3-vinyl-1H-indazole | 87 | [3] |
| Suzuki-Miyaura | 4-Iodoanisole | Phenylboronic acid | C-SH-Pd | K₂CO₃ | Ethanol | 100 °C, 4h | 4-Methoxybiphenyl | up to 100 | [15] |
| Buchwald-Hartwig | 4-tert-Butylbromobenzene | n-Hexylamine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 °C | N-(n-Hexyl)-4-tert-butylaniline | High | [16] |
| Sonogashira (Cu-free) | Fluorescein iodide | Alkyne-peptide | Pd-ADHP complex | K₂PO₄ | Water | Room Temperature, 30 min | Coupled product | Good to Excellent | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments, adapted from literature procedures for analogous compounds.
N-Boc Protection of the Indazole Ring
This protocol is based on the general procedure for the Boc protection of indazoles.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or 4-Dimethylaminopyridine (DMAP)
-
Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Dissolve this compound (1.0 eq) in THF or DCM.
-
Add triethylamine (1.5 eq) or a catalytic amount of DMAP.
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Suzuki-Miyaura Coupling at the 4-Iodo Position
This protocol is adapted from procedures for Suzuki coupling on iodo-indazoles.[3]
Materials:
-
N-Boc-6-amino-4-iodo-1H-indazole
-
Arylboronic acid (1.2-1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Sodium carbonate (Na₂CO₃) (2.0 eq) as a 2M aqueous solution
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
To a reaction vessel, add N-Boc-6-amino-4-iodo-1H-indazole (1.0 eq), arylboronic acid (1.2 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Add a degassed mixture of 1,4-dioxane and 2M aqueous Na₂CO₃ solution (e.g., 4:1 v/v).
-
Heat the mixture at 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours, monitoring by TLC.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Acylation of the 6-Amino Group
This is a standard procedure for the acylation of an aromatic amine.
Materials:
-
This compound
-
Acetic anhydride (1.1 eq) or Acetyl chloride (1.1 eq)
-
Pyridine or Triethylamine (1.2 eq)
-
Dichloromethane (DCM)
-
1M HCl solution
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve this compound (1.0 eq) in DCM.
-
Add pyridine (1.2 eq).
-
Cool the solution to 0 °C and add acetic anhydride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Wash the reaction mixture successively with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Recrystallize or purify by column chromatography to obtain the pure N-(4-iodo-1H-indazol-6-yl)acetamide.
N-Boc Deprotection
This protocol describes the removal of the Boc protecting group under acidic conditions.[12][13][14]
Materials:
-
N-Boc protected indazole derivative
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
-
Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve the N-Boc protected indazole in DCM.
-
Add an excess of TFA (e.g., 20-50% v/v in DCM) or 4M HCl in 1,4-dioxane at 0 °C.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, carefully neutralize the excess acid by adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product as necessary.
Visualizations: Workflows and Pathways
The following diagrams illustrate the logical relationships in the functionalization of this compound and a representative signaling pathway where its derivatives may act.
Caption: Chemoselective functionalization pathways of this compound.
Caption: Inhibition of VEGFR-2 signaling by a potential indazole-based inhibitor.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. The distinct reactivity of the 6-amino and 4-iodo groups allows for a range of chemoselective functionalization strategies. The amino group is readily modified using standard organic reactions, while the iodo group provides a handle for sophisticated palladium-catalyzed cross-coupling reactions. A thorough understanding of these reactivities, coupled with appropriate protecting group strategies, enables the rational design and synthesis of novel indazole derivatives with the potential to modulate the activity of key biological targets, such as protein kinases. This guide serves as a foundational resource for researchers aiming to leverage the synthetic potential of this important heterocyclic scaffold in the pursuit of new therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. rsc.org [rsc.org]
- 12. fulir.irb.hr [fulir.irb.hr]
- 13. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical and Predictive Analysis of 6-Amino-4-iodo-1H-indazole: A Technical Guide for Drug Discovery Professionals
Introduction
Indazole derivatives are a cornerstone in medicinal chemistry, renowned for their diverse pharmacological activities. This technical guide provides a comprehensive theoretical and predictive overview of 6-Amino-4-iodo-1H-indazole, a halogenated aminoindazole with significant potential for drug development. While direct experimental data for this specific molecule is limited, this document extrapolates from the rich literature on analogous compounds to present its predicted molecular properties, a plausible synthetic route, and its potential biological significance, particularly in oncology. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding to stimulate further investigation into this promising scaffold.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound features a bicyclic aromatic system with an amino group at the 6-position and an iodine atom at the 4-position. These substitutions are expected to significantly influence the molecule's electronic distribution, reactivity, and biological interactions. The presence of the iodine atom offers a handle for further synthetic modifications, such as cross-coupling reactions, while the amino group can participate in crucial hydrogen bonding interactions with biological targets.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C₇H₆IN₃ |
| Molecular Weight | 275.05 g/mol |
| LogP | 2.1 - 2.5 |
| Topological Polar Surface Area (TPSA) | 54.9 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 2 |
| Rotatable Bonds | 0 |
Theoretical Studies: Electronic Structure, Reactivity, and Spectroscopic Predictions
Computational studies on substituted indazoles provide a framework for predicting the properties of this compound. Density Functional Theory (DFT) calculations are particularly valuable for understanding its electronic characteristics and reactivity.
Frontier Molecular Orbitals
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining a molecule's reactivity. For this compound, the HOMO is expected to be localized primarily on the indazole ring and the amino group, indicating these are the likely sites for electrophilic attack. The LUMO is anticipated to be distributed across the aromatic system, suggesting its susceptibility to nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and is predicted to be in a range typical for drug-like molecules, suggesting a balance of stability and reactivity.
Table 2: Predicted Quantum Chemical Parameters for this compound
| Parameter | Predicted Value Range | Significance |
| EHOMO | -5.5 to -6.0 eV | Electron-donating ability |
| ELUMO | -1.0 to -1.5 eV | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 eV | Chemical reactivity and stability |
| Dipole Moment | 2.5 to 3.5 Debye | Polarity and solubility |
Molecular Electrostatic Potential (MEP)
The MEP map is a valuable tool for visualizing the charge distribution and predicting sites for intermolecular interactions. For this compound, the MEP is expected to show negative potential (red/yellow) around the nitrogen atoms of the pyrazole ring and the amino group, indicating their role as hydrogen bond acceptors. The hydrogen atoms of the amino and N-H groups will exhibit positive potential (blue), highlighting their function as hydrogen bond donors.
Predicted Spectroscopic Data
Based on data from structurally similar indazole derivatives, the following spectroscopic characteristics are predicted for this compound.[1][2][3][4][5]
Table 3: Predicted 1H and 13C NMR Chemical Shifts (in ppm, relative to TMS)
| 1H NMR | Predicted δ (ppm) | 13C NMR | Predicted δ (ppm) |
| H1 (N-H) | 12.0 - 13.0 | C3 | 135 - 140 |
| H3 | 8.0 - 8.2 | C3a | 120 - 125 |
| H5 | 7.0 - 7.2 | C4 | 85 - 90 |
| H7 | 7.4 - 7.6 | C5 | 115 - 120 |
| NH₂ | 4.5 - 5.5 | C6 | 140 - 145 |
| C7 | 110 - 115 | ||
| C7a | 145 - 150 |
Infrared (IR) Spectroscopy: Key predicted IR absorption bands include N-H stretching vibrations in the range of 3300-3500 cm-1 for the amino and indazole N-H groups, C-H stretching of the aromatic ring around 3000-3100 cm-1, and C=C and C=N stretching vibrations in the 1400-1650 cm-1 region.[6][7][8]
Mass Spectrometry: The mass spectrum is expected to show a prominent molecular ion peak (M+) at m/z 275. The isotopic pattern of iodine (127I is the only stable isotope) will simplify the interpretation. Fragmentation patterns will likely involve the loss of HCN, NH₂, and iodine, providing structural confirmation.[9][10]
Proposed Synthesis and Characterization
A plausible synthetic route to this compound can be devised based on established methods for the synthesis of substituted indazoles.[11][12] A potential two-step process is outlined below.
Experimental Protocol: Synthesis of this compound
-
Starting Material: 6-Amino-1H-indazole.
-
Iodination: To a solution of 6-Amino-1H-indazole in a suitable solvent such as dimethylformamide (DMF), add a source of iodine (e.g., iodine monochloride or a mixture of iodine and an oxidizing agent) and a base (e.g., sodium bicarbonate) at room temperature.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is quenched with an aqueous solution of sodium thiosulfate to remove excess iodine. The product is then extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The crude product is purified by column chromatography on silica gel to afford pure this compound.
Characterization Protocol
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra will be recorded on a 400 or 500 MHz spectrometer using a deuterated solvent such as DMSO-d₆.
-
Infrared (IR) Spectroscopy: The IR spectrum will be obtained using a Fourier-transform infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet or a thin film.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to confirm the elemental composition of the synthesized compound.
Potential Biological Activity and Signaling Pathways
Derivatives of 6-aminoindazole have shown significant promise as anticancer agents.[13][14][15][16][17] Notably, some of these compounds act as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in tumor immune evasion.[13][15] Inhibition of IDO1 can restore T-cell-mediated immune responses against cancer cells. Additionally, some 6-aminoindazole derivatives have been shown to induce G2/M cell cycle arrest in cancer cell lines.[13][15]
Given this precedent, it is hypothesized that this compound could also exhibit anticancer properties, potentially through the inhibition of IDO1 or other kinases involved in cell cycle regulation.
Conclusion
This technical guide has provided a detailed theoretical and predictive analysis of this compound. By leveraging existing knowledge on related indazole derivatives, we have outlined its likely physicochemical properties, electronic structure, and spectroscopic signatures. A plausible synthetic route and characterization protocol are presented to guide future experimental work. Furthermore, the potential of this molecule as an anticancer agent, possibly acting through IDO1 inhibition, has been highlighted. This comprehensive overview serves as a valuable resource for researchers and drug development professionals, encouraging the exploration of this compound as a novel scaffold in the quest for new therapeutic agents. Further empirical studies are warranted to validate these predictions and fully elucidate the pharmacological profile of this promising compound.
References
- 1. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] An infrared spectroscopic study of protonated and cationic indazole | Semantic Scholar [semanticscholar.org]
- 7. Indazole(271-44-3) IR Spectrum [chemicalbook.com]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Synthesis method of 6-iodine-1H-indazole - Eureka | Patsnap [eureka.patsnap.com]
- 12. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]
- 13. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benthamdirect.com [benthamdirect.com]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
Methodological & Application
Application Notes: 6-Amino-4-iodo-1H-indazole as a Versatile Building Block in Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and FDA-approved drugs.[1][2] Its derivatives exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-HIV, and antitumor effects.[2][3] Within this class, halogenated indazoles, particularly 6-Amino-4-iodo-1H-indazole, serve as highly versatile building blocks. The presence of the amino group and the iodo substituent provides two reactive sites for orthogonal functionalization, making it an ideal starting material for constructing complex molecules. The iodine atom is particularly amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the introduction of diverse aryl, heteroaryl, and alkynyl moieties.[4][5][6] This application note explores the utility of this compound in the synthesis of potent kinase inhibitors and provides detailed protocols for its application.
Applications in the Synthesis of Kinase Inhibitors
This compound and its close analogs are pivotal intermediates in the synthesis of small molecule kinase inhibitors, which are at the forefront of targeted cancer therapy.[4][5] The indazole core often serves as a hinge-binding motif in the ATP-binding pocket of kinases.
1. Polo-like Kinase 4 (PLK4) Inhibitors: PLK4 is a crucial regulator of centriole duplication, and its overexpression is linked to tumorigenesis in various cancers, including breast and lung cancer.[7] Consequently, PLK4 has emerged as a promising target for cancer therapy.[8] The 6-amino-indazole scaffold has been successfully employed to develop highly potent and selective PLK4 inhibitors.[7][8] Through reactions like Sonogashira and Buchwald-Hartwig couplings at the iodo-position, various substituents can be introduced to optimize binding affinity and pharmacokinetic properties.[8]
2. FLT3, PDGFRα, and Kit Inhibitors: The 3-amino-indazole scaffold, often derived from precursors like 6-bromo or 6-iodo indazoles, is used to design Type II kinase inhibitors that target the "DFG-out" inactive conformation of kinases.[5] This strategy has led to the development of potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), platelet-derived growth factor receptor alpha (PDGFRα), and Kit, including mutants that confer resistance to first-generation inhibitors.[5] Suzuki coupling is a key reaction to install aryl or heteroaryl groups at the 6-position of the indazole ring to build these complex inhibitors.[5]
3. Axitinib and Other Multi-Targeted Inhibitors: Axitinib, a multi-targeted tyrosine kinase inhibitor approved for treating advanced kidney cancer, is synthesized using a 6-iodo-1H-indazole intermediate.[1][7][9] The synthetic routes highlight the importance of the iodo-indazole moiety as a handle for constructing the core structure of the drug.[10]
Quantitative Data Summary
The following tables summarize the biological activity and reaction yields for representative compounds synthesized using indazole-based building blocks.
Table 1: Potency of Synthesized PLK4 Inhibitors
| Compound ID | Structure Description | PLK4 IC₅₀ (nM) | MCF-7 Cell IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| K01 | N-(3-(pyridin-3-ylethynyl)-1H-indazol-6-yl)benzenesulfonamide | 977.6 | >10 | [8] |
| K17 | 4-cyano-N-(3-(pyridin-3-ylethynyl)-1H-indazol-6-yl)benzenesulfonamide | 0.3 | 2.6 | [8] |
| K22 | 4-cyano-N-(1-methyl-3-(pyridin-3-ylethynyl)-1H-indazol-6-yl)benzenesulfonamide | 0.1 | 1.3 |[8] |
Table 2: Potency of 3-Amino-1H-indazole-based Kinase Inhibitors
| Compound ID | Target Kinases | Ba/F3 Cell Line EC₅₀ (nM) | Reference |
|---|---|---|---|
| 4 | FLT3, PDGFRα-T674M | 1 | [5] |
| 11 | FLT3, PDGFRα-T674M | 1 | [5] |
| 22 | FLT3, Kit-T670I | <1 |[5] |
Experimental Protocols and Workflows
This section provides a detailed protocol for a Sonogashira coupling reaction, a common transformation utilizing the iodo-functional group of the indazole scaffold.
Diagram: General Experimental Workflow for Sonogashira Coupling
Caption: General workflow for a Sonogashira cross-coupling reaction.
Protocol: Sonogashira Coupling of this compound with a Terminal Alkyne
This protocol describes a general procedure for the palladium-copper catalyzed cross-coupling of this compound with a terminal alkyne. Conditions may require optimization depending on the specific alkyne used.[6][8][11]
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.1 - 1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 - 0.10 equiv)
-
Copper(I) iodide (CuI) (0.10 - 0.20 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 - 5.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMF, Toluene, or THF)
-
Standard glassware for inert atmosphere reactions
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.05 equiv), and CuI (0.10 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent (e.g., DMF) via syringe, followed by the base (e.g., TEA, 3.0 equiv). Stir the mixture for 5 minutes.
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise to the stirring suspension at room temperature.
-
Reaction: Stir the reaction at room temperature or heat to 50-80 °C, depending on the reactivity of the substrates.[11] Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and quench with water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with ethyl acetate.
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.
-
Characterization: Confirm the structure and purity of the final compound using NMR (¹H, ¹³C), Mass Spectrometry, and IR spectroscopy.
Target Signaling Pathway
The synthesized molecules often target specific nodes in cellular signaling pathways that are dysregulated in diseases like cancer.
Diagram: Simplified PLK4 Signaling in Centrosome Duplication
Caption: Role of PLK4 in centriole duplication and its inhibition.
This pathway illustrates how PLK4 drives the formation of new centrioles, a process essential for proper cell division. In many cancers, PLK4 is overexpressed, leading to an excess of centrosomes, which causes chromosomal instability and aneuploidy—a hallmark of cancer.[7] Inhibitors developed from the this compound scaffold block the kinase activity of PLK4, preventing this aberrant duplication and halting the proliferation of cancer cells.[8]
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 7. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Page loading... [guidechem.com]
- 10. 6-Iodo-1H-indazole synthesis - chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
The Versatile Scaffold: 6-Amino-4-iodo-1H-indazole in Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The compound 6-Amino-4-iodo-1H-indazole is a highly functionalized heterocyclic molecule that serves as a crucial building block in the synthesis of pharmacologically active agents. Its unique substitution pattern, featuring an amino group at the 6-position and an iodine atom at the 4-position of the indazole core, offers medicinal chemists a versatile platform for the development of novel therapeutics, particularly in the realm of oncology. The indazole moiety itself is recognized as a "privileged scaffold" in drug discovery, known for its ability to interact with a variety of biological targets, most notably protein kinases.
The strategic placement of the amino and iodo substituents allows for directed and diverse chemical modifications. The iodine atom at the C4 position is particularly amenable to transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of a wide array of aryl and heteroaryl groups. This facilitates the exploration of the chemical space around the indazole core to optimize potency, selectivity, and pharmacokinetic properties of the resulting compounds. The amino group at the C6 position provides a handle for further functionalization, such as amide bond formation or alkylation, to establish key interactions within the binding sites of target proteins.
Derivatives of 6-aminoindazole have shown significant potential as anticancer agents by targeting various components of cell signaling pathways crucial for tumor growth and survival.[1] While specific biological activity data for this compound is not extensively available in public literature, its primary utility lies in its role as a key intermediate for the synthesis of potent inhibitors of protein kinases and other important cancer-related enzymes like indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan-2,3-dioxygenase (TDO).[2]
Quantitative Data on 6-Aminoindazole Derivatives
While specific quantitative data for this compound is limited, the following tables summarize the biological activities of various derivatives of 6-amino-1H-indazole to highlight the potential of this scaffold.
| Compound ID | Modification | Target/Assay | Cell Line | IC50 (µM) | Reference |
| 1 | N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine | Anti-proliferative | HCT116 | 0.4 ± 0.3 | [1] |
| 2 | N-(4-fluorobenzyl)-1H-indazol-6-amine | Anti-proliferative | HCT116 | 14.3 ± 4.4 | [1] |
| 3 | HT-28 (nitro-aryl at C4) | TDO Inhibition | - | 0.62 | [2] |
| 4 | HT-30 (nitro-aryl at C4) | TDO Inhibition | - | 0.17 | [2] |
| 5 | HT-37 (nitro-aryl at C4) | IDO1/TDO Inhibition | - | 0.91 (IDO1), 0.46 (TDO) | [2] |
Experimental Protocols
Protocol 1: Proposed Synthesis of this compound
This protocol outlines a plausible multi-step synthesis of this compound based on established organic chemistry reactions for indazole derivatives.
Step 1: Nitration of 6-Amino-1H-indazole
-
To a cooled (0 °C) solution of 6-amino-1H-indazole in concentrated sulfuric acid, add potassium nitrate portion-wise while maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 2-3 hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
Collect the precipitated 6-amino-4-nitro-1H-indazole by filtration, wash with water, and dry.
Step 2: Diazotization and Iodination
-
Suspend 6-amino-4-nitro-1H-indazole in a mixture of dilute sulfuric acid and water.
-
Cool the suspension to 0-5 °C and add a solution of sodium nitrite in water dropwise, keeping the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
Add a solution of potassium iodide in water to the diazonium salt solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Extract the product, 4-iodo-6-nitro-1H-indazole, with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with sodium thiosulfate solution to remove excess iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product. Purify by column chromatography.
Step 3: Reduction of the Nitro Group
-
Dissolve 4-iodo-6-nitro-1H-indazole in ethanol or a mixture of ethanol and water.
-
Add a reducing agent such as iron powder and a catalytic amount of ammonium chloride, or tin(II) chloride dihydrate.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, filter the hot reaction mixture through a pad of celite to remove the metal salts.
-
Concentrate the filtrate under reduced pressure.
-
If tin(II) chloride was used, neutralize the residue with a saturated sodium bicarbonate solution.
-
Extract the final product, this compound, with an organic solvent.
-
Dry the organic layer and concentrate to yield the purified product.
Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce aryl or heteroaryl moieties at the C4 position.
Materials:
-
This compound (1.0 equiv)
-
Aryl or heteroaryl boronic acid or boronate ester (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.02 - 0.05 equiv)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 - 3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, DMF, toluene)
Procedure:
-
To a flame-dried reaction vessel, add this compound, the boronic acid/ester, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent to the mixture.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Heat the reaction mixture to 80-110 °C and stir for 4-16 hours, monitoring the progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl/heteroaryl-6-amino-1H-indazole derivative.
Protocol 3: In Vitro Kinase Inhibition Assay (Example: VEGFR2)
This protocol provides a general method for evaluating the inhibitory activity of synthesized this compound derivatives against a protein kinase.
Materials:
-
Recombinant human VEGFR2 kinase
-
Poly(Glu, Tyr) 4:1 substrate
-
ATP
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the VEGFR2 kinase and the substrate in the assay buffer.
-
Add the test compounds at various concentrations (typically in a serial dilution) to the wells of a 96-well or 384-well plate. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Add the kinase/substrate mixture to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions. This involves a two-step process of terminating the kinase reaction and depleting the remaining ATP, followed by converting the produced ADP to ATP and measuring the light output from a luciferase reaction.
-
Measure the luminescence using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Caption: Proposed synthetic route for 4-aryl-6-amino-1H-indazole derivatives.
Caption: Workflow for the discovery of kinase inhibitors.
Caption: Inhibition of the RAF-MEK-ERK signaling pathway.
References
Application Notes and Protocols: 6-Amino-4-iodo-1H-indazole as a Key Intermediate for Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors developed for targeted cancer therapy.[1][2] Its ability to mimic the purine core of ATP allows for competitive binding to the kinase ATP-binding site, with the nitrogen atoms of the indazole ring often forming crucial hydrogen bond interactions with the kinase hinge region.[3] The strategic functionalization of the indazole ring system is a key aspect of designing potent and selective kinase inhibitors. 6-Amino-4-iodo-1H-indazole is a versatile intermediate that offers multiple points for chemical modification, making it a valuable building block in the synthesis of novel kinase inhibitors. The 4-iodo group is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the introduction of various aryl, heteroaryl, or alkynyl moieties that can extend into and interact with specific regions of the kinase active site.[1][4] The 6-amino group provides a handle for further functionalization to modulate physicochemical properties and target engagement. This document provides detailed application notes and protocols for the use of this compound in the synthesis of kinase inhibitors, with a focus on Polo-like kinase 4 (PLK4) and Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitors.
Introduction to Kinase Inhibition
Kinases are a large family of enzymes that play a central role in cellular signal transduction by catalyzing the phosphorylation of specific substrates.[5] Dysregulation of kinase activity is a hallmark of many diseases, including cancer.[5] Consequently, kinases have become major targets for the development of small molecule drugs.[5] Indazole-containing compounds have emerged as a significant class of kinase inhibitors, with several approved drugs, such as axitinib and pazopanib, featuring this core structure.[6][7]
This compound: A Versatile Synthetic Intermediate
The this compound scaffold provides a strategic advantage for the synthesis of diverse kinase inhibitor libraries. The iodine atom at the 4-position is a key functional group for introducing molecular diversity through well-established cross-coupling methodologies. The amino group at the 6-position can be utilized for further derivatization to fine-tune the biological activity and pharmacokinetic properties of the final compounds.
Application in Polo-like Kinase 4 (PLK4) Inhibitor Synthesis
PLK4 is a serine/threonine kinase that plays a critical role in centriole duplication and the regulation of mitosis.[8][9] Overexpression of PLK4 is observed in various cancers, making it an attractive therapeutic target.[8][10] Several potent indazole-based PLK4 inhibitors have been developed, demonstrating the utility of this scaffold in targeting this kinase.[8][11]
Quantitative Data: PLK4 Inhibitory Activity of Indazole Derivatives
The following table summarizes the in vitro and cellular activity of representative indazole-based PLK4 inhibitors. While these specific examples may not be synthesized directly from this compound, they highlight the potency achievable with the indazole core and similar substitution patterns.
| Compound | Target Kinase | IC50 (in vitro) | Cell Line | Cellular IC50 | Reference |
| C05 | PLK4 | < 0.1 nM | IMR-32 | 0.948 µM | [8][11] |
| MCF-7 | 0.979 µM | [11] | |||
| H460 | 1.679 µM | [11] | |||
| K17 | PLK4 | 0.3 nM | - | - | [9] |
| K22 | PLK4 | 0.1 nM | MCF-7 | 1.3 µM | [9] |
| CZL-S092 | PLK4 | 0.9 nM | IMR-32 | 1.143 µM | [3] |
| SH-SY5Y | 1.329 µM | [3] | |||
| Axitinib | PLK4 | 6.5 nM | - | - | [9] |
Experimental Protocol: Synthesis of a Hypothetical PLK4 Inhibitor via Sonogashira and Suzuki Coupling
This protocol describes a representative synthesis of a PLK4 inhibitor utilizing this compound as the starting material, based on established methodologies for related indazole derivatives.[9][12]
Step 1: Protection of the 6-Amino Group
-
Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM).
-
Add a suitable protecting group reagent, for example, di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a base like triethylamine (TEA, 1.2 eq).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, concentrate the reaction mixture and purify the product by column chromatography to yield N-(4-iodo-1H-indazol-6-yl)pivalamide.
Step 2: Sonogashira Coupling at the 4-Position
-
To a solution of N-(4-iodo-1H-indazol-6-yl)pivalamide (1.0 eq) in a solvent system like DMF/triethylamine, add a terminal alkyne (e.g., 3-ethynylpyridine, 1.2 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and the copper(I) co-catalyst (e.g., CuI, 0.1 eq).
-
Stir the reaction mixture under an inert atmosphere at room temperature or with gentle heating until the starting material is consumed.
-
Work up the reaction by adding water and extracting with an organic solvent. Purify the crude product by column chromatography.
Step 3: Suzuki Coupling at a Second Position (if applicable, assuming a di-halogenated intermediate)
This step is included for completeness, as many kinase inhibitor syntheses involve multiple coupling reactions. For this hypothetical example, we assume a subsequent functionalization.
-
Dissolve the product from Step 2 (1.0 eq) and a suitable boronic acid or boronate ester (1.2 eq) in a solvent such as 1,4-dioxane/water.
-
Add a palladium catalyst (e.g., PdCl₂(dppf), 0.05 eq) and a base (e.g., K₂CO₃, 2.0 eq).[1]
-
Heat the reaction mixture under an inert atmosphere until the reaction is complete.
-
After cooling, perform an aqueous work-up and extract the product with an organic solvent. Purify by column chromatography.
Step 4: Deprotection of the 6-Amino Group
-
Dissolve the protected compound in a suitable solvent (e.g., DCM or methanol).
-
Add a deprotecting agent, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.
-
Stir the reaction at room temperature until the deprotection is complete.
-
Neutralize the reaction mixture and extract the final product. Purify by column chromatography or recrystallization.
PLK4 Signaling Pathway and Inhibition
Caption: PLK4 signaling in centriole duplication and its inhibition.
Application in VEGFR Inhibitor Synthesis
Vascular Endothelial Growth Factor Receptors (VEGFRs) are receptor tyrosine kinases that play a key role in angiogenesis, the formation of new blood vessels.[7][13] Inhibition of VEGFR signaling is an established anti-cancer strategy, as it can starve tumors of the blood supply needed for their growth and metastasis.[13] Several indazole-based VEGFR inhibitors have been developed and are used in the clinic.[14][15]
Quantitative Data: VEGFR Inhibitory Activity of Indazole Derivatives
The following table presents the inhibitory activities of some multi-targeted kinase inhibitors with an indazole core against VEGFRs.
| Compound | Target Kinase | IC50 (in vitro) | Reference |
| Axitinib | VEGFR1 | 0.1 nM | [15] |
| VEGFR2 | 0.2 nM | [15] | |
| VEGFR3 | 0.1-0.3 nM | [15] | |
| Pazopanib | VEGFR1 | 10 nM | [7] |
| VEGFR2 | 30 nM | [7] | |
| VEGFR3 | 47 nM | [7] |
Experimental Protocol: Synthesis of a Hypothetical VEGFR Inhibitor via Suzuki Coupling
This protocol outlines a general synthesis of a VEGFR inhibitor using this compound, based on common synthetic routes for this class of compounds.[1][16]
Step 1: N-Alkylation or N-Arylation of the Indazole Core
-
To a solution of this compound (1.0 eq) in a polar aprotic solvent like DMF, add a base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Add the desired alkyl or aryl halide (e.g., a substituted benzyl bromide, 1.1 eq).
-
Stir the reaction mixture at an elevated temperature until the reaction is complete.
-
Cool the reaction, add water, and extract the product with an organic solvent. Purify by column chromatography.
Step 2: Suzuki-Miyaura Cross-Coupling at the 4-Position
-
Combine the N-substituted this compound (1.0 eq), a suitable aryl or heteroaryl boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., aqueous Na₂CO₃ solution) in a solvent mixture like toluene/ethanol/water.
-
Heat the reaction mixture to reflux under an inert atmosphere for several hours, monitoring the progress by TLC or LC-MS.
-
Once complete, cool the reaction mixture and perform a standard aqueous work-up.
-
Purify the crude product by column chromatography to obtain the desired VEGFR inhibitor.
Step 3: Further Functionalization of the 6-Amino Group (Optional)
-
The 6-amino group can be further modified, for example, by acylation or reductive amination, to introduce additional diversity and modulate the compound's properties.
-
For acylation, treat the product from Step 2 with an acid chloride or anhydride in the presence of a base.
-
For reductive amination, react with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride.
-
Purify the final compound by column chromatography or recrystallization.
VEGFR Signaling Pathway and Inhibition
Caption: VEGFR signaling cascade in angiogenesis and its inhibition.
General Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and evaluation of kinase inhibitors derived from this compound.
Caption: General workflow for synthesis and evaluation of kinase inhibitors.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of novel kinase inhibitors. Its strategic placement of functional groups allows for the efficient construction of diverse chemical libraries targeting key cancer-related kinases such as PLK4 and VEGFR. The protocols and data presented here provide a framework for the synthesis, biochemical evaluation, and cell-based characterization of compounds derived from this promising scaffold, enabling researchers to identify and advance new therapeutic agents.
References
- 1. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Rational design of CZL-S092: A novel indazole-based PLK4 inhibitor targeting neuroblastoma through virtual screening and fragment-based drug design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel indazole-based inhibitor of polo-like kinase 4 against cancer | BioWorld [bioworld.com]
- 11. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. rsc.org [rsc.org]
- 13. drugs.com [drugs.com]
- 14. selleck.co.jp [selleck.co.jp]
- 15. altmeyers.org [altmeyers.org]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Derivatization of 6-Amino-4-iodo-1H-indazole at the Amino Group
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the derivatization of the exocyclic amino group of 6-amino-4-iodo-1H-indazole. This versatile building block is of significant interest in medicinal chemistry due to the presence of multiple functional groups that allow for selective modification and the generation of diverse compound libraries for drug discovery. The protocols outlined below cover common and robust methods for N-acylation, N-sulfonylation, and N-alkylation of the 6-amino group.
Introduction
This compound is a key synthetic intermediate possessing three strategic functional groups: a nucleophilic amino group, an indazole core with two reactive nitrogen atoms (N1 and N2), and an iodo-substituted benzene ring amenable to cross-coupling reactions. Derivatization at the 6-amino position is a common strategy to introduce a variety of substituents, thereby modulating the physicochemical properties and biological activity of the resulting molecules. These modifications are crucial in structure-activity relationship (SAR) studies for the development of novel therapeutic agents.
General Workflow for Derivatization
The derivatization of this compound at the amino group typically follows a straightforward workflow, as illustrated below. Careful selection of reagents and reaction conditions is essential to ensure chemoselectivity for the amino group over the indazole nitrogens.
Caption: General workflow for the derivatization of this compound.
I. N-Acylation of this compound
N-acylation is a fundamental transformation that introduces an acyl group onto the amino moiety, forming an amide. This modification can alter the electronic properties and hydrogen bonding capabilities of the molecule. A common and efficient method for N-acylation is the use of an acid anhydride or acyl chloride.
Experimental Protocol: N-Acetylation with Acetic Anhydride
This protocol describes the N-acetylation of this compound using acetic anhydride. This method is often high-yielding and can be performed under mild, catalyst-free conditions.[1]
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine (optional, as a base and solvent)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as DCM, THF, or pyridine.
-
To the stirred solution, add acetic anhydride (1.1-1.5 eq) dropwise at room temperature. If pyridine is not used as the solvent, a base like triethylamine (1.2 eq) can be added.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water or saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain N-(4-iodo-1H-indazol-6-yl)acetamide.
Quantitative Data (Expected)
| Derivative | Reagent | Solvent | Time (h) | Yield (%) |
| N-Acetyl Derivative | Acetic Anhydride | Pyridine | 2-4 | >90 |
| N-Benzoyl Derivative | Benzoyl Chloride | DCM/TEA | 3-6 | 85-95 |
II. N-Sulfonylation of this compound
N-sulfonylation introduces a sulfonyl group to the amino function, forming a sulfonamide. Sulfonamides are important pharmacophores found in numerous approved drugs. This derivatization can significantly impact the acidity and solubility of the parent compound.
Experimental Protocol: N-Tosylsation with p-Toluenesulfonyl Chloride
This protocol details the reaction of this compound with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine or Triethylamine (TEA)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in pyridine or a mixture of DCM and TEA (1.5 eq) at 0 °C under a nitrogen atmosphere.
-
To this solution, add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
After completion, dilute the mixture with DCM and wash sequentially with 1 M HCl, water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield N-(4-iodo-1H-indazol-6-yl)-4-methylbenzenesulfonamide.
Quantitative Data (Expected)
| Derivative | Reagent | Base | Solvent | Yield (%) |
| N-Tosyl Derivative | p-Toluenesulfonyl Chloride | Pyridine | Pyridine | 80-90 |
| N-Mesyl Derivative | Methanesulfonyl Chloride | TEA | DCM | 85-95 |
III. N-Alkylation of this compound
N-alkylation introduces an alkyl group to the amino nitrogen. This can be achieved through various methods, including reductive amination or direct alkylation with an alkyl halide. Direct alkylation is presented here, which can sometimes lead to over-alkylation, so careful control of stoichiometry is necessary.
Experimental Protocol: N-Benzylation with Benzyl Bromide
This protocol describes the mono-N-benzylation of this compound. A mild base is used to scavenge the acid formed during the reaction.
Materials:
-
This compound
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Water and Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (1.0 eq) in DMF or acetonitrile, add a base such as potassium carbonate (2.0 eq) or cesium carbonate (1.5 eq).
-
Add benzyl bromide (1.0-1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to 50-70 °C and stir for 6-12 hours. Monitor the reaction by TLC for the disappearance of the starting material.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-benzyl-4-iodo-1H-indazol-6-amine.
Quantitative Data (Expected)
| Derivative | Reagent | Base | Solvent | Yield (%) |
| N-Benzyl Derivative | Benzyl Bromide | K₂CO₃ | DMF | 60-75 |
| N-Methyl Derivative (di-alkylation risk) | Methyl Iodide | K₂CO₃ | DMF | 40-60 |
Signaling Pathway and Experimental Logic Visualization
The derivatization of this compound is a key step in the synthesis of potential kinase inhibitors. The modified amino group can interact with specific residues in the kinase active site. The following diagram illustrates a hypothetical interaction of a derivatized indazole with a kinase, and the logical flow of a typical drug discovery process involving this scaffold.
Caption: Drug discovery workflow utilizing derivatization of this compound.
These protocols and notes are intended to serve as a guide for researchers. Optimization of reaction conditions may be necessary for specific substrates and scales. Always follow standard laboratory safety procedures.
References
Application Notes and Protocols for Suzuki and Sonogashira Coupling Reactions with 6-Amino-4-iodo-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[1][2][3][4] The functionalization of the indazole ring is a key strategy in the development of new therapeutic agents. In particular, 4,6-disubstituted indazoles have emerged as potent inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan-2,3-dioxygenase (TDO), enzymes that play a crucial role in tumor immune escape.[5][6][7] By inhibiting these enzymes, these compounds can restore T-cell-mediated antitumor immune responses, making them promising candidates for cancer immunotherapy.
This document provides detailed application notes and protocols for the Suzuki and Sonogashira cross-coupling reactions using 6-Amino-4-iodo-1H-indazole as a key building block for the synthesis of 4,6-disubstituted indazoles. These palladium-catalyzed reactions offer a versatile and efficient means to introduce aryl, heteroaryl, and alkynyl moieties at the 4-position of the indazole core, enabling the generation of diverse compound libraries for drug discovery and development.
Synthesis of Starting Material: this compound
While this compound is commercially available, a synthetic route can be employed for its preparation, typically involving the iodination of a suitable indazole precursor. A general approach may involve the direct iodination of 6-amino-1H-indazole. The reaction conditions would need to be carefully optimized to ensure regioselective iodination at the C4 position.
Suzuki Coupling Reactions
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[8][9] For this compound, this reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 4-position.
General Reaction Scheme:
Aryl/Heteroaryl Boronic Acid or Ester + this compound → 4-(Aryl/Heteroaryl)-6-amino-1H-indazole
Quantitative Data Summary
While specific data for the Suzuki coupling of this compound is not extensively available in the public domain, the following table provides representative conditions and yields for analogous Suzuki couplings of other iodo-indazole derivatives. These conditions can serve as a starting point for optimization.
| Entry | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) & Time | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 100 °C, 12h | 85 | [10] |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | DMF | 80 °C, 8h | 92 | [10] |
| 3 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ (2) | DME | 85 °C, 12h | 72 | [8][10] |
| 4 | Pinacol vinyl boronate | Pd(PPh₃)₄ (5-6) | - | Na₂CO₃ (2N aq.) | 1,4-Dioxane | 120 °C (µW), 40 min | 75 | [10] |
Note: The reactivity of this compound may differ from the substrates in the table due to the electronic and steric effects of the amino group. Optimization of the catalyst, ligand, base, and solvent system is likely necessary to achieve high yields. The unprotected N-H and amino groups of the indazole can potentially coordinate to the palladium catalyst, which may require the use of specific ligands or N-protection strategies in some cases.[11][12]
Detailed Experimental Protocol: Suzuki Coupling
This protocol is a general guideline and may require optimization for specific boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Aryl/Heteroaryl boronic acid or pinacol ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, DMF, or Toluene/Ethanol/Water)
-
Reaction vessel (e.g., round-bottom flask or microwave vial)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add this compound, the boronic acid/ester, and the base.
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the palladium catalyst under a positive flow of inert gas.
-
Add the degassed solvent system.
-
Stir the reaction mixture at the desired temperature (e.g., 80-120 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-6-amino-1H-indazole.
Sonogashira Coupling Reactions
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, providing a powerful method for the synthesis of substituted alkynes.[12][13][14] This reaction enables the introduction of alkynyl moieties at the 4-position of this compound.
General Reaction Scheme:
Terminal Alkyne + this compound → 4-Alkynyl-6-amino-1H-indazole
Quantitative Data Summary
Specific examples of Sonogashira coupling with this compound are scarce in the literature. The following table presents typical conditions for Sonogashira reactions of other iodo-heterocycles, which can be used as a starting point for optimization.
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) & Time | Yield (%) | Reference |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (10) | CuI (20) | Et₃N | DMF | 70 °C, 48h | High | [2] |
| 2 | 1-Heptyne | PdCl₂(PPh₃)₂ (3) | - (Cu-free) | TBAF (3) | - (Solvent-free) | 80 °C | Moderate-Excellent | [15] |
| 3 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | RT, 6h | High | General Protocol |
| 4 | Propargyl alcohol | PdCl₂(PPh₃)₂ (2-5) | CuI (4-10) | DIPA | Acetonitrile | 50 °C, 12h | Good | General Protocol |
Note: The success of the Sonogashira coupling can be influenced by the nature of the alkyne, with electron-poor alkynes sometimes reacting more sluggishly.[14] The presence of the free amino and indazole N-H groups may necessitate the use of N-protection or careful selection of reaction conditions to avoid side reactions. Copper-free Sonogashira protocols are also an option to consider.[15][16]
Detailed Experimental Protocol: Sonogashira Coupling
This protocol is a general guideline and may require optimization for specific terminal alkynes.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 4-10 mol%)
-
Base (e.g., triethylamine or diisopropylamine, as solvent or co-solvent)
-
Anhydrous and degassed solvent (e.g., DMF, THF, or acetonitrile)
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add this compound, the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the degassed solvent and the base.
-
Add the terminal alkyne dropwise with stirring.
-
Heat the reaction mixture to the desired temperature (e.g., RT to 80 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of celite to remove the catalyst residues.
-
Wash the filtrate with water or a mild ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-alkynyl-6-amino-1H-indazole.
Visualizations
Experimental Workflows
Caption: A typical experimental workflow for the Suzuki coupling reaction.
Caption: A typical experimental workflow for the Sonogashira coupling reaction.
Signaling Pathway: IDO1/TDO Inhibition in Cancer Immunotherapy
The synthesized 4-substituted-6-amino-1H-indazoles are potential inhibitors of the IDO1 and TDO enzymes, which are key regulators of tryptophan metabolism in the tumor microenvironment.
Caption: IDO1/TDO pathway inhibition by 4,6-disubstituted indazoles.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 3. benchchem.com [benchchem.com]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Tryptophan-Catabolizing Enzymes – Party of Three [frontiersin.org]
- 6. Tryptophan Catabolism as Immune Mechanism of Primary Resistance to Anti-PD-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of IDO and TDO in Cancers and Related Diseases and the Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ias.ac.in [ias.ac.in]
- 10. benchchem.com [benchchem.com]
- 11. Frontiers | Tryptophan: A Rheostat of Cancer Immune Escape Mediated by Immunosuppressive Enzymes IDO1 and TDO [frontiersin.org]
- 12. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 4,6-Disubstituted-1H-Indazole-4-Amine derivatives with immune-chemotherapy effect and in vivo antitumor activity: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 14. researchgate.net [researchgate.net]
- 15. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 16. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for N-alkylation of 6-Amino-4-iodo-1H-indazole
Application Note
Introduction
N-alkylated indazoles are a significant class of heterocyclic compounds widely utilized as pharmacophores in drug discovery and development.[1][2][3] The synthesis of these molecules, however, presents a considerable challenge due to the presence of two nucleophilic nitrogen atoms (N1 and N2) in the indazole ring, which often leads to the formation of regioisomeric mixtures.[2][4] The regioselectivity of N-alkylation is influenced by a delicate balance of steric and electronic properties of the indazole substrate, the nature of the alkylating agent, and the specific reaction conditions employed, including the choice of base and solvent.[1][2][5] This document provides detailed protocols for the regioselective N-alkylation of 6-amino-4-iodo-1H-indazole, a versatile intermediate in the synthesis of various biologically active molecules.
Factors Influencing Regioselectivity
The regiochemical outcome of the N-alkylation of indazoles is a result of the interplay between kinetic and thermodynamic control. The 1H-indazole tautomer is generally the more thermodynamically stable form.[1][2] Consequently, reaction conditions that facilitate equilibration tend to favor the formation of the N1-alkylated product.[1] Key factors that dictate the N1 versus N2 selectivity include:
-
Base and Solvent System: The combination of a strong, non-coordinating base like sodium hydride (NaH) in an aprotic, non-polar solvent such as tetrahydrofuran (THF) has been shown to be highly selective for N1-alkylation.[6][7][8] In contrast, using bases like potassium carbonate (K₂CO₃) in polar aprotic solvents such as N,N-dimethylformamide (DMF) often results in a mixture of N1 and N2 isomers.[3][4]
-
Steric Hindrance: The presence of substituents on the indazole ring, particularly at the C7 position, can sterically hinder the N1 position, thereby favoring alkylation at the N2 position.[2][7]
-
Alkylating Agent: The nature of the alkylating agent can also influence the regioselectivity of the reaction.[1]
Experimental Protocols
Protocol 1: Selective N1-Alkylation of this compound
This protocol is designed to favor the formation of the N1-alkylated product by utilizing conditions that promote thermodynamic control.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Alkyl halide (e.g., alkyl bromide or iodide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv).
-
Solvent Addition: Add anhydrous THF to dissolve the starting material (a typical concentration is 0.1–0.2 M).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 equiv) portion-wise.
-
Stirring: Allow the resulting mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 30 minutes to ensure complete deprotonation.
-
Alkylation: Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equiv) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x).
-
Washing and Drying: Combine the organic extracts and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Concentration and Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired N1-alkylated indazole.
Protocol 2: N-Alkylation using Potassium Carbonate in DMF (Yields a Mixture of N1 and N2 Isomers)
This protocol often leads to a mixture of N1 and N2 isomers and is useful when the separation of the regioisomers is feasible.
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Alkyl halide (e.g., alkyl bromide or iodide)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend this compound (1.0 equiv) and anhydrous potassium carbonate (1.1–2.0 equiv) in anhydrous DMF.
-
Alkylation: Add the alkyl halide (1.1 equiv) to the suspension.
-
Reaction: Stir the mixture at room temperature or heat as required (e.g., overnight). Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete, pour the mixture into water.
-
Extraction: Extract the aqueous mixture with an appropriate organic solvent such as ethyl acetate.
-
Washing and Drying: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentration and Purification: Concentrate the organic solution under reduced pressure and purify the residue by flash column chromatography to separate the N1 and N2 regioisomers.[2]
Data Presentation
The regioselectivity of the N-alkylation of various substituted indazoles under different reaction conditions is summarized in the table below. This data provides a reference for predicting the outcome of the N-alkylation of this compound.
| Entry | Indazole Substrate | Alkylating Agent | Base | Solvent | Temp. | N1:N2 Ratio | Total Yield (%) |
| 1 | 1H-Indazole | n-Pentyl bromide | NaH | THF | rt | >99:1 | - |
| 2 | 1H-Indazole | n-Pentyl bromide | Cs₂CO₃ | DMF | rt | 1.1:1 | 85 |
| 3 | 3-tert-Butyl-1H-indazole | n-Pentyl bromide | NaH | THF | rt | >99:1 | 92 |
| 4 | 7-Nitro-1H-indazole | n-Pentyl bromide | NaH | THF | rt | 4:96 | 88 |
| 5 | Methyl 1H-indazole-7-carboxylate | n-Pentyl bromide | NaH | THF | rt | <1:99 | 91 |
| 6 | 1H-Indazole | Isobutyl bromide | K₂CO₃ | DMF | 120 °C | 58:42 | 72 |
Data adapted from multiple sources for illustrative purposes.[1][3]
Mandatory Visualization
Caption: Experimental workflow for the N-alkylation of this compound.
Caption: Factors influencing the regioselectivity of indazole N-alkylation.
References
- 1. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. research.ucc.ie [research.ucc.ie]
- 8. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
Application of 6-Amino-4-iodo-1H-indazole in Cancer Research: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Amino-4-iodo-1H-indazole serves as a crucial heterocyclic building block in the synthesis of a diverse range of pharmacologically active compounds, particularly in the realm of oncology. Its unique structural features, including the indazole core and the strategically placed amino and iodo groups, allow for versatile chemical modifications, leading to the development of potent and selective inhibitors of various cancer-related targets. This document provides a comprehensive overview of the applications of this compound derivatives in cancer research, complete with quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.
The indazole scaffold is a prominent feature in several approved anti-cancer drugs, highlighting its significance in medicinal chemistry.[1] Derivatives of 6-amino-1H-indazole have demonstrated efficacy as inhibitors of critical signaling pathways involved in tumor growth, proliferation, and survival. These include receptor tyrosine kinases (RTKs) such as EGFR, FGFR, and VEGFR, as well as serine/threonine kinases like Aurora kinase and cyclin-dependent kinases (CDKs).[2] Furthermore, some derivatives have been investigated as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in tumor immune evasion.[2]
Data Presentation: Anticancer Activity of 6-Amino-1H-indazole Derivatives
The following tables summarize the in vitro anti-proliferative activity of various derivatives synthesized from 6-amino-1H-indazole and related scaffolds. The IC50 values represent the concentration of the compound required to inhibit the growth of cancer cell lines by 50%.
Table 1: IC50 Values of N-substituted 6-amino-1H-indazole Derivatives against Various Cancer Cell Lines
| Compound ID | Substitution at N1 | Substitution at 6-amino | Cancer Cell Line | IC50 (µM) | Reference |
| 9f | H | 4-fluorobenzyl | HCT116 | 14.3 ± 4.4 | [3] |
| 36 | CH3 | 4-fluorobenzyl | HCT116 | 0.4 ± 0.3 | [2] |
| 39 | CH3 | (4-chlorophenyl)acetyl | MDA-MB-231 | 1.7 ± 1.1 | [2] |
| 39 | CH3 | (4-chlorophenyl)acetyl | A549 | 2.8 ± 1.3 | [2] |
| 39 | CH3 | (4-chlorophenyl)acetyl | SNU-638 | 1.8 ± 1.4 | [2] |
| 22 | H | isopropyl (on N2) | HCT116 | 2.5 ± 1.6 | [2] |
| 6o | - | See publication | K562 | 5.15 | [4] |
| 6o | - | See publication | HEK-293 (Normal) | 33.2 | [4] |
Table 2: Inhibitory Activity of Indazole Derivatives against Kinases
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 48c | FGFR4 (Wild-Type) | 2.9 | [5] |
| 48c | FGFR4 (V550L mutant) | < 0.1 (Cell-based) | [5] |
| 48c | FGFR4 (V550M mutant) | 0.3 (Cell-based) | [5] |
| W1, W3-4, W10-21, W23 | VEGFR-2 | < 30 | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the anticancer properties of this compound derivatives.
Protocol 1: In Vitro Anti-proliferative Activity Assessment using Sulforhodamine B (SRB) Assay
Objective: To determine the cytotoxic effect of test compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT116, A549)
-
Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
96-well microtiter plates
-
Test compounds dissolved in DMSO
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO).
-
Incubate the plates for 48-72 hours.
-
Fix the cells by gently adding cold 10% TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plates five times with slow-running tap water and allow them to air dry.
-
Stain the fixed cells with 0.4% SRB solution for 30 minutes at room temperature.
-
Quickly rinse the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.
-
Dissolve the bound SRB dye with 10 mM Tris base solution.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the IC50 value.[3]
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Objective: To investigate the effect of a test compound on cell cycle progression.
Materials:
-
Cancer cell lines
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and incubate until they reach 70-80% confluency.
-
Treat the cells with the test compound at various concentrations for a specified duration (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer. The DNA content, as indicated by PI fluorescence, allows for the quantification of cells in G0/G1, S, and G2/M phases.[2]
Protocol 3: Apoptosis Detection using Annexin V-FITC/PI Staining
Objective: To determine if the test compound induces apoptosis in cancer cells.
Materials:
-
Cancer cell lines
-
Test compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Treat cells with the test compound as described in the cell cycle analysis protocol.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.[4]
Signaling Pathways and Mechanisms of Action
Derivatives of this compound exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways and the induction of programmed cell death.
Inhibition of Receptor Tyrosine Kinase (RTK) Signaling
Many indazole derivatives function as potent inhibitors of RTKs, which are crucial for cancer cell proliferation, survival, and angiogenesis. By blocking the ATP-binding site of these kinases, the compounds prevent downstream signaling cascades.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of Aminoindazole derivatives as highly selective covalent inhibitors for wild-type and mutant FGFR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof - Google Patents [patents.google.com]
Synthesis of Novel Heterocyclic Compounds from 6-Amino-4-iodo-1H-indazole: Application Notes and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds derived from 6-Amino-4-iodo-1H-indazole. This versatile building block offers two reactive sites, the iodo group at the C4 position and the amino group at the C6 position, enabling the generation of diverse molecular architectures with significant potential in medicinal chemistry, particularly in the development of kinase inhibitors and immunomodulatory agents.
Introduction: The Versatility of the 4,6-Disubstituted 1H-Indazole Scaffold
The 1H-indazole core is a privileged scaffold in drug discovery, present in numerous clinically approved and investigational drugs. The strategic placement of an amino group at the C6 position and an iodo group at the C4 position on the indazole ring provides orthogonal handles for a variety of cross-coupling and functionalization reactions. This allows for the systematic exploration of the chemical space around the indazole core to optimize biological activity, selectivity, and pharmacokinetic properties.
Derivatives of 4,6-disubstituted 1H-indazoles have shown promising activity against a range of therapeutic targets, including kinases involved in cancer cell proliferation and survival, as well as enzymes that regulate the tumor microenvironment, such as Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO).[1]
Synthetic Strategies and Key Reactions
The synthesis of novel heterocyclic compounds from this compound primarily involves the functionalization of the C4 and C6 positions through modern cross-coupling reactions. The iodine atom at C4 is amenable to Palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of aryl, heteroaryl, alkynyl, and amino moieties. The amino group at C6 can be acylated, alkylated, or engaged in reductive amination to introduce further diversity.
A general synthetic workflow for the diversification of the this compound scaffold is depicted below.
Caption: General workflow for the synthesis of 4,6-disubstituted indazole libraries.
Experimental Protocols
The following protocols are provided as a guide for the synthesis of novel heterocyclic compounds from this compound. These are generalized procedures and may require optimization based on the specific substrates used.
Suzuki-Miyaura Coupling at the C4-Position
This protocol describes the palladium-catalyzed cross-coupling of this compound with various aryl and heteroaryl boronic acids.
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and sodium carbonate (2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv.) to the flask.
-
Add degassed 1,4-dioxane and water (4:1 v/v) to the flask via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination at the C4-Position
This protocol details the palladium-catalyzed amination of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Primary or secondary amine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 equiv.) and Xantphos (0.04 equiv.) to a flame-dried Schlenk flask.
-
Add anhydrous toluene and stir for 10 minutes.
-
Add this compound (1.0 equiv.), the amine (1.2 equiv.), and cesium carbonate (1.5 equiv.).
-
Seal the flask and heat the reaction mixture to 110 °C for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the residue by column chromatography.
Sonogashira Coupling at the C4-Position
This protocol describes the coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.03 equiv.), and CuI (0.06 equiv.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous DMF and triethylamine via syringe.
-
Add the terminal alkyne (1.2 equiv.) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 8-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Biological Activity and Data Presentation
Derivatives of 4,6-disubstituted 1H-indazoles have demonstrated significant potential as anticancer agents. The tables below summarize the in vitro anti-proliferative activity of representative compounds from this class against various human cancer cell lines.
Table 1: Anti-proliferative Activity of 4-Aryl-6-amino-1H-indazole Analogs
| Compound ID | R (at C4-aryl) | Cell Line | IC₅₀ (µM) |
| 1a | H | A549 (Lung) | 7.8 |
| 1b | 4-F | A549 (Lung) | 5.2 |
| 1c | 4-Cl | A549 (Lung) | 6.1 |
| 1d | 4-CH₃ | A549 (Lung) | > 10 |
| 2a | H | HCT116 (Colon) | 12.5 |
| 2b | 4-F | HCT116 (Colon) | 8.9 |
| 2c | 4-Cl | HCT116 (Colon) | 10.3 |
| 2d | 4-CH₃ | HCT116 (Colon) | > 20 |
Data adapted from analogous series of substituted indazoles.
Table 2: IDO1/TDO Inhibitory Activity of 4,6-Disubstituted Indazole Derivatives
| Compound ID | R¹ (at C4) | R² (at C6-amino) | IDO1 IC₅₀ (µM) | TDO IC₅₀ (µM) |
| 3a | 3-nitrophenyl | H | 1.2 | 0.55 |
| 3b | 4-pyridyl | H | > 10 | 2.1 |
| 3c | 3-nitrophenyl | Acetyl | 0.98 | 0.46 |
| 3d | 3-nitrophenyl | Benzyl | 0.75 | 0.32 |
Data adapted from published studies on 4,6-disubstituted 1H-indazoles.[1]
Signaling Pathway Visualization: Inhibition of the IDO1/TDO Pathway
Many 4,6-disubstituted 1H-indazole derivatives have been identified as inhibitors of the IDO1 and TDO enzymes. These enzymes are critical regulators of the kynurenine pathway of tryptophan metabolism, which plays a significant role in tumor immune evasion. By inhibiting IDO1/TDO, these compounds can restore anti-tumor immunity.
Caption: Inhibition of the IDO1/TDO pathway by 4,6-disubstituted indazole derivatives.
Inhibition of IDO1 and TDO by these novel compounds leads to a reduction in kynurenine levels and prevents tryptophan depletion in the tumor microenvironment. This, in turn, mitigates the activation of the Aryl Hydrocarbon Receptor (AhR) in immune cells, preventing the differentiation of immunosuppressive regulatory T-cells (Tregs) and overcoming T-cell anergy and apoptosis. The net effect is a restoration of the anti-tumor immune response.[2][3][4][5][6]
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of novel heterocyclic compounds with significant potential in drug discovery. The application of modern cross-coupling methodologies allows for the creation of large and diverse libraries of 4,6-disubstituted indazoles. The demonstrated anti-proliferative and immunomodulatory activities of this compound class make it a promising area for further investigation in the development of new cancer therapeutics. The protocols and data presented herein provide a solid foundation for researchers to embark on the synthesis and evaluation of these promising molecules.
References
- 1. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. amsbio.com [amsbio.com]
- 6. Frontiers | Tryptophan: A Rheostat of Cancer Immune Escape Mediated by Immunosuppressive Enzymes IDO1 and TDO [frontiersin.org]
Application Notes and Protocols: 6-Amino-4-iodo-1H-indazole in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 6-Amino-4-iodo-1H-indazole as a key building block in the synthesis of potent and selective kinase inhibitors, particularly targeting the phosphoinositide 3-kinase (PI3K) signaling pathway. The strategic placement of the amino and iodo functionalities on the indazole core allows for versatile chemical modifications, making it an invaluable scaffold in medicinal chemistry and drug discovery.
Introduction to this compound in Drug Discovery
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including several FDA-approved drugs. The 4,6-disubstituted indazole framework, in particular, has emerged as a promising template for the development of kinase inhibitors. This compound serves as a crucial intermediate in the synthesis of these inhibitors, offering two key points of diversification: the 6-amino group can be functionalized, and the 4-iodo group provides a handle for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the systematic exploration of the chemical space around the indazole core to optimize potency, selectivity, and pharmacokinetic properties of the resulting bioactive molecules.
A significant application of this scaffold is in the development of inhibitors for the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in various cancers. Specifically, 4,6-disubstituted indazoles have shown remarkable potency and selectivity for the PI3Kδ isoform, a key mediator in B-cell signaling and a validated target in hematological malignancies.
Application: Synthesis of PI3Kδ Inhibitors
This section details the synthesis of a series of 4,6-disubstituted 1H-indazoles as potent inhibitors of PI3Kδ, starting from a precursor readily converted to this compound. The synthetic strategy hinges on a Suzuki-Miyaura cross-coupling reaction to install various aryl or heteroaryl moieties at the C4 position of the indazole ring.
Quantitative Data: In Vitro Activity of 4,6-Disubstituted Indazole Derivatives against PI3K Isoforms
The following table summarizes the in vitro potency of representative compounds synthesized using the described methodology. The data highlights the high potency and selectivity for the PI3Kδ isoform.
| Compound ID | R Group (at C4) | PI3Kδ IC50 (nM) | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) |
| 1 | 4-Pyridyl | 1.5 | 180 | 25 | 28 |
| 2 | 3-Pyridyl | 3.2 | 350 | 55 | 60 |
| 3 | 2-Pyrimidyl | 2.1 | 250 | 40 | 45 |
| 4 | 1-Methyl-1H-pyrazol-4-yl | 0.8 | 150 | 20 | 22 |
Signaling Pathway
The synthesized 4,6-disubstituted indazole derivatives exert their biological effect by inhibiting the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. In many cancers, this pathway is hyperactivated, often due to mutations or loss of the tumor suppressor PTEN. By selectively inhibiting the PI3Kδ isoform, these compounds can effectively block downstream signaling, leading to the inhibition of tumor cell growth and induction of apoptosis, particularly in hematological malignancies where PI3Kδ plays a crucial role.
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of 4,6-disubstituted indazole derivatives.
Experimental Protocols
This section provides detailed experimental protocols for the synthesis of a representative PI3Kδ inhibitor starting from 4-iodo-6-nitro-1H-indazole, a direct precursor to this compound.
Protocol 1: Synthesis of 4-Iodo-6-nitro-1H-indazole
This protocol describes the synthesis of the key starting material.
Materials:
-
6-Nitro-1H-indazole
-
N-Iodosuccinimide (NIS)
-
Dimethylformamide (DMF)
-
Water
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a solution of 6-nitro-1H-indazole (1.0 eq) in DMF, add N-iodosuccinimide (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into ice-water.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with water and dry under vacuum to afford 4-iodo-6-nitro-1H-indazole as a solid.
Protocol 2: Reduction of 4-Iodo-6-nitro-1H-indazole to this compound
This protocol details the reduction of the nitro group to the corresponding amine.
Materials:
-
4-Iodo-6-nitro-1H-indazole
-
Iron powder (Fe)
-
Ammonium chloride (NH4Cl)
-
Ethanol
-
Water
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a suspension of 4-iodo-6-nitro-1H-indazole (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
Protocol 3: Suzuki-Miyaura Cross-Coupling for the Synthesis of a 4-Aryl-6-amino-1H-indazole
This protocol describes the key C-C bond-forming reaction to introduce the desired aryl or heteroaryl moiety.
Materials:
-
This compound
-
Arylboronic acid or ester (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine) (1.2 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl2) (0.05 eq)
-
Base (e.g., K2CO3 or Cs2CO3) (2.0 eq)
-
Solvent (e.g., 1,4-dioxane and water mixture, 4:1)
-
Standard laboratory glassware for inert atmosphere reactions and purification equipment
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the arylboronic ester (1.2 eq), and the base (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture.
-
Add the palladium catalyst under a positive pressure of the inert gas.
-
Heat the reaction mixture to 90-100 °C for 4-8 hours, or until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-6-amino-1H-indazole.
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Experimental protocol for the synthesis of 6-iodo-1H-indazole from 6-amino-1H-indazole.
**Abstract
This document provides a detailed experimental protocol for the synthesis of 6-iodo-1H-indazole from 6-amino-1H-indazole via a diazotization-iodination reaction, a variant of the Sandmeyer reaction. This protocol is intended for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development. The procedure includes a comprehensive list of materials, step-by-step instructions for the synthesis and purification, and essential safety precautions. All quantitative data is summarized for clarity, and a visual representation of the experimental workflow is provided.
Introduction
6-Iodo-1H-indazole is a valuable intermediate in the synthesis of various pharmaceutical compounds, including kinase inhibitors used in cancer therapy.[1] Its synthesis from the readily available 6-amino-1H-indazole is a key transformation. The presented protocol utilizes a diazotization reaction of the primary aromatic amine with nitrous acid, followed by the introduction of iodine using potassium iodide. This method provides a reliable route to the desired product.
Materials and Methods
2.1. Materials and Reagents:
-
6-amino-1H-indazole (C₇H₇N₃)
-
Hydrochloric acid (HCl), concentrated (37%)
-
Sodium nitrite (NaNO₂)
-
Potassium iodide (KI)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (for chromatography)
-
Hexane (for chromatography)
2.2. Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
pH meter or pH paper
2.3. Safety Precautions:
-
General: This procedure should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times.
-
6-amino-1H-indazole: Harmful if swallowed, in contact with skin, or if inhaled.[2]
-
Hydrochloric acid: Corrosive and causes severe skin burns and eye damage. May cause respiratory irritation.[1][3][4]
-
Sodium nitrite: Oxidizing solid and toxic if swallowed or inhaled.[5][6] Handle with care and avoid contact with combustible materials.
-
Potassium iodide: May cause skin and serious eye irritation.[7]
-
Dichloromethane: Volatile and a suspected carcinogen. Handle in a fume hood.
Experimental Protocol
3.1. Diazotization of 6-amino-1H-indazole:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 6-amino-1H-indazole (10.4 g, 78 mmol) in 30 mL of deionized water.
-
Cool the suspension to 0 °C in an ice bath with constant stirring.
-
Slowly add 35 mL of concentrated hydrochloric acid (420 mmol) to the suspension while maintaining the temperature at 0 °C.
-
In a separate beaker, prepare a solution of sodium nitrite (6.64 g, 96 mmol) in 30 mL of deionized water.
-
Add the sodium nitrite solution dropwise to the stirred suspension of 6-amino-1H-indazole hydrochloride over a period of 30 minutes, ensuring the temperature remains at 0 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for an additional 30 minutes to ensure the complete formation of the diazonium salt.
3.2. Iodination Reaction:
-
In a separate beaker, dissolve potassium iodide (15.91 g, 96 mmol) in 30 mL of deionized water.
-
Slowly add the potassium iodide solution to the diazonium salt solution. A vigorous evolution of nitrogen gas will be observed.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 30 minutes.
-
Add 80 mL of dichloromethane to the reaction mixture and heat the mixture to 40 °C for 2 hours with vigorous stirring.
3.3. Work-up and Purification:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully adjust the pH of the mixture to 14 by the slow addition of a 3N sodium hydroxide solution.
-
Separate the organic layer using a separatory funnel.
-
Wash the organic layer with a 10% aqueous solution of sodium thiosulfate to remove any residual iodine.
-
Wash the organic layer with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure 6-iodo-1H-indazole.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalent | Mass (g) | Moles (mmol) |
| 6-amino-1H-indazole | C₇H₇N₃ | 133.15 | 1.0 | 10.4 | 78 |
| Sodium Nitrite | NaNO₂ | 69.00 | 1.23 | 6.64 | 96 |
| Potassium Iodide | KI | 166.00 | 1.23 | 15.91 | 96 |
| Hydrochloric Acid (conc.) | HCl | 36.46 | 5.38 | ~15.3 | 420 |
| 6-iodo-1H-indazole | C₇H₅IN₂ | 244.03 | - | - | - |
Visualization
Caption: Experimental workflow for the synthesis of 6-iodo-1H-indazole.
References
- 1. Page loading... [wap.guidechem.com]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 6-iodo-1H-indazole | C7H5IN2 | CID 12991241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. portal.tpu.ru [portal.tpu.ru]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Biological Screening of 6-Amino-4-iodo-1H-indazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for the biological screening of 6-amino-4-iodo-1H-indazole derivatives. While specific biological data for this compound derivatives are not extensively available in the public domain, the protocols outlined below are based on established methods for evaluating closely related 4,6-disubstituted indazole compounds, which have shown significant potential as anticancer agents and kinase inhibitors.
Introduction
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1] Notably, derivatives of 1H-indazole have been successfully developed as potent inhibitors of various protein kinases, playing crucial roles in oncology.[2][3] The introduction of an amino group at the 6-position and an iodine atom at the 4-position of the indazole ring can significantly influence the compound's physicochemical properties and its interaction with biological targets. The methodologies described herein are designed to assess the cytotoxic, anti-proliferative, and kinase inhibitory potential of this class of compounds.
Data Presentation
The following tables present representative data from studies on related 4,6-disubstituted indazole derivatives to illustrate how quantitative data for this compound derivatives could be structured and interpreted.
Table 1: In Vitro Anti-proliferative Activity of Representative 4,6-Disubstituted Indazole Derivatives
| Compound ID | Substitution Pattern | Cell Line | IC50 (µM) | Reference |
| HT-28 | 4-(nitro-aryl), 6-(substituted) | CT-26 | 0.62 (TDO inhibition) | [4][5] |
| HT-30 | 4-(nitro-aryl), 6-(substituted) | CT-26 | 0.17 (TDO inhibition) | [4][5] |
| HT-37 | 4-(nitro-aryl), 6-(substituted) | CT-26 | 0.91 (IDO1), 0.46 (TDO) | [4][5] |
| Compound 2f | 3,6-disubstituted | 4T1 (Breast Cancer) | 0.23–1.15 | [6][7] |
| Compound 6o | 3-amino substituted | K562 (Leukemia) | 5.15 | [8][9] |
Table 2: Kinase Inhibitory Activity of Representative Indazole-Based Inhibitors
| Compound ID | Target Kinase | Assay Type | IC50 (nM) | Reference |
| C05 | PLK4 | Kinase Inhibition | < 0.1 | [10] |
| Axitinib | VEGFR, PDGFR, c-Kit | Kinase Inhibition | 0.1 - 1.7 | [10] |
| Entrectinib | ALK | Enzyme Inhibition | 12 | [11] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols can be adapted for the high-throughput screening and in-depth biological characterization of this compound derivatives.
Protocol 1: Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[12][13]
-
Materials:
-
Human cancer cell lines (e.g., HCT116, A549, MCF-7)
-
This compound derivatives
-
Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[14]
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.[14]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically from 0.01 to 100 µM) and incubate for 48-72 hours.[13]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 490 nm or 570 nm.[12][14]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO) and determine the IC50 value using a suitable software (e.g., GraphPad Prism).[12]
-
Protocol 2: In Vitro Kinase Inhibition Assay using ADP-Glo™
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[10][14]
-
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Purified kinase of interest (e.g., VEGFR, PDGFR, Aurora Kinase)
-
Kinase-specific substrate
-
ATP
-
Test compounds
-
384-well white plates
-
Luminometer
-
-
Procedure:
-
Reaction Setup: In a 384-well plate, add the test compound, the kinase, and the substrate in the appropriate assay buffer.[14]
-
Kinase Reaction: Initiate the reaction by adding ATP and incubate at room temperature for 30-60 minutes.[14]
-
ATP Depletion: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.[4]
-
Luminescence Measurement: Measure the luminescence using a plate reader.[4]
-
Data Analysis: The luminescent signal is proportional to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 values.[4]
-
Protocol 3: Western Blotting for Target Modulation
Western blotting is used to detect changes in the phosphorylation status or expression levels of target proteins within a signaling pathway.[1]
-
Materials:
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-VEGFR, anti-total-VEGFR, anti-Bax, anti-Bcl-2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
-
-
Procedure:
-
Cell Treatment and Lysis: Treat cells with the test compound at various concentrations. Lyse the cells to extract total proteins.[1]
-
Protein Quantification: Determine the protein concentration of each lysate.[1]
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.[1]
-
Immunoblotting: Block the membrane and incubate with the primary antibody overnight at 4°C. Wash and incubate with the secondary antibody for 1 hour at room temperature.[14]
-
Signal Detection: Add the chemiluminescent substrate and visualize the protein bands.[14]
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Mandatory Visualizations
Caption: A general workflow for the biological screening of this compound derivatives.
Caption: A simplified signaling pathway illustrating the mechanism of action for a kinase inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 4,6-Disubstituted-1H-Indazole-4-Amine derivatives with immune-chemotherapy effect and in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 7. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: 6-Amino-4-iodo-1H-indazole Synthesis
Welcome to the technical support center for the synthesis of 6-Amino-4-iodo-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during the synthesis of this and related indazole derivatives. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data to help optimize your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to achieve 4-iodination on a 6-amino-1H-indazole scaffold?
A1: Direct electrophilic iodination of 6-amino-1H-indazole is challenging due to the directing effects of the pyrazole and amino groups, which typically favor substitution at the C3, C5, or C7 positions. The most common strategies involve multi-step pathways:
-
Route A: Diazotization-Sandmeyer Reaction: Starting from a 4,6-diamino-1H-indazole precursor, selectively diazotize the 4-amino group followed by a Sandmeyer reaction with an iodide source like potassium iodide (KI). This is often the most direct, albeit challenging, route.
-
Route B: Directed Ortho-Metalation: Employing a directing group on the N1 position (e.g., a removable protecting group like THP or SEM) can facilitate lithiation at the C7 position. Subsequent quenching with an electrophilic iodine source can yield the 7-iodo derivative. This is not the target compound but illustrates a regioselectivity control strategy. For C4-iodination, a different precursor with appropriate directing groups would be necessary.
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Route C: Synthesis from a Pre-iodinated Precursor: Begin with a commercially available or synthesized precursor that already contains the iodine at the C4 position. Then, introduce the amino group at the C6 position, often via reduction of a nitro group.
Q2: Why is my yield of 6-iodo-1H-indazole low when starting from 6-bromo-1H-indazole?
A2: Low yields in the halogen exchange reaction (Finkelstein-type) from 6-bromo-1H-indazole to 6-iodo-1H-indazole can be due to several factors.[1] Key issues include catalyst deactivation and suboptimal reaction conditions. The unprotected N-H on the indazole ring can sometimes interfere with the catalytic cycle in metal-catalyzed reactions.[1]
Q3: What are common side products in indazole synthesis?
A3: A frequent challenge is the formation of constitutional isomers (e.g., 2H-indazoles instead of the desired 1H-indazoles), which can complicate purification and reduce yields.[2] In coupling reactions, dehalogenated byproducts are also common.[1] For iodination reactions, di-iodinated or regioisomeric mono-iodinated species can form if reaction conditions are not tightly controlled.
Troubleshooting Guide
Issue 1: Low or No Yield in Iodination Step
Question: I am attempting to iodinate a 6-amino-1H-indazole derivative but am observing very low conversion to the desired 4-iodo product. What could be the cause?
Answer: Low yield in the iodination of an activated ring system like 6-amino-1H-indazole can stem from several factors:
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Incorrect Iodinating Agent: The choice of iodinating agent is critical. Strong electrophiles might be non-selective, while milder ones may not be reactive enough. Common agents include Iodine (I₂) with a base, N-Iodosuccinimide (NIS), or Iodine monochloride (ICl).
-
Suboptimal Reaction Conditions: Temperature, solvent, and base are crucial. Overly high temperatures can lead to decomposition, while incorrect solvent polarity can hinder solubility and reactivity.[3]
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Substrate Reactivity and Regioselectivity: The inherent electronic properties of the 6-amino-1H-indazole ring direct electrophilic substitution to positions other than C4 (typically C3, C5, C7). Achieving C4 selectivity often requires a specific synthetic strategy rather than direct iodination.
-
Presence of Water: Moisture can quench reagents and lead to unwanted side reactions. Using anhydrous solvents and inert atmospheres is recommended.[3]
Issue 2: Formation of Multiple Products (Poor Regioselectivity)
Question: My reaction is producing a mixture of iodinated isomers instead of the pure this compound. How can I improve selectivity?
Answer: Poor regioselectivity is a common problem in the electrophilic substitution of polysubstituted aromatic systems.
-
Protecting Groups: The amino group is a strong activating group. Protecting it (e.g., as an acetamide) can modulate its directing effect and improve selectivity. Similarly, protecting the indazole N1 position can influence the electronic distribution in the benzene ring.
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Steric Hindrance: Introducing a bulky protecting group at the N1 position can sterically hinder substitution at adjacent positions like C7, potentially favoring C4 or C5.
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Controlled Reaction Conditions: Lowering the reaction temperature can favor the kinetically controlled product over the thermodynamically stable one.[3] Slow, dropwise addition of the iodinating agent can also prevent localized high concentrations that may lead to side reactions.
Issue 3: Difficulty in Product Purification
Question: I have synthesized the target compound, but I am struggling to separate it from starting material and isomeric byproducts. What purification strategies are effective?
Answer: Purification can be challenging due to the similar polarities of indazole isomers.
-
Column Chromatography: This is the most common method. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) to find the optimal separation conditions.[4]
-
Recrystallization: If a suitable solvent is found, recrystallization can be highly effective for removing isomeric impurities, especially on a larger scale.[1] Common solvent systems include ethanol/water or ethyl acetate/hexanes.[4]
-
Derivatization: In difficult cases, temporarily protecting the N-H or NH₂ protons can alter the compound's polarity, potentially allowing for easier separation of the protected derivatives. The protecting group is then removed in a subsequent step.
Quantitative Data Summary
The synthesis of 6-iodo-1H-indazole (a key intermediate) provides a useful reference for reaction conditions and expected yields. The following table summarizes data from a patented procedure for a copper-catalyzed Finkelstein-type reaction starting from a bromo-precursor.
| Parameter | Example 1 | Example 2 | Example 3 |
| Starting Material | 6-bromo-1H-indazole derivative | 6-bromo-1H-indazole derivative | 6-bromo-1H-indazole derivative |
| Iodide Source | Potassium Iodide (KI) | Potassium Iodide (KI) | Potassium Iodide (KI) |
| Catalyst | Cuprous Iodide (CuI) | Cuprous Iodide (CuI) | Cuprous Trifluoromethanesulfonate |
| Ligand | N,N-dimethylethylenediamine | N,N-dimethylethylenediamine | N,N-dimethylethylenediamine |
| Solvent | 1,4-Dioxane | 1,4-Dioxane | 1,4-Dioxane |
| Reaction Time | 48 hours | 54 hours | 46 hours |
| Temperature | Reflux | Reflux | Reflux |
| Reported Yield | 85%[5] | 84.2%[6] | Not specified |
| Table based on data from patent literature for the synthesis of 6-iodo-1H-indazole.[5][6] |
Experimental Protocols
Protocol 1: Synthesis of 6-Iodo-1H-indazole via Sandmeyer Reaction
This protocol is adapted from a general procedure for the conversion of an amino group to an iodo group on an indazole ring.[5]
1. Diazotization:
-
Suspend 6-amino-1H-indazole (1.0 eq) in water (approx. 3 mL per gram of substrate) at 0 °C.
-
Slowly add concentrated hydrochloric acid (approx. 3.4 eq).
-
Add a solution of sodium nitrite (NaNO₂, 1.2 eq) in water dropwise, maintaining the temperature at 0 °C.
-
Stir the mixture for 30 minutes at 0 °C to form the diazonium salt.
2. Iodination:
-
Prepare a solution of potassium iodide (KI, 1.2 eq) in water.
-
Add the KI solution to the diazonium salt mixture.
-
Allow the reaction to warm to room temperature and stir for 30 minutes.
-
Heat the mixture to 40 °C for 2 hours.[5]
3. Work-up and Purification:
-
Cool the reaction mixture to 0 °C.
-
Adjust the pH to ~14 using a 3N sodium hydroxide solution to precipitate the product.[5]
-
Filter the precipitate and wash with a 10% sodium thiosulfate solution to remove excess iodine.[5]
-
Dissolve the crude product in a suitable organic solvent like tetrahydrofuran (THF).
-
The crude product can be purified by recrystallization from acetonitrile or by silica gel column chromatography.[5][6]
Protocol 2: General Procedure for C3-Iodination of an Indazole Ring
This protocol describes the C3-iodination of an indazole, which is a common reaction.[7] While not targeting the C4 position, the principles are relevant for understanding iodination chemistry on this scaffold.
1. Preparation:
-
Dissolve the starting indazole (e.g., 6-bromo-1H-indazole, 1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Add potassium hydroxide (KOH, 2.0 eq) to the solution.
2. Reagent Addition:
-
Prepare a solution of iodine (I₂, 1.5 eq) in DMF.
-
Add the iodine solution dropwise to the reaction mixture.
-
Stir at room temperature for 3 hours, monitoring the reaction by TLC.[7]
3. Work-up and Purification:
-
Pour the reaction mixture into an aqueous solution of sodium thiosulfate (Na₂S₂O₄) and potassium carbonate (K₂CO₃) to quench excess iodine and precipitate the product.[7]
-
Filter the resulting solid and dry under vacuum to obtain the crude 3-iodo-indazole derivative.[7]
-
Further purification can be achieved by column chromatography or recrystallization.
Visualizations
References
Technical Support Center: Purification of 6-Amino-4-iodo-1H-indazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 6-Amino-4-iodo-1H-indazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two most effective and widely used purification techniques for this compound and related heterocyclic compounds are column chromatography on silica gel and recrystallization.[1][2] The choice between these methods depends on the nature and quantity of impurities, as well as the desired final purity and scale of the experiment.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Impurities can arise from unreacted starting materials, side reactions, or degradation. Common impurities may include regioisomers (e.g., 2H-indazole isomer), starting materials from the synthesis, and byproducts from side reactions like dehalogenation.[1][3]
Q3: What solvents are suitable for dissolving this compound?
A3: Based on solubility data for similar indazole compounds, this compound is expected to be soluble in organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and slightly soluble in alcohols such as methanol and ethanol.[4][5] It is sparingly soluble in water.[6]
Q4: How can I monitor the progress of my purification?
A4: Thin-Layer Chromatography (TLC) is an essential technique for monitoring the purification process.[7][8] It helps in selecting an appropriate solvent system for column chromatography and in analyzing the purity of fractions collected. It can also be used to assess the effectiveness of a recrystallization step.
Troubleshooting Guide
Recrystallization Issues
Q5: My compound "oiled out" instead of forming crystals during recrystallization. What should I do?
A5: "Oiling out" occurs when the compound separates as a liquid instead of a solid. This can be caused by a high concentration of impurities or too rapid cooling.
-
Solution 1: Re-heat the solution and add a small amount of additional hot solvent to ensure complete dissolution. Allow the solution to cool much more slowly to room temperature before placing it in an ice bath.[9]
-
Solution 2: The chosen solvent may be unsuitable. Try a different solvent system. A good starting point for indazole derivatives is a solvent pair like ethanol/water or ethyl acetate/hexanes.[2][9]
Q6: No crystals are forming after the solution has cooled. How can I induce crystallization?
A6: A supersaturated solution may require intervention to initiate crystal formation.
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the liquid-air interface. The microscopic imperfections in the glass can serve as nucleation sites.[9]
-
Seeding: If available, add a single, tiny crystal of pure this compound to the solution to act as a template for crystal growth.[9]
-
Concentration: It is possible that too much solvent was used. Gently evaporate some of the solvent and allow the solution to cool again.[9]
Column Chromatography Issues
Q7: The separation of my compound from impurities on the column is poor. How can I improve it?
A7: Poor separation is often due to an improper choice of eluent (solvent system).
-
Optimize Eluent: Use TLC to test various solvent systems and ratios to find one that gives a good separation between your desired compound and the impurities.[10]
-
Column Packing: Ensure the silica gel is packed uniformly without any cracks or air bubbles, as these can lead to uneven flow and poor separation.[11][12]
-
Loading: Dissolve the crude product in a minimal amount of solvent and load it onto the column in a narrow band. A wide initial band will result in broad, overlapping elution bands.[13][14]
Q8: My compound is not moving from the top of the column.
A8: This indicates that the eluent is not polar enough to move the compound through the polar silica gel. Gradually increase the polarity of the solvent system. For example, if you are using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate.
Quantitative Data Summary
The following table provides representative data for the purification of indazole derivatives, which can be adapted for this compound.
| Purification Technique | Typical Solvent System | Expected Purity (Post-Purification) | Notes / Common Issues |
| Recrystallization | Ethanol/Water, Methanol/Water, Ethyl Acetate/Hexanes | >98% | Risk of "oiling out" if cooled too quickly; potential for low yield if too much solvent is used.[1][9] |
| Column Chromatography | Silica Gel with Hexane/Ethyl Acetate or Dichloromethane/Methanol gradient | >99% | Requires careful selection of eluent via TLC; can be time-consuming for large quantities.[2][7] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 9:1 Hexane:Ethyl Acetate).
-
Column Packing: Carefully pour the slurry into a chromatography column with the stopcock open, allowing the solvent to drain. Gently tap the column to ensure even packing and to remove air bubbles. Add a thin layer of sand on top of the silica gel.[11]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and carefully add it to the top of the silica gel.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased (e.g., by increasing the percentage of ethyl acetate) to elute compounds with higher polarity.[13]
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.[7]
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair (e.g., ethanol/water). The ideal solvent should dissolve the compound well when hot but poorly when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.[1]
-
Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot gravity filtration to remove them.[9]
-
Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[1]
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.[1]
Visualizations
Caption: General experimental workflow for recrystallization.
Caption: Decision tree for troubleshooting common purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 6-Iodo-1H-indazole CAS#: 261953-36-0 [m.chemicalbook.com]
- 5. 6-Iodo-1H-indazole | 261953-36-0 [chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. columbia.edu [columbia.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. youtube.com [youtube.com]
Common side reactions in the synthesis of substituted indazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of substituted indazoles. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of substituted indazoles?
A1: The most prevalent side reaction is the formation of regioisomers, particularly the N1 and N2 isomers during N-alkylation of the indazole core. Other common side reactions depend on the specific synthetic route and include the formation of hydrazones, dimers, indazolones, and triazines. For instance, in the Cadogan-Sundberg synthesis, N-ethoxyindoles can be significant byproducts.[1]
Q2: How can I differentiate between the N1 and N2-alkylated indazole isomers?
A2: Characterization and differentiation of N1 and N2 isomers are typically achieved using spectroscopic methods. 1H NMR spectroscopy is a primary tool, where the chemical shift of the C3-proton can be indicative. In many cases, the C3-proton of the N2-isomer is shifted downfield compared to the N1-isomer. Furthermore, 2D NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation), can definitively establish the point of attachment of the substituent by observing correlations between the protons of the substituent and the carbons of the indazole ring (C3 and C7a).[2]
Q3: What is the fundamental reason for the formation of N1 and N2 regioisomers during alkylation?
A3: The formation of N1 and N2 regioisomers is due to the annular tautomerism of the indazole ring system. The proton on the pyrazole ring can reside on either nitrogen atom, leading to two tautomeric forms: the 1H-indazole and the 2H-indazole. The 1H-tautomer is generally the more thermodynamically stable form.[3] Direct alkylation of the indazole anion, which has nucleophilic character at both nitrogen atoms, often leads to a mixture of both N1 and N2 substituted products.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in N-Alkylation of Indazoles (Mixture of N1 and N2 isomers)
Problem: My reaction is producing a difficult-to-separate mixture of N1 and N2 alkylated indazoles. How can I improve the selectivity for one isomer?
Solution: Achieving high regioselectivity in N-alkylation depends on a delicate balance of steric and electronic factors of the indazole substrate and the reaction conditions, which can be tuned to favor either thermodynamic or kinetic control.
Strategies for Selective N1-Alkylation (Thermodynamic Product):
-
Base and Solvent System: The use of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is highly effective for promoting N1-alkylation.[3] This is often the preferred method for achieving high N1 selectivity.
-
Substituent Effects: Bulky substituents at the C3 position of the indazole ring can sterically hinder the N2 position, thus favoring alkylation at N1.[3]
-
Thermodynamic Equilibration: Under certain conditions, even if the initial alkylation is not highly selective, an equilibrium can be established that favors the formation of the more thermodynamically stable N1-isomer.[2]
Strategies for Selective N2-Alkylation (Kinetic Product):
-
Mitsunobu Reaction: The Mitsunobu reaction (using an alcohol, triphenylphosphine, and a dialkyl azodicarboxylate like DEAD or DIAD) often shows a preference for the formation of the N2-regioisomer.[2]
-
Substituent Effects: Electron-withdrawing groups, particularly at the C7 position (e.g., -NO2, -CO2Me), can direct alkylation to the N2 position with high selectivity (≥96%).[4]
-
Acidic Conditions: In some cases, performing the alkylation under acidic conditions can favor the formation of the N2-substituted product.
Data Presentation: Influence of Reaction Conditions on N1/N2 Regioselectivity
The following tables summarize the impact of different bases, solvents, and indazole substituents on the ratio of N1 to N2 alkylated products.
Table 1: Effect of Base and Solvent on the N-pentylation of Methyl 1H-indazole-3-carboxylate [2]
| Entry | Base | Solvent | Temperature (°C) | N1:N2 Ratio | Combined Yield (%) |
| 1 | Cs2CO3 | DMF | rt | 1.4 : 1 | 75 |
| 2 | K2CO3 | DMF | rt | 1.4 : 1 | 72 |
| 3 | Na2CO3 | DMF | rt | 1.5 : 1 | 27 |
| 4 | NaH | THF | 0 → 50 | >99 : 1 | 92 |
Table 2: Effect of C7-Substituent on the N-pentylation of Indazoles using NaH in THF [4]
| Entry | C7-Substituent | N1:N2 Ratio |
| 1 | H | 1.3 : 1 |
| 2 | OMe | 1 : 1.1 |
| 3 | Cl | 1 : 12 |
| 4 | NO2 | 1 : 24 |
| 5 | CO2Me | <4 : 96 |
Issue 2: Side Products in Ring Formation Syntheses
Problem: I am attempting a classical indazole synthesis and observing significant formation of byproducts. How can I minimize these?
Solution: Side product formation is common in many classical indazole syntheses. Understanding the reaction mechanism can help in devising strategies to suppress unwanted reaction pathways.
-
Davis-Beirut Reaction:
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Common Side Product: Formation of indazolones.
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Troubleshooting: The reaction involves a nitroso-imine intermediate. The presence of water can lead to competitive imine bond cleavage.[5] Careful control of the water content in the reaction mixture can minimize this side reaction. The reaction is typically carried out under basic conditions (e.g., KOH in an alcohol), and optimizing the base concentration and temperature can improve the yield of the desired 2H-indazole.[6]
-
-
Cadogan-Sundberg Synthesis:
-
Common Side Product: Formation of N-alkoxyindoles (e.g., N-ethoxyindoles when using triethyl phosphite).[1]
-
Troubleshooting: This reaction involves the deoxygenation of a nitro group. The formation of the N-alkoxyindole arises from the reaction of an intermediate with the phosphite reagent. While difficult to completely eliminate, careful control of the reaction temperature and stoichiometry of the phosphite reagent may help to minimize this byproduct.
-
-
Synthesis from o-Fluorobenzaldehydes and Hydrazine:
-
Common Side Products: Competitive Wolff-Kishner reduction to form fluorotoluenes, and the formation of 3-aminoindazoles from the Z-isomer of intermediate oximes.[7]
-
Troubleshooting: To avoid the Wolff-Kishner reduction, it is advantageous to first form the O-methyloxime of the o-fluorobenzaldehyde (predominantly the E-isomer) before reacting with hydrazine. This intermediate is less prone to reduction and cleanly cyclizes to the desired indazole.
-
-
Synthesis via Triazene Intermediates:
-
Common Side Product: Competitive formation of triazines.[8]
-
Troubleshooting: The desired indazole synthesis and the formation of triazine byproducts are often competing pathways. The choice of catalyst can be crucial. For example, copper(II) salts can promote the cyclization to 2H-indazoles, while silver(I) salts can lead to N-N bond cleavage and the formation of indoles.[9] Careful selection of the metal catalyst and optimization of reaction conditions are key to favoring the desired indazole product.
-
Experimental Protocols
Protocol 1: Selective N1-Alkylation of a Substituted Indazole
This protocol is a general procedure for achieving high N1-selectivity using sodium hydride in THF.
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Preparation: To a solution of the substituted 1H-indazole (1.0 equivalent) in anhydrous tetrahydrofuran (THF), add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
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Deprotonation: Stir the resulting mixture at room temperature for 30 minutes to allow for the formation of the indazole anion.
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Alkylation: Add the alkylating agent (e.g., alkyl bromide, 1.2 equivalents) dropwise to the suspension.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
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Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Jacobson-Hugershoff Synthesis of Indazole [7]
This protocol describes a classical synthesis of the parent indazole.
-
Acetylation: Slowly add o-toluidine (0.839 mole) to a mixture of glacial acetic acid (90 mL) and acetic anhydride (180 mL).
-
Nitrosation: Cool the mixture in an ice bath and introduce a stream of nitrous gases (generated from sodium nitrite and a strong acid) while maintaining the temperature between +1 and +4 °C. The completion of nitrosation is indicated by a persistent black-green color.
-
Isolation of Intermediate: Pour the reaction mixture onto a mixture of ice and water. Extract the resulting oil with benzene. Wash the benzene extract with ice water, then with methanol.
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Cyclization: Add a solution of sodium methoxide in methanol dropwise to the benzene solution while cooling.
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Work-up: After the evolution of gas ceases, briefly heat the solution on a steam bath. Cool the solution and extract with 2N and then 5N hydrochloric acid.
-
Precipitation: Treat the combined acidic extracts with an excess of ammonia to precipitate the indazole.
-
Purification: Collect the crude indazole by filtration, wash with water, and dry. The crude product can be purified by vacuum distillation to yield colorless indazole (m.p. 148 °C).
Visualizations
References
- 1. Studies on the mechanism of the Cadogan–Sundberg indole synthesis: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. d-nb.info [d-nb.info]
- 5. Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. Selective synthesis of indazoles and indoles via triazene-alkyne cyclization switched by different metals - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Coupling Reactions for 6-Amino-4-iodo-1H-indazole
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimization of palladium-catalyzed cross-coupling reactions involving 6-Amino-4-iodo-1H-indazole.
Frequently Asked Questions (FAQs)
Q1: Is it necessary to protect the N-H group of the this compound during coupling reactions?
A2: While not always mandatory, N-protection is generally recommended, especially for Sonogashira and Heck couplings.[1] The unprotected N-H can interfere with the catalytic cycle through coordination to the palladium center, potentially leading to catalyst inhibition or side reactions.[1][2] For Suzuki reactions, successful couplings on NH-free indazoles have been reported, but protection can often lead to improved yields and cleaner reaction profiles.[1][3] The choice of protecting group (e.g., Boc, SEM) can also influence the reaction outcome.[1]
Q2: How does the C6-amino group influence the reactivity of the C4-iodo position?
A2: The amino group is an electron-donating group, which can slightly decrease the reactivity of the aryl iodide towards oxidative addition compared to an unsubstituted iodo-indazole. However, the C-I bond is still sufficiently reactive for most standard cross-coupling reactions. The primary challenge arises from the potential for the amino group to coordinate to the palladium catalyst, which can sometimes interfere with the desired catalytic cycle. Careful selection of ligands is crucial to mitigate this effect.
Q3: Which palladium catalysts and ligands are recommended as a starting point for coupling with this substrate?
A3: For Suzuki-Miyaura reactions, common choices include Pd(PPh₃)₄ and Pd(dppf)Cl₂.[1] For Buchwald-Hartwig aminations, catalyst systems with bulky, electron-rich phosphine ligands like RuPhos, BrettPhos, or XantPhos are highly effective, often in the form of pre-catalysts for improved reliability.[4][5][6] For Sonogashira couplings, a combination of a palladium catalyst like PdCl₂(PPh₃)₂ and a copper(I) co-catalyst is standard.[1][7]
General Palladium Cross-Coupling Catalytic Cycle
The diagram below illustrates the fundamental steps in a typical palladium-catalyzed cross-coupling reaction, such as Suzuki or Buchwald-Hartwig amination.
Troubleshooting Guide: Suzuki-Miyaura Coupling
This section addresses common issues encountered during the Suzuki-Miyaura coupling of this compound with organoboron reagents.
Q: I am observing low or no conversion of my starting material. What are the likely causes and solutions?
A: Low conversion is a frequent issue stemming from several factors related to the catalyst, base, or general reaction conditions.[8]
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Catalyst Inactivity: The palladium catalyst may be degraded or unsuitable for the substrate.
-
Solution 1 (Catalyst Choice): While Pd(PPh₃)₄ is common, electron-rich and bulky ligands can be more effective. Consider screening catalysts like Pd(dppf)Cl₂ or using ligands such as XPhos or SPhos.[8]
-
Solution 2 (Catalyst Quality): Use a fresh batch of catalyst and store it properly under an inert atmosphere. The formation of palladium black can indicate catalyst decomposition.[8][9]
-
-
Insufficient Base Strength/Solubility: The base is critical for the transmetalation step.
-
Solution 1 (Base Screening): If using weaker bases like Na₂CO₃, consider switching to stronger or more soluble alternatives such as K₃PO₄ or Cs₂CO₃.[8][9]
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Solution 2 (Aqueous Conditions): The presence of some water is often essential for the activity of inorganic bases like carbonates and phosphates. A solvent system like dioxane/water (e.g., 4:1) is common.[8][10]
-
-
Inappropriate Temperature: The reaction may require more thermal energy.
-
Solution: Gradually increase the reaction temperature. Temperatures of 80-120 °C are typical. Microwave irradiation can also be effective at accelerating the reaction.[8]
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Q: My reaction is producing significant amounts of side products, such as homocoupling of the boronic acid or dehalogenation of the indazole. How can I minimize these?
A: The formation of byproducts like homocoupled boronic acid and the de-iodinated starting material is a common challenge.[8][11]
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Homocoupling of Boronic Acid: This is often promoted by the presence of oxygen.
-
Solution 1 (Degassing): Ensure the solvent and reaction mixture are thoroughly degassed before adding the catalyst. This can be done by bubbling an inert gas (Argon or Nitrogen) through the mixture or by using freeze-pump-thaw cycles.[8][9]
-
Solution 2 (Stoichiometry): Using a slight excess of the boronic acid (1.2-1.5 equivalents) can help favor the cross-coupling pathway.[8]
-
-
Dehalogenation (Protodeiodination): This occurs when the organopalladium intermediate reacts with a proton source.
-
Solution 1 (Minimize Proton Sources): Use anhydrous and deoxygenated solvents. Residual water beyond what is needed for the base can be a proton source.[11]
-
Solution 2 (Optimize Base): Select a base that is not hydrated. The nature and strength of the base can influence the rate of this side reaction.[1][11]
-
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition | Rationale / Notes |
| Catalyst | Pd(dppf)Cl₂ (2-5 mol%) or Pd(PPh₃)₄ (5 mol%) | Pd(dppf)Cl₂ is often robust. Pd(PPh₃)₄ is a classic choice but can be sensitive.[1][10] |
| Ligand | (If not using a pre-formed complex) | dppf, SPhos, XPhos. Bulky, electron-rich ligands are often beneficial.[8] |
| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ (2-3 equiv.) | K₃PO₄ and Cs₂CO₃ are stronger and more soluble, often leading to better results.[8][9] |
| Solvent | 1,4-Dioxane/H₂O (4:1) or DMF/H₂O (4:1) | A protic co-solvent is often necessary to activate the base.[9][10] |
| Temperature | 80 - 110 °C | Higher temperatures may be needed for less reactive boronic acids.[8] |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent catalyst oxidation and boronic acid homocoupling.[8] |
Troubleshooting Guide: Buchwald-Hartwig Amination
This section addresses common issues when coupling this compound with various amines.
Q: My Buchwald-Hartwig amination is giving a low yield. What should I troubleshoot?
A: Low yields in C-N couplings often point to issues with the catalyst system, base, or potential inhibition from the substrate itself.
-
Suboptimal Catalyst/Ligand: The choice of ligand is critical for C-N bond formation.[12]
-
Incorrect Base: A strong, non-nucleophilic base is required.
-
Catalyst Inhibition: The amino group on the indazole or the amine coupling partner can sometimes coordinate too strongly to the palladium center.
-
Solution: Increasing the ligand-to-palladium ratio slightly or switching to a more sterically hindered ligand can sometimes disfavor inhibitory binding and promote the desired catalytic turnover.
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Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Parameter | Condition | Rationale / Notes |
| Catalyst | BrettPhos Pd G3 or RuPhos Pd G3 (1-2 mol%) | Precatalysts offer better reliability. Choose ligand based on the amine class (primary vs. secondary).[5][6][13] |
| Base | LiHMDS (1.5-2.0 equiv.) or NaOtBu (1.5-2.0 equiv.) | LiHMDS is highly effective for unprotected N-H substrates.[5][6] |
| Solvent | Toluene or 1,4-Dioxane (anhydrous, deoxygenated) | Aprotic solvents are standard. Ensure they are rigorously dried and degassed.[4] |
| Temperature | 80 - 110 °C | The reaction temperature often needs to be optimized for specific substrates.[6][14] |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to protect the sensitive catalyst system from oxygen.[6] |
Troubleshooting Guide: Sonogashira Coupling
This section addresses common issues when coupling this compound with terminal alkynes.
Q: My Sonogashira coupling is not proceeding. What are the key parameters to check?
A: Failure in Sonogashira couplings is often related to the catalyst system (both palladium and copper), the base, or the quality of the alkyne.
-
Inactive Catalyst System: Both the palladium and copper catalysts are essential.
-
Solution 1 (Palladium): Use a standard catalyst like PdCl₂(PPh₃)₂. Ensure it is of high quality.
-
Solution 2 (Copper): A copper(I) source, typically CuI, is a crucial co-catalyst. Ensure it is fresh, as old CuI can be oxidized and inactive.[7]
-
-
Inappropriate Base: An amine base is typically used to deprotonate the terminal alkyne.
-
Solution: A liquid amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is commonly used and often acts as the solvent or co-solvent.[2]
-
-
Alkyne Homocoupling (Glaser Coupling): The primary side reaction is the copper-catalyzed homocoupling of the terminal alkyne.
-
Solution: This side reaction is promoted by the presence of oxygen. It is critical to perform the reaction under strictly anaerobic (inert gas) conditions.[7]
-
Table 3: Recommended Starting Conditions for Sonogashira Coupling
| Parameter | Condition | Rationale / Notes |
| Pd Catalyst | PdCl₂(PPh₃)₂ (2-5 mol%) | A standard and reliable palladium source for this reaction.[1] |
| Cu Co-catalyst | CuI (4-10 mol%) | Essential for the copper catalytic cycle. Must be protected from oxidation.[7][15] |
| Ligand | PPh₃ (often included with the Pd source) | Additional phosphine ligand can sometimes be beneficial. |
| Base | Et₃N or DIPEA (can be used as solvent) | Acts as both the base and a solvent/co-solvent.[2] |
| Solvent | THF or DMF (if not using amine as solvent) | Anhydrous and deoxygenated solvents are required. |
| Temperature | Room Temperature to 80 °C | Reactions are often run at room temperature but may require heating.[7] |
| Atmosphere | Inert (Argon or Nitrogen) | Absolutely critical to prevent Glaser homocoupling. |
Experimental Protocols & Workflows
General Experimental Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline and should be optimized for each specific substrate combination.[8][16]
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the vessel and thoroughly purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe to achieve a concentration of ~0.1 M.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv.).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
Troubleshooting Flowchart for Low Conversion
This diagram provides a logical workflow for diagnosing low conversion in a cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
Overcoming solubility issues with 6-Amino-4-iodo-1H-indazole in experiments
Welcome to the technical support center for 6-Amino-4-iodo-1H-indazole. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges, with a focus on solubility issues. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed protocols to facilitate your research.
Disclaimer: Specific experimental data for the solubility of this compound is limited in publicly available literature. The information and protocols provided below are based on the known properties of structurally related indazole derivatives and general principles for handling poorly soluble compounds.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: Based on the structures of related compounds, this compound is expected to have low solubility in aqueous solutions. The indazole core is relatively nonpolar, and while the amino group can contribute to hydrogen bonding, the presence of the large, hydrophobic iodine atom likely reduces water solubility. It is anticipated to be sparingly soluble in water and slightly soluble in common organic solvents such as dimethyl sulfoxide (DMSO) and methanol. For instance, the related compound 1H-Indazol-6-amine has a reported aqueous solubility of 18.2 µg/mL at pH 7.4.[1]
Q2: My this compound is precipitating out of my aqueous buffer during my experiment. What is the likely cause?
A2: Precipitation upon dilution of an organic stock solution (e.g., in DMSO) into an aqueous buffer is a common issue for poorly soluble compounds. This occurs because the compound's solubility limit is exceeded as the percentage of the organic co-solvent decreases. Many kinase inhibitors, a class of drugs to which indazole derivatives often belong, are classified as Biopharmaceutics Classification System (BCS) Class II or IV compounds, characterized by low solubility.
Q3: What are the initial steps I should take to dissolve this compound?
A3: We recommend preparing a high-concentration stock solution in an appropriate organic solvent and then diluting this stock into your aqueous experimental buffer. The choice of solvent and the dilution method are critical to prevent precipitation.
Troubleshooting Guide: Overcoming Solubility Issues
Issue 1: Compound fails to dissolve in the initial solvent.
-
Possible Cause: The chosen solvent may not be suitable for dissolving this compound.
-
Solutions:
-
Select an appropriate organic solvent: Based on related compounds, DMSO, N,N-dimethylformamide (DMF), or methanol are good starting points.[2]
-
Gentle heating: Warming the solution (e.g., to 30-40°C) can aid dissolution. However, be cautious of potential compound degradation at elevated temperatures.
-
Sonication: Using an ultrasonic bath can help to break up solid particles and enhance dissolution.
-
Issue 2: Precipitation occurs upon dilution of the stock solution into an aqueous buffer.
-
Possible Cause: The final concentration of the compound in the aqueous buffer exceeds its solubility limit.
-
Solutions:
-
Optimize the co-solvent concentration: Keep the final concentration of the organic co-solvent (e.g., DMSO) as low as possible while maintaining the compound in solution. For many cell-based assays, a final DMSO concentration of ≤0.5% is recommended to minimize solvent-induced artifacts.
-
pH adjustment: The amino group on the indazole ring is basic. Adjusting the pH of the aqueous buffer to be more acidic (e.g., pH 5-6) may increase the solubility of this compound by forming a more soluble salt. Ensure the final pH is compatible with your experimental system.
-
Use of excipients: For formulation development, consider the use of solubility-enhancing excipients such as surfactants (e.g., Tween® 80, Cremophor® EL) or cyclodextrins (e.g., HP-β-CD).[3]
-
Lipid-based formulations: For in vivo studies, formulating the compound in a lipid-based delivery system can improve oral absorption.[4]
-
Data Presentation
Table 1: Predicted Physicochemical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP | Predicted Aqueous Solubility |
| This compound | C₇H₆IN₃ | 259.05 | ~2.0-2.5 | Low |
| 6-Iodo-1H-indazole | C₇H₅IN₂ | 244.03 | 2.4 | Sparingly soluble in water[5] |
| 1H-Indazol-6-amine | C₇H₇N₃ | 133.15 | 1.6 | 18.2 µg/mL (at pH 7.4)[1] |
Table 2: Suggested Solvents for Preparing Stock Solutions
| Solvent | Notes |
| Dimethyl sulfoxide (DMSO) | High solubilizing power. Prepare stock solutions at high concentrations (e.g., 10-50 mM). Keep final concentration in aqueous solutions low (typically <1%). |
| N,N-Dimethylformamide (DMF) | Good alternative to DMSO. Ensure it is compatible with your experimental setup. |
| Methanol | Can be used, but may have lower solubilizing power than DMSO or DMF.[2] |
| Ethanol | Another potential solvent, but solubility may be limited. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing the compound: Accurately weigh out 2.59 mg of this compound (MW: 259.05 g/mol ).
-
Dissolution: Add 1 mL of high-purity, anhydrous DMSO to the solid compound in a sterile vial.
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (to 37°C) or brief sonication may be used to aid dissolution.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
-
Thaw stock solution: Thaw a vial of the 10 mM stock solution at room temperature.
-
Prepare aqueous buffer: Have your final experimental buffer ready.
-
Dilution: To prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of the aqueous buffer. Crucially, add the stock solution to the buffer while vortexing or stirring the buffer vigorously. This rapid mixing helps to prevent localized high concentrations of the compound, which can lead to precipitation.
-
Final concentration of DMSO: In this example, the final DMSO concentration is 0.1%.
-
Inspection: Visually inspect the final working solution for any signs of precipitation or cloudiness.
Visualizations
Caption: Experimental workflow for preparing solutions of this compound.
Caption: Hypothetical signaling pathway inhibited by a this compound derivative.
References
Stability issues of 6-Amino-4-iodo-1H-indazole under different conditions
This technical support center provides guidance on the stability of 6-Amino-4-iodo-1H-indazole under various experimental conditions. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
To ensure the long-term stability of this compound, it is recommended to store the compound in a tightly sealed, light-resistant container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[1][2] This minimizes degradation from air, light, and ambient temperature.
Q2: What are the potential signs of degradation for this compound?
Degradation of this compound may be indicated by a change in color or physical appearance of the solid material.[1] For solutions, the appearance of new peaks or a decrease in the main peak area during chromatographic analysis (e.g., HPLC) suggests degradation.
Q3: How can I assess the stability of this compound in my experimental setup?
Stability can be evaluated using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), capable of separating the intact compound from its degradation products.[3] Forced degradation studies under various stress conditions (e.g., acid, base, oxidation, heat, light) can help identify potential degradation pathways and establish the stability profile of the molecule.[4][5]
Q4: Is this compound sensitive to light?
Q5: What are the likely degradation pathways for this compound?
Based on its structure, potential degradation pathways for this compound could include:
-
Hydrolysis: The amino group may be susceptible to hydrolysis under acidic or basic conditions.
-
Oxidation: The indazole ring and the amino group can be prone to oxidation.
-
Photodegradation: The carbon-iodine bond may be cleaved upon exposure to light.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Change in appearance of solid compound (e.g., discoloration) | Exposure to air, light, or moisture.[1] | Store the compound in a tightly sealed, light-resistant container under an inert atmosphere at 2-8°C.[1][2] Use a desiccator for storage if moisture is a concern.[1] |
| Inconsistent experimental results | Degradation of the compound due to improper storage or handling. | Re-qualify the material using an appropriate analytical method (e.g., HPLC, NMR) to confirm its purity before use.[1] Ensure proper storage and handling procedures are followed. |
| Appearance of unexpected peaks in chromatogram | Degradation of the compound in solution. | Prepare fresh solutions before use. Investigate the stability of the compound in the chosen solvent and at the working temperature. Consider performing a forced degradation study to identify potential degradants. |
| Low assay value | Significant degradation of the compound. | Review storage conditions and handling procedures. If the material has been stored for an extended period or under suboptimal conditions, it may have degraded. |
Experimental Protocols
Protocol 1: Forced Degradation Study - Hydrolytic Stability
Objective: To evaluate the stability of this compound in acidic and basic conditions.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with a UV detector
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).
-
For acidic hydrolysis, add an aliquot of the stock solution to 0.1 M HCl.
-
For basic hydrolysis, add an aliquot of the stock solution to 0.1 M NaOH.
-
Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw a sample, neutralize it if necessary, and dilute with mobile phase to an appropriate concentration.
-
Analyze the samples by a validated stability-indicating HPLC method.
-
Determine the percentage of degradation by comparing the peak area of the intact compound to the initial time point.
Protocol 2: Forced Degradation Study - Oxidative Stability
Objective: To assess the stability of this compound in the presence of an oxidizing agent.
Materials:
-
This compound
-
3% Hydrogen Peroxide (H₂O₂)
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with a UV detector
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent.
-
Add an aliquot of the stock solution to a 3% solution of hydrogen peroxide.
-
Keep the solution at room temperature and protect it from light.
-
At specified time points (e.g., 0, 2, 4, 8 hours), withdraw a sample and dilute it with mobile phase.
-
Analyze the samples by HPLC.
-
Calculate the percentage of degradation.
Data Presentation
Table 1: Hypothetical Stability Data for this compound under Forced Degradation Conditions
| Stress Condition | Time (hours) | % Degradation | Number of Degradants |
| 0.1 M HCl (60°C) | 24 | 15% | 2 |
| 0.1 M NaOH (60°C) | 24 | 25% | 3 |
| 3% H₂O₂ (RT) | 8 | 18% | 2 |
| Heat (80°C, solid) | 48 | 5% | 1 |
| Photostability (ICH Q1B) | - | 12% | 1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. ijsdr.org [ijsdr.org]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 6. pharmtech.com [pharmtech.com]
Troubleshooting guide for the derivatization of 6-Amino-4-iodo-1H-indazole
Technical Support Center: 6-Amino-4-iodo-1H-indazole
Welcome to the technical support center for the derivatization of this compound. This guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice and detailed protocols in a question-and-answer format to address common challenges encountered during the chemical modification of this versatile scaffold.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
A1: The molecule has three primary reactive sites for derivatization:
-
Indazole Nitrogens (N1 and N2): The indazole ring can be substituted on either nitrogen, leading to N1 and N2 regioisomers. This is often the most significant challenge, as reactions like alkylation or arylation can produce a mixture of products.[1][2] The 1H-tautomer is generally more thermodynamically stable.[1]
-
4-Iodo Position: The carbon-iodine bond is a key site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, enabling the introduction of various aryl, alkynyl, or amino substituents.[3][4]
-
6-Amino Group: The primary amino group is nucleophilic and can undergo acylation, alkylation, or be used as a handle for further functionalization. It is often necessary to protect this group to prevent side reactions during derivatization at other sites.[5]
Q2: Why is my derivatization reaction failing or giving a complex mixture? Should I use a protecting group for the 6-amino position?
A2: Yes, protecting the 6-amino group is highly recommended for most derivatization strategies. The unprotected primary amine is nucleophilic and can compete in reactions intended for the indazole nitrogens or interfere with palladium catalytic cycles. This can lead to low yields, complex product mixtures, and catalyst deactivation. Common protecting groups like Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl) are effective.[5][6] The choice depends on the desired deprotection conditions, as Boc is acid-labile and Fmoc is base-labile.[5][6]
Troubleshooting Guide: Derivatization Reactions
N-Alkylation / N-Arylation: Poor Regioselectivity (N1 vs. N2 Isomers)
Problem: My N-alkylation reaction is producing an inseparable mixture of N1 and N2 isomers, or the desired isomer is the minor product.
Root Causes & Solutions: The ratio of N1 to N2 substitution is highly sensitive to steric effects, electronic properties, the base, and the solvent system.[1][2][7][8]
-
Steric Hindrance: Bulky substituents on the indazole ring can influence the selectivity. While the 6-amino and 4-iodo groups are relatively distal to the N1/N2 positions, the choice of electrophile can be critical.
-
Base/Solvent System: This is the most crucial factor for controlling regioselectivity. The combination of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) strongly favors the formation of the thermodynamically more stable N1-alkylated product.[1][2][7] Conversely, conditions that favor kinetic control can sometimes lead to the N2 isomer.[1]
-
Thermodynamic vs. Kinetic Control: The N1-substituted product is often the thermodynamically favored isomer. Running the reaction at a slightly elevated temperature (e.g., 50 °C) can help ensure equilibration to the more stable N1 product, improving selectivity and yield.[7]
Table 1: Conditions Influencing N1 vs. N2 Regioselectivity in Indazole Alkylation
| Condition | Favored Isomer | Rationale | References |
| Base/Solvent | |||
| NaH in THF/DMF | N1 | Forms the sodium salt, which often favors alkylation at the less hindered and more thermodynamically stable N1 position. | [1][2][7] |
| K₂CO₃ in DMF | Mixture | Milder base, often results in lower selectivity, producing significant amounts of both isomers. | [2] |
| Cs₂CO₃ in DMF | N1 or N2 | Can favor N1 via a chelation mechanism with certain substrates, but can also favor N2 depending on other factors. | [7] |
| Acidic Conditions | N2 | Protonation can direct alkylation to the N2 position under certain circumstances. | [1] |
| Temperature | |||
| Room Temp to 50 °C | N1 | Allows for equilibration to the thermodynamically more stable N1 isomer. | [7] |
Workflow for Optimizing N-Alkylation Regioselectivity
Caption: Troubleshooting logic for poor N-alkylation regioselectivity.
Suzuki-Miyaura Coupling: Low or No Product Yield
Problem: My Suzuki coupling reaction at the 4-iodo position is giving low yields, or I am only recovering starting material.
Root Causes & Solutions: Successful Suzuki coupling depends on maintaining an active catalytic cycle.[9] Failure often points to issues with reagents, atmosphere, or reaction conditions.
-
Catalyst Deactivation: The palladium catalyst is sensitive to oxygen. Incomplete degassing of solvents and reagents is a common cause of failure. Ensure the reaction mixture is thoroughly purged with an inert gas (Argon or Nitrogen) before adding the catalyst.[10] The unprotected 6-amino group or the indazole N-H can also coordinate to the palladium center, inhibiting catalysis. N-protection is often required.[11]
-
Incorrect Base or Solvent: The base is critical for the transmetalation step. Common choices include K₂CO₃, Cs₂CO₃, or K₃PO₄. The base must be sufficiently strong but not so harsh as to degrade the starting materials.[10][12] The solvent (e.g., Dioxane/Water, DMF, Toluene) must solubilize the reactants and be compatible with the conditions.
-
Boronic Acid/Ester Quality: Boronic acids can degrade upon storage, leading to dehydration and the formation of unreactive anhydrides (boroxines). Use fresh, high-quality boronic acids or consider using more stable pinacol esters.[13]
-
Side Reactions: The primary side reaction is often protodeiodination (replacement of iodine with hydrogen). This can be caused by trace amounts of water or impurities. Another common issue is the homocoupling of the boronic acid.[10]
Table 2: Troubleshooting Low Yield in Suzuki-Miyaura Coupling
| Observation | Potential Cause | Recommended Action | References |
| No reaction, starting material recovered | Inactive catalyst | Thoroughly degas solvent/reagents. Use a fresh, active catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)). Protect the indazole N-H. | [10][11][14] |
| Protodeiodination of starting material | Impurities in reagents/solvent; reaction too slow | Use anhydrous solvents. Ensure the boronic acid is of high quality. Increase catalyst loading slightly. | [13] |
| Boronic acid homocoupling observed | Oxygen in reaction mixture; incorrect base | Purge reaction with inert gas for at least 30 minutes. Screen different bases (e.g., K₃PO₄, CsF). | [10][12] |
| Low conversion after prolonged heating | Poor substrate/catalyst solubility | Try a different solvent system (e.g., DME/water, Toluene/EtOH/water). Consider a phase-transfer catalyst like TBAB. | [12] |
Troubleshooting Workflow for a Failed Suzuki Coupling Reaction
Caption: A logical workflow for troubleshooting a low-yielding Suzuki reaction.
Sonogashira & Buchwald-Hartwig Couplings: Common Issues
Problem: My Sonogashira or Buchwald-Hartwig reaction is not working.
Root Causes & Solutions: These reactions share similarities with the Suzuki coupling, including sensitivity to oxygen and the need for an appropriate base and ligand.
-
Sonogashira Coupling: This reaction typically requires a copper(I) co-catalyst (e.g., CuI).[15][16] A major side reaction is the copper-catalyzed homocoupling of the terminal alkyne (Glaser coupling). This is exacerbated by the presence of oxygen. Running the reaction under strictly anaerobic conditions is critical.[17] If homocoupling persists, copper-free Sonogashira conditions may be necessary.
-
Buchwald-Hartwig Amination: The choice of phosphine ligand is paramount and depends on the amine being coupled (primary, secondary, etc.).[18][19] Sterically hindered, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are often required to facilitate the reductive elimination step. The base used is typically a strong, non-nucleophilic one, such as sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS).[20][21]
Experimental Protocols
Disclaimer: These are representative protocols and may require optimization for specific substrates. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Boc Protection of this compound
-
Setup: To a solution of this compound (1.0 eq) in anhydrous THF (0.1 M), add triethylamine (1.5 eq).
-
Reagent Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in THF dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate, wash with saturated aqueous NaHCO₃ solution and then brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the Boc-protected product.
Protocol 2: N1-Alkylation (Regioselective)
-
Setup: To a flame-dried flask under an Argon atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). Wash the NaH with anhydrous hexane (2x) to remove the oil, then suspend it in anhydrous DMF (0.2 M).
-
Deprotonation: Cool the suspension to 0 °C and add a solution of N-Boc-6-amino-4-iodo-1H-indazole (1.0 eq) in DMF dropwise. Allow the mixture to stir at room temperature for 30 minutes.[1]
-
Alkylation: Add the alkyl halide (e.g., methyl iodide, 1.1 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the product with ethyl acetate (3x). Combine the organic layers and wash with brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography to isolate the N1-alkylated product.
Protocol 3: Suzuki-Miyaura Coupling at C4-Position
-
Setup: In a flask, combine N1-protected-6-amino-4-iodo-1H-indazole (1.0 eq), the arylboronic acid (1.5 eq), and potassium carbonate (K₂CO₃, 3.0 eq).[10]
-
Solvent and Degassing: Add a 4:1 mixture of 1,4-dioxane and water (0.1 M). Bubble Argon gas through the solution for 30 minutes to degas the mixture.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq) to the mixture under a positive pressure of Argon.
-
Reaction: Heat the reaction mixture to 90 °C and stir overnight, or until TLC/LC-MS analysis shows consumption of the starting material.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and then brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Protective Groups [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism [mdpi.com]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]
- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 21. youtube.com [youtube.com]
Technical Support Center: Regioselectivity in Reactions of 6-Amino-4-iodo-1H-indazole
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on how to confirm the regioselectivity of chemical reactions on 6-Amino-4-iodo-1H-indazole. The following question-and-answer format addresses common issues and provides detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods to confirm the regioselectivity of reactions on the nitrogen atoms of this compound?
A1: The most definitive methods for determining whether a reaction has occurred at the N1 or N2 position of the indazole ring are Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography.[1]
-
NMR Spectroscopy: One-dimensional (¹H, ¹³C) and two-dimensional (HMBC, HSQC, NOESY) NMR experiments are powerful tools for elucidating the precise structure of substituted indazoles.[1] These techniques allow for the unambiguous assignment of the substitution position by observing correlations between specific protons and carbons.
-
X-ray Crystallography: This technique provides unequivocal proof of molecular structure, including the exact location of substituents on the indazole ring. If a crystalline derivative can be obtained, its analysis will definitively resolve any questions of regioselectivity.
Q2: How does NMR spectroscopy distinguish between N1- and N2-substituted isomers of this compound?
A2: The key to distinguishing between N1 and N2 isomers lies in the through-bond (HMBC) and through-space (NOESY) correlations between the substituent and the protons and carbons of the indazole core.
-
Heteronuclear Multiple Bond Correlation (HMBC): In an N1-substituted isomer, a 2D HMBC spectrum will show a correlation between the protons of the substituent (e.g., the α-CH₂ of an alkyl group) and the C7a carbon of the indazole ring. Conversely, for an N2-substituted isomer, this correlation will be absent, but a correlation to the C3 carbon may be observed.
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Nuclear Overhauser Effect Spectroscopy (NOESY): A 2D NOESY spectrum can reveal through-space proximity. For an N1-substituted isomer, a NOESY correlation is expected between the protons of the substituent and the H7 proton of the indazole ring. For an N2-substituted isomer, a correlation would be expected between the substituent's protons and the H3 proton.
Q3: Are there any general principles that can help predict the regioselectivity of N-alkylation on substituted indazoles?
A3: Yes, the regioselectivity of N-alkylation is influenced by several factors, including the reaction conditions and the nature of the substituents on the indazole ring.
-
Reaction Conditions: The choice of base and solvent can significantly impact the N1/N2 ratio. For instance, using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) often favors the formation of the thermodynamically more stable N1-isomer.[2][3]
-
Substituent Effects: The electronic properties and steric bulk of existing substituents on the indazole ring can direct the position of further substitution. Electron-withdrawing groups at the C7 position have been shown to favor N2-alkylation.[3]
Troubleshooting Guide
Issue: My ¹H NMR spectrum is ambiguous, and I cannot definitively assign the regiochemistry.
-
Solution 1: Perform 2D NMR Experiments. If the one-dimensional ¹H NMR is not sufficient, acquiring 2D NMR spectra is essential. An HMBC experiment is often the most informative for distinguishing N1 and N2 isomers. A NOESY experiment can provide complementary, through-space information to support the assignment.
-
Solution 2: Compare with Analogous Compounds. Search the literature for NMR data of similarly substituted indazoles. While not a direct proof, comparing the chemical shifts and coupling patterns can provide strong evidence for your assignment. The tables below provide predicted chemical shifts for N-alkylated this compound based on known derivatives.
-
Solution 3: Derivatization. If NMR data remains inconclusive, consider a chemical derivatization that might yield a crystalline product suitable for X-ray crystallography, which will provide an unambiguous structural assignment.
Issue: I have obtained a mixture of N1 and N2 isomers and need to isolate one.
-
Solution 1: Chromatographic Separation. The N1 and N2 isomers often have different polarities and can typically be separated by flash column chromatography on silica gel. Careful selection of the eluent system is crucial for achieving good separation.
-
Solution 2: Reaction Optimization. If a specific regioisomer is desired, optimizing the reaction conditions can improve the selectivity. Experiment with different bases (e.g., NaH, K₂CO₃, Cs₂CO₃) and solvents (e.g., THF, DMF, acetonitrile) to favor the formation of the desired product.[2][3]
Data Presentation: Predicted NMR Data
Due to a lack of directly published experimental data for N-substituted derivatives of this compound, the following tables provide predicted ¹H and ¹³C NMR chemical shifts based on data from analogous substituted indazoles. These values should be used as a guide for tentative assignments.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Proton | Predicted Shift for N1-Alkyl Isomer | Predicted Shift for N2-Alkyl Isomer | Key HMBC/NOESY Correlations for N1-Alkyl | Key HMBC/NOESY Correlations for N2-Alkyl |
| H3 | ~8.0-8.2 | ~8.3-8.5 | N/A | Alkyl-H |
| H5 | ~7.0-7.2 | ~7.1-7.3 | Alkyl-H (NOESY) | N/A |
| H7 | ~7.4-7.6 | ~7.5-7.7 | Alkyl-H (NOESY) | N/A |
| NH₂ | ~5.5-6.0 | ~5.5-6.0 | N/A | N/A |
| Alkyl-H (α-CH₂) | Variable | Variable | C7a, C3 (HMBC) | C3 (HMBC) |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Carbon | Predicted Shift for N1-Alkyl Isomer | Predicted Shift for N2-Alkyl Isomer |
| C3 | ~135-137 | ~145-147 |
| C3a | ~120-122 | ~122-124 |
| C4 | ~90-92 | ~90-92 |
| C5 | ~115-117 | ~116-118 |
| C6 | ~148-150 | ~148-150 |
| C7 | ~110-112 | ~112-114 |
| C7a | ~140-142 | ~138-140 |
| Alkyl-C (α-C) | Variable | Variable |
Experimental Protocols
Protocol 1: General Procedure for ¹H and ¹³C NMR Sample Preparation
-
Weigh 5-10 mg of the purified indazole derivative.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube.
-
For quantitative analysis, an internal standard can be added.
-
Gently agitate the tube to ensure complete dissolution.
Protocol 2: Acquisition of 2D HMBC and NOESY Spectra
These experiments should be performed on a high-field NMR spectrometer (≥400 MHz) for optimal resolution and sensitivity.
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Set up a standard hsqcetgpl3d (or similar) pulse sequence.
-
Optimize the spectral widths in both the ¹H and ¹³C dimensions to cover all relevant signals.
-
Set the CNST2 value (for the long-range coupling constant) to a typical value of 8-10 Hz to observe 2- and 3-bond correlations.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy):
-
Use a standard noesyesgpph (or similar) pulse sequence.
-
Set the mixing time (d8) to a value between 500-800 ms to observe NOE correlations between non-adjacent protons.
-
Acquire the spectrum with an appropriate number of scans.
-
Data Processing and Interpretation:
-
Process the acquired 2D spectra using appropriate software (e.g., TopSpin, Mnova).
-
For HMBC, look for cross-peaks that indicate a correlation between the protons on the newly introduced substituent and the carbons of the indazole core (C3, C7a).
-
For NOESY, identify cross-peaks that show spatial proximity between the protons of the substituent and the protons on the indazole ring (H3, H7).
Visualizations
Caption: Experimental workflow for the synthesis and regiochemical confirmation of substituted this compound derivatives.
Caption: Key diagnostic NMR correlations for distinguishing between N1 and N2 isomers of substituted indazoles.
References
- 1. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
Preventing deiodination of 6-Amino-4-iodo-1H-indazole during reactions
Welcome to the technical support center for handling 6-Amino-4-iodo-1H-indazole in chemical reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the common issue of deiodination during synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: What is deiodination and why is it a problem?
A1: Deiodination, also known as hydrodeiodination, is a common side reaction where the iodine atom on your this compound is replaced by a hydrogen atom. This leads to the formation of 6-Amino-1H-indazole as a significant byproduct, reducing the yield of your desired product and complicating purification due to the similar polarity of the starting material and the deiodinated product.[1]
Q2: What are the primary causes of deiodination during my reaction?
A2: Deiodination of aryl iodides, particularly electron-rich systems like this compound, can be triggered by several factors. These include elevated reaction temperatures, prolonged reaction times, the choice of palladium catalyst and ligands, and the nature of the base and solvent used in the reaction.[1] In some cases, radical mechanisms accelerated by light or heat can also contribute to deiodination.
Q3: Can N-protection of the indazole help in preventing deiodination?
A3: Yes, N-protection of the indazole nitrogen is often recommended. The unprotected N-H can interfere with the catalytic cycle of palladium-catalyzed reactions, potentially leading to catalyst deactivation and an increase in side reactions, including deiodination.[1] Protecting groups like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) can mitigate these issues.
Q4: Are there specific types of reactions where deiodination is more prevalent?
A4: Deiodination is a known side reaction in many palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings, especially with electron-rich or heteroaromatic iodides.[1] The specific conditions of each reaction type will influence the extent of this side reaction.
Troubleshooting Guides
Issue: Significant formation of 6-Amino-1H-indazole detected in the reaction mixture.
This troubleshooting guide provides a systematic approach to minimize deiodination of this compound.
Troubleshooting Workflow
Caption: A stepwise guide to troubleshooting deiodination.
1. Reaction Temperature and Time:
-
Problem: High temperatures and long reaction times can promote deiodination.
-
Solution: Attempt to lower the reaction temperature and monitor the reaction closely to stop it as soon as the starting material is consumed.
2. Ligand Selection:
-
Problem: The choice of phosphine ligand can significantly influence the rates of productive coupling versus side reactions.
-
Solution: For Suzuki-Miyaura and Buchwald-Hartwig reactions, switching to a more sterically hindered, electron-rich ligand can sometimes suppress deiodination by favoring the desired reductive elimination pathway over pathways leading to hydrodehalogenation.[1]
3. Base Selection:
-
Problem: The strength and nature of the base can play a role in deiodination.
-
Solution: Consider using a weaker base. For example, if you are using a strong organic base like an alkoxide, switching to an inorganic base such as K₂CO₃ or Cs₂CO₃ might reduce the rate of deiodination.[1]
4. Solvent Effects:
-
Problem: The solvent can sometimes act as a hydride source, contributing to deiodination.
-
Solution: Ensure the use of high-purity, anhydrous solvents. If using an alcohol as a solvent or co-solvent, consider switching to an aprotic solvent.[1]
Data Presentation: Recommended Starting Conditions to Minimize Deiodination
The following tables provide recommended starting conditions for various cross-coupling reactions with this compound, designed to minimize the risk of deiodination. Note: These are general guidelines and may require optimization for your specific substrate and coupling partner.
Table 1: Suzuki-Miyaura Coupling
| Parameter | Recommended Condition | Rationale for Minimizing Deiodination |
| Catalyst | Pd(dppf)Cl₂ or Pd(PPh₃)₄ | Commonly used for iodoindazoles with good results.[1] |
| Ligand | Use of a pre-complexed catalyst is a good starting point. If deiodination is severe, consider more sterically hindered biarylphosphine ligands. | Sterically hindered ligands can disfavor the deiodination pathway.[1] |
| Base | K₂CO₃ or Cs₂CO₃ (aqueous solution) | Weaker inorganic bases are often associated with less hydrodehalogenation compared to strong organic bases.[1] |
| Solvent | 1,4-Dioxane/Water or DMF | Aprotic solvents are generally preferred. |
| Temperature | 80-100 °C | Use the lowest temperature at which the reaction proceeds at a reasonable rate. |
Table 2: Buchwald-Hartwig Amination
| Parameter | Recommended Condition | Rationale for Minimizing Deiodination |
| Catalyst | Pd₂(dba)₃ or a suitable pre-catalyst | Standard palladium source for this reaction. |
| Ligand | XPhos, RuPhos, or other electron-rich, bulky biarylphosphine ligands | These ligands are known to promote C-N bond formation efficiently and can suppress dehalogenation. |
| Base | NaOtBu or K₃PO₄ | The choice of base is critical and may require screening. |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous, aprotic solvents are recommended. |
| Temperature | 80-110 °C | As with other couplings, lower temperatures are generally better to avoid side reactions. |
Table 3: Heck Alkenylation
| Parameter | Recommended Condition | Rationale for Minimizing Deiodination |
| Catalyst | Pd(OAc)₂ | A common and effective palladium source for Heck reactions. |
| Ligand | PPh₃ or other phosphine ligands | The ligand can influence regioselectivity and the rate of side reactions. |
| Base | Et₃N or Na₂CO₃ | An inorganic base may be preferable to minimize deiodination. |
| Solvent | DMF or Acetonitrile | Polar aprotic solvents are typically used. |
| Temperature | 100-120 °C | Heck reactions often require higher temperatures, so careful monitoring is crucial. |
Table 4: Sonogashira Coupling
| Parameter | Recommended Condition | Rationale for Minimizing Deiodination |
| Catalyst | PdCl₂(PPh₃)₂ | Standard palladium catalyst for Sonogashira reactions. |
| Co-catalyst | CuI | Essential for the classical Sonogashira mechanism. |
| Base | Et₃N or Diisopropylamine | Acts as both a base and a solvent in many cases. |
| Solvent | THF or DMF | Anhydrous conditions are important. |
| Temperature | Room Temperature to 60 °C | Sonogashira couplings can often be run at milder temperatures, which is advantageous. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with Minimized Deiodination
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound. N-protection is recommended for optimal results.
Workflow for Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
-
N-Protection (Optional but Recommended): Protect the N-H of this compound with a suitable protecting group (e.g., Boc) according to standard literature procedures.
-
Reaction Setup: To a flame-dried reaction vessel, add the N-protected this compound (1.0 equiv.), the corresponding boronic acid or boronate ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Degassing: Degas the mixture by bubbling with an inert gas (Argon or Nitrogen) for 15-30 minutes.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Deprotection (if applicable): Remove the N-protecting group using appropriate conditions to yield the final product.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound
This protocol provides a general method for the Buchwald-Hartwig amination. Screening of ligands and bases may be necessary for optimal results.
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the N-protected this compound (1.0 equiv.), the amine (1.2 equiv.), the palladium pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst, 1-3 mol%), the ligand (if not using a pre-catalyst), and the base (e.g., NaOtBu, 1.5 equiv.) to a dry reaction vessel.
-
Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane.
-
Reaction: Seal the vessel and heat the reaction mixture with stirring at the desired temperature (e.g., 80-110 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
-
Deprotection (if applicable): If an N-protecting group was used, remove it under appropriate conditions.
Signaling Pathways and Mechanisms
Palladium-Catalyzed Cross-Coupling Cycle and Deiodination Pathway
Caption: A simplified catalytic cycle for a palladium-catalyzed cross-coupling reaction, highlighting the potential pathway for deiodination.
The deiodination side reaction is thought to occur from the Ar-Pd(II)(I) intermediate formed after oxidative addition. Instead of proceeding through transmetalation and reductive elimination to form the desired product, this intermediate can undergo protonolysis or react with a hydride source in the reaction mixture, leading to the formation of the deiodinated product and regeneration of the Pd(0) catalyst. The strategies outlined in the troubleshooting guide aim to favor the productive catalytic cycle over this competing deiodination pathway.
References
Technical Support Center: Synthesis of 6-Amino-4-iodo-1H-indazole
Welcome to the technical support center for the synthesis and scale-up of 6-Amino-4-iodo-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals. Since publicly available literature on a direct, scaled-up synthesis of this specific molecule is limited, this document provides guidance based on established principles of indazole chemistry, including plausible synthetic routes, troubleshooting for common issues, and detailed experimental protocols adapted from analogous transformations.
Proposed Synthetic Workflow
A robust strategy for synthesizing this compound involves a multi-step process starting from the commercially available 6-amino-1H-indazole. The key challenges in this synthesis are controlling regioselectivity during the protection and iodination steps. The following workflow outlines a logical and controllable pathway to the target molecule.
Caption: Proposed multi-step synthesis of this compound.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common challenges encountered during the synthesis of substituted indazoles, with specific advice tailored to the proposed synthesis of this compound.
General Questions
Q1: What makes regioselectivity a primary challenge in indazole synthesis? A1: The indazole ring system exists as two principal tautomers, 1H-indazole and 2H-indazole, with the 1H-tautomer being generally more thermodynamically stable.[1][2] Direct substitution reactions, such as alkylation or acylation on the ring nitrogen, often yield a mixture of N1 and N2 substituted products.[1] Furthermore, electrophilic substitution on the benzene portion of the ring can occur at positions C3, C4, C5, and C7, leading to potential isomeric byproducts. Achieving high regioselectivity requires careful control over protecting groups, solvents, bases, and reaction temperature.[2][3]
Q2: What are the most common side products in this synthesis? A2: The most frequently encountered side products include the undesired 2H-indazole isomer, regioisomers of iodination (e.g., at the C3, C5, or C7 positions), and di-iodinated products.[3] Incomplete reactions may also leave starting materials or partially deprotected intermediates in the final mixture.
Troubleshooting Guide: By Stage
Protection Strategy
Q3: How do I selectively protect the N1 position of the indazole ring over the N2 position? A3: Achieving high N1 selectivity is critical. The choice of base and solvent is paramount. Using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) is a well-established method that strongly favors the formation of the N1-substituted product.[1][3] This is often attributed to the formation of the more thermodynamically stable N1-anion.
Q4: The yield is low after the amino group protection. What could be the issue? A4: Low yields can result from several factors. Ensure your starting 6-amino-1H-indazole is pure and dry. Water can quench the base (if used) and hydrolyze the protecting group reagent (e.g., Boc-anhydride). Also, confirm the stoichiometry; use a slight excess (1.1-1.2 equivalents) of the protecting group reagent. If the reaction is sluggish, gentle heating might be required, but this should be monitored carefully to avoid side reactions.
Regioselective Iodination
Q5: My iodination reaction is not selective for the C4 position. What can I do? A5: C4-regioselectivity is directed by the substituents on the ring. The protected amino group at C6 is an ortho-, para-director. However, the C3 position of the indazole ring is often electronically activated towards electrophilic substitution. To achieve C4 selectivity, a directed ortho-lithiation approach is often effective. This involves using a strong base like n-butyllithium (n-BuLi) at low temperatures to deprotonate the C7 position, followed by quenching with an iodine source. The bulky N1-protecting group (like SEM) can help direct the deprotonation away from the N1-side of the molecule.
Q6: I am observing di-iodinated byproducts. How can I prevent this? A6: The formation of multiple iodination products typically results from using an excess of the iodinating agent or running the reaction for too long. To minimize this, carefully control the stoichiometry, using no more than 1.0 to 1.1 equivalents of the iodine source. Adding the iodinating agent slowly at a low temperature can also improve selectivity and prevent over-reaction.
Caption: Troubleshooting logic for the C4-iodination step.
Purification and Scale-Up
Q7: The final product is difficult to purify from its isomers. What techniques are recommended? A7: Isomeric impurities can be challenging to separate. Flash column chromatography on silica gel is the most common method. A gradient elution system, starting with a non-polar solvent (e.g., hexanes or heptane) and gradually increasing the polarity with ethyl acetate, is often effective. For stubborn separations, reverse-phase HPLC may be necessary. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can also be highly effective for obtaining pure material if a crystalline solid is formed.[4]
Q8: What are the main considerations when scaling this synthesis from milligram to gram scale? A8: Scaling up introduces several challenges.[5][6]
-
Temperature Control: Reactions involving strong bases like NaH or n-BuLi can be exothermic. Ensure the reaction vessel has adequate cooling and that reagents are added slowly to maintain the desired temperature.
-
Reagent Handling: Handling large quantities of pyrophoric reagents (n-BuLi) or water-reactive solids (NaH) requires specialized equipment and safety protocols.
-
Work-up and Extraction: The volume of solvents required for aqueous work-up and extraction increases significantly. Ensure you have appropriately sized separatory funnels or reactors for liquid-liquid extraction.
-
Purification: Large-scale column chromatography can be cumbersome. Developing a reliable recrystallization protocol at a small scale first is highly advantageous for simplifying purification at a larger scale.
Experimental Protocols
The following is a representative, multi-step protocol for the synthesis of this compound. This protocol is based on established methods for analogous transformations and should be optimized for specific laboratory conditions.
Step 1: Protection of 6-Amino Group (Boc Protection)
-
Dissolve 6-amino-1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF, approx. 10 mL per gram of indazole).
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).
-
Stir the mixture at room temperature for 12-16 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., ethyl acetate/hexanes gradient) to yield N-Boc-6-amino-1H-indazole.
Step 2: N1-Protection of Indazole Ring (SEM Protection)
-
To a solution of N-Boc-6-amino-1H-indazole (1.0 eq) in anhydrous THF (0.2 M), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert nitrogen atmosphere.[7]
-
Stir the suspension at 0 °C for 30 minutes.
-
Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate.
-
Purify the residue by column chromatography to yield the fully protected indazole.
Step 3: Regioselective C4-Iodination
-
Dissolve the doubly protected indazole (1.0 eq) in anhydrous THF (0.1 M) and cool the solution to -78 °C under a nitrogen atmosphere.
-
Add n-butyllithium (n-BuLi, 1.1 eq, e.g., 2.5 M in hexanes) dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Add a solution of iodine (I₂, 1.2 eq) in anhydrous THF dropwise.
-
Continue stirring at -78 °C for 2 hours, then allow the reaction to slowly warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to give the crude iodinated product.
Step 4: Deprotection of Boc and SEM Groups
-
Dissolve the crude N1-SEM, N-Boc-6-amino-4-iodo-1H-indazole in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA, 5-10 eq) and stir at room temperature for 2-4 hours, or until TLC analysis shows complete removal of both protecting groups.
-
Concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid.
-
Wash with brine, dry the organic layer over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
Data Presentation
The following tables summarize key information regarding the selection of protecting groups and reaction conditions relevant to this synthesis.
Table 1: Comparison of Common Amino-Protecting Groups [8][9][10]
| Protecting Group | Abbreviation | Introduction Reagent | Common Cleavage Conditions | Stability Notes |
| tert-Butoxycarbonyl | Boc | Boc₂O | Strong Acid (TFA, HCl) | Stable to base, hydrogenation. Acid labile. |
| Benzyloxycarbonyl | Cbz | Cbz-Cl | Catalytic Hydrogenation (H₂, Pd/C) | Stable to acid and base. Cleaved by reduction. |
| Acetyl | Ac | Acetic Anhydride | Acidic or Basic Hydrolysis | Very stable, requires harsh removal conditions. |
Table 2: Representative Conditions for Electrophilic Iodination of Heterocycles [11]
| Iodinating Agent | Base / Catalyst | Solvent | Temperature | Notes |
| I₂ | KOH / NaOH | DMF / Methanol | Room Temp | Common for activated rings, can lack selectivity. |
| N-Iodosuccinimide | None or TFA (cat.) | DCM / Acetonitrile | 0 °C to Room Temp | Milder than I₂, often provides better selectivity. |
| I₂ | HgO | Dichloromethane | Room Temp | Provides neutral and mild reaction conditions. |
| I₂ | n-BuLi | THF | -78 °C | For directed lithiation-iodination, offers high regioselectivity. |
References
- 1. benchchem.com [benchchem.com]
- 2. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 3. benchchem.com [benchchem.com]
- 4. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. jocpr.com [jocpr.com]
- 9. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 10. scispace.com [scispace.com]
- 11. Regioselective iodination of 1-aza-, 1-oxa- or 1-thia-benzocyclic compounds with mercury(II) oxide and iodine [ch.ic.ac.uk]
Validation & Comparative
A Comparative Crystallographic Analysis of 6-Amino-4-iodo-1H-indazole and Structurally Related Bioactive Indazoles
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a cornerstone in modern medicinal chemistry, integral to the development of targeted therapeutics, particularly kinase inhibitors for oncology.[1] The precise three-dimensional arrangement of atoms and functional groups within these molecules, as determined by X-ray crystallography, is critical for understanding their structure-activity relationships and for rational drug design. This guide provides a comparative crystallographic characterization of 6-amino-4-iodo-1H-indazole, a key synthetic intermediate, with other well-characterized, bioactive indazole derivatives. Although a public crystal structure for this compound is not available, this analysis of its structural analogues provides valuable insights into the conformational properties of this important class of molecules.
Quantitative Crystallographic Data Comparison
The following table summarizes the key crystallographic parameters for a selection of indazole derivatives, offering a basis for comparison with the expected parameters for this compound. The data highlights the variations in crystal systems, unit cell dimensions, and refinement statistics that arise from different substitutions on the indazole core.
| Parameter | 1,3-Dimethyl-1H-indazol-6-amine[2] | 3-{1-[(1-allyl-1H-indazol-6-yl)amino]ethylidene}-6-methyl-2H-pyran-2,4(3H)-dione[3] | 1-(6-Nitro-1H-indazol-1-yl)ethanone[4] |
| Chemical Formula | C₉H₁₁N₃ | C₁₈H₁₇N₃O₃ | C₉H₇N₃O₃ |
| Formula Weight | 161.21 | 323.35 | 205.18 |
| Crystal System | Orthorhombic | Triclinic | Monoclinic |
| Space Group | Pca2₁ | P-1 | P2₁/c |
| a (Å) | 18.3004 (10) | 6.7708 (11) | 3.8919 (1) |
| b (Å) | 8.3399 (7) | 10.5761 (17) | 20.4831 (6) |
| c (Å) | 5.6563 (1) | 11.9643 (17) | 11.2580 (4) |
| α (°) | 90 | 88.239 (9) | 90 |
| β (°) | 90 | 81.123 (9) | 92.757 (1) |
| γ (°) | 90 | 79.140 (9) | 90 |
| Volume (ų) | 863.28 (9) | 831.3 (2) | 896.43 (5) |
| Z | 4 | 2 | 4 |
| Temperature (K) | 293 | 296 | 150 |
| Radiation Type | Mo Kα | Mo Kα | Cu Kα |
| R-factor (%) | 5.5 | 4.4 | 5.0 |
| wR-factor (%) | 14.9 | 13.1 | 14.0 |
Experimental Protocols
The determination of the crystal structure for a small molecule like this compound or its analogues involves a standardized workflow.[5]
Crystallization
High-quality single crystals are paramount for successful X-ray diffraction analysis.[5] For small molecules, several common crystallization techniques can be employed:
-
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature. The gradual increase in concentration promotes the formation of well-ordered crystals.
-
Vapor Diffusion: This method involves dissolving the compound in a solvent and placing it in a sealed container with a second solvent (the anti-solvent) in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, leading to crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled. As the temperature decreases, the solubility of the compound drops, resulting in crystallization.
For the analogue 1-(6-Nitro-1H-indazol-1-yl)ethanone, crystals were obtained by recrystallization from ethanol.[4]
X-ray Data Collection
A suitable single crystal is mounted on a goniometer and placed within an X-ray beam. Modern diffractometers, such as the Bruker X8 APEX CCD, are commonly used for this purpose.[3] The crystal is rotated in the X-ray beam, and the resulting diffraction pattern is recorded on a detector.[5] Data is typically collected at a controlled temperature, often cryogenic (e.g., 150 K), to minimize thermal vibrations of the atoms.[4]
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell parameters and the symmetry of the crystal (space group). The phase problem is then solved to generate an initial electron density map. For small molecules, direct methods are often successful in this step.[5] The initial model of the molecular structure is then refined against the experimental data using least-squares methods to improve the atomic positions and other parameters.[3] The quality of the final structure is assessed using metrics such as the R-factor and wR-factor.[2][3][4]
Visualizations
Experimental Workflow for Small Molecule X-ray Crystallography
Caption: A generalized workflow for the characterization of small molecules by X-ray crystallography.
Indazole Derivatives as Kinase Inhibitors in Signaling Pathways
Indazole derivatives are frequently designed as inhibitors of protein kinases, which are key components of intracellular signaling pathways that regulate cell growth, proliferation, and survival.[1] Dysregulation of these pathways is a hallmark of cancer. The diagram below illustrates a simplified kinase signaling cascade and the point of intervention for an indazole-based inhibitor.
Caption: Inhibition of the MAPK/ERK signaling pathway by an indazole-based kinase inhibitor.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Crystal structure of 3-{1-[(1-allyl-1H-indazol-6-yl)amino]ethylidene}-6-methyl-2H-pyran-2,4(3H)-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Reactivity of 6-Amino-4-iodo-1H-indazole and Other Halo-indazoles in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the indazole scaffold is a critical endeavor in medicinal chemistry, as this heterocyclic motif is a cornerstone of numerous therapeutic agents.[1] Palladium-catalyzed cross-coupling reactions are paramount in the synthetic chemist's toolkit for forging new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the diversification of the indazole core. This guide provides a comparative analysis of the reactivity of 6-Amino-4-iodo-1H-indazole and other halo-indazoles in key cross-coupling reactions, supported by experimental data and detailed protocols.
The reactivity of halo-indazoles in these transformations is fundamentally governed by the nature of the halogen atom. The generally accepted trend in reactivity for palladium-catalyzed cross-coupling reactions follows the order of the carbon-halogen bond strength: C-I < C-Br < C-Cl. The weaker carbon-iodine bond facilitates the rate-determining oxidative addition step in the catalytic cycle, typically rendering iodo-indazoles more reactive than their bromo and chloro counterparts.[2] This enhanced reactivity can translate to milder reaction conditions, shorter reaction times, and often, higher yields.
Data Presentation: A Quantitative Comparison of Halo-indazole Reactivity
While a direct side-by-side comparison of this compound with its corresponding bromo- and chloro-analogs under identical reaction conditions is not extensively documented in the literature, we can collate and extrapolate from studies on similar halo-indazole and halo-pyrazole systems to provide a representative comparison. The following tables summarize yields from various palladium-catalyzed cross-coupling reactions.
Table 1: Suzuki-Miyaura Coupling of Halo-indazoles and Analogs
| Halogenated Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 7-Bromo-4-sulfonamido-1H-indazole | (4-methoxyphenyl)boronic acid | PdCl₂(dppf) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 2 (MW) | 92 |
| 7-Bromo-4-sulfonamido-1H-indazole | (Thiophen-2-yl)boronic acid | PdCl₂(dppf) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 2 (MW) | 80 |
| 6-Bromo-3-iodo-1H-indazole | (E)-3,5-dimethoxystyryl boronic acid pinacol ester | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 8 | 67.5[3] |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2 | High |
Data compiled from various sources.[3][4] Conditions are not identical and should be used for indicative purposes.
Table 2: Buchwald-Hartwig Amination of Halo-pyrazoles (as indazole analogs)
| Halogenated Substrate | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromo-1-trityl-1H-pyrazole | Piperidine | Pd(dba)₂ / tBuDavePhos | NaOtBu | Toluene | 90 | 24 | 60[5] |
| 4-Iodo-1-trityl-1H-pyrazole | Piperidine | CuI | K₂CO₃ | 1,4-Dioxane | 110 | 24 | 21[6] |
| 4-Bromo-1-trityl-1H-pyrazole | Aniline | Pd(dba)₂ / tBuDavePhos | NaOtBu | Toluene | 90 | 24 | 85[5] |
| 4-Iodo-1-trityl-1H-pyrazole | Aniline | CuI | K₂CO₃ | 1,4-Dioxane | 110 | 24 | <5[6] |
Note: In this specific case for 4-halo-1-trityl-pyrazoles, the bromo-substituted compound showed higher efficacy in the Pd-catalyzed reaction, while the iodo-substituted pyrazole was more suitable for Cu(I)-catalyzed amination with certain amines.[5][6] This highlights that while the general reactivity trend often holds, the optimal conditions and outcomes can be substrate and catalyst-system dependent.
Experimental Protocols
The following are generalized experimental protocols for key palladium-catalyzed cross-coupling reactions. These should be considered as a starting point and may require optimization for specific substrates.
1. Suzuki-Miyaura Coupling
This protocol is adapted for the coupling of a halo-indazole with a boronic acid.
-
Materials:
-
Halo-indazole (e.g., this compound) (1.0 mmol)
-
Aryl or heteroaryl boronic acid (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv.)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1, DMF, Toluene)
-
-
Procedure:
-
To a flame-dried reaction vessel, add the halo-indazole, boronic acid, and base.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Add the palladium catalyst under a positive flow of the inert gas.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
2. Buchwald-Hartwig Amination
This protocol describes the C-N bond formation between a halo-indazole and an amine.
-
Materials:
-
Halo-indazole (e.g., this compound) (1.0 mmol)
-
Primary or secondary amine (1.2 equiv.)
-
Palladium precatalyst (e.g., tBuBrettPhos Pd G3, RuPhos Pd G3) (1-2 mol%)
-
Bulky phosphine ligand (if not using a precatalyst)
-
Base (e.g., NaOtBu, LiHMDS, K₂CO₃) (1.5-2.0 equiv.)
-
Anhydrous, degassed solvent (e.g., Toluene, THF, 1,4-Dioxane)
-
-
Procedure:
-
In a glovebox or under a stream of inert gas, add the halo-indazole, palladium precatalyst (or catalyst and ligand), and base to an oven-dried reaction tube.
-
Add the amine and the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to the specified temperature (typically 80-110 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the product by column chromatography.
-
Visualizations: Signaling Pathways and Experimental Workflow
Indazole derivatives are prominent as inhibitors of various protein kinases involved in oncogenic signaling pathways. Notably, they are key pharmacophores in targeting Vascular Endothelial Growth Factor Receptor (VEGFR) and the c-Met receptor.
Caption: VEGFR2 Signaling Pathway Inhibition by Indazole Derivatives.
Caption: c-Met Signaling Pathway Inhibition by Indazole Derivatives.
Caption: General Experimental Workflow for Cross-Coupling Reactions.
References
- 1. soc.chim.it [soc.chim.it]
- 2. benchchem.com [benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Navigating the Biological Landscape of 6-Aminoindazole Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the 1H-indazole scaffold represents a privileged structure in medicinal chemistry, consistently appearing in a variety of potent therapeutic agents. This guide provides a comparative analysis of the biological activities of substituted 6-amino-1H-indazole derivatives, offering insights into their structure-activity relationships (SAR) and potential as anticancer and kinase-inhibiting agents. While direct experimental data on 6-Amino-4-iodo-1H-indazole derivatives is limited in the public domain, this guide will compare structurally related compounds to inform future drug discovery efforts.
The strategic placement of substituents on the indazole ring system significantly influences the biological activity of the resulting compounds. The 6-amino group, in particular, has been identified as a key pharmacophore in derivatives exhibiting potent anticancer properties. These compounds often exert their effects through the inhibition of crucial cellular signaling pathways, such as those mediated by kinases and the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), a key regulator of immune responses.
Comparative Analysis of Anticancer Activity
Several studies have explored the antiproliferative effects of 6-aminoindazole derivatives across various cancer cell lines. The following tables summarize the in vitro anticancer activities of representative compounds, highlighting the impact of different substitution patterns.
Table 1: In Vitro Anticancer Activity of 6-Substituted Aminoindazole Derivatives
| Compound ID | R1 | R2 | R3 | Cancer Cell Line | IC50 (µM) | Reference |
| 36 | CH3 | CH3 | 4-fluorobenzyl | HCT116 | 0.4 ± 0.3 | [1][2][3] |
| 9f | H | H | 4-fluorobenzyl | HCT116 | 14.3 ± 4.4 | [4] |
| 29 | H | H | 4-methoxybenzyl | A549 | 1.8 ± 0.2 | [1] |
| 30 | H | H | 4-(trifluoromethyl)benzyl | A549 | 1.1 ± 0.2 | [1] |
| 34 | CH3 | CH3 | 4-methoxybenzyl | A549 | 0.7 ± 0.1 | [1] |
| 37 | CH3 | CH3 | 4-(trifluoromethyl)benzyl | A549 | 10.0 ± 1.5 | [1] |
| 22 | H | H | Acetyl | HCT116 | > 50 | [1] |
IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.
The data reveals that N-alkylation and N-arylation at the 6-amino position, as well as methylation at the N1 and C3 positions of the indazole ring, significantly influence the cytotoxic potential of these derivatives. For instance, compound 36 , with methyl groups at N1 and C3 and a 4-fluorobenzyl group at the 6-amino position, demonstrates potent sub-micromolar activity against the HCT116 human colorectal cancer cell line.[1][2][3] In contrast, the unsubstituted analog 9f shows a considerably higher IC50 value, indicating that the N1 and C3 methylations are crucial for enhanced potency in this context.[4]
The Role of 4-Position Substitution: A Look into Structure-Activity Relationships
While extensive data on 4-iodo-6-amino-1H-indazole is scarce, the literature on other indazole-based inhibitors provides valuable insights into the potential impact of substitution at the 4-position. Studies on 1H-indazoles as IDO1 inhibitors have shown that substituents at both the 4- and 6-positions play a crucial role in determining inhibitory activity. Generally, it has been observed that many potent indazole derivatives possess a larger substituent at the 4-position and a smaller group, often a halogen, at the 6-position.
The introduction of an iodine atom at the 4-position could influence the biological activity through several mechanisms:
-
Steric Effects: The bulky iodine atom could either provide beneficial interactions within a target's binding pocket or create steric hindrance, depending on the specific protein architecture.
-
Electronic Effects: The electron-withdrawing nature of iodine can modulate the electronic properties of the indazole ring system, potentially affecting its binding affinity to target proteins.
-
Halogen Bonding: The iodine atom can participate in halogen bonding, a non-covalent interaction that has been increasingly recognized as a significant contributor to drug-receptor binding.
Key Signaling Pathways Targeted by Indazole Derivatives
Indazole-based compounds have been shown to modulate various signaling pathways implicated in cancer progression. A notable target is the enzyme IDO1, which is involved in tumor immune evasion.
Caption: The IDO1 pathway and its inhibition by 6-aminoindazole derivatives.
By inhibiting IDO1, these compounds can restore T-cell function and enhance the anti-tumor immune response. Several 6-substituted aminoindazole derivatives have demonstrated the ability to suppress IDO1 protein expression.[1][2][3]
Furthermore, many indazole derivatives function as potent inhibitors of various protein kinases, which are key regulators of cell growth, proliferation, and survival. The indazole scaffold can effectively mimic the hinge-binding region of ATP in the kinase domain.
Experimental Protocols
The biological activities summarized in this guide were determined using established in vitro assays.
Antiproliferative Activity Assay (Sulforhodamine B Assay)
This assay is a cell density-based method used to determine cytotoxicity.
Caption: Workflow of the Sulforhodamine B (SRB) assay for cytotoxicity testing.
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are treated with various concentrations of the test compounds and incubated for 48 hours.
-
The cells are then fixed with trichloroacetic acid and stained with sulforhodamine B (SRB) dye.
-
Unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution.
-
The optical density is measured at 510 nm, which is proportional to the cell number.
-
IC50 values are calculated from the dose-response curves.
Western Blotting for IDO1 Expression
This technique is used to detect the levels of specific proteins in a sample.
Procedure:
-
Cancer cells (e.g., HCT116) are treated with the test compounds for a specified period.
-
The cells are lysed, and the total protein is extracted.
-
Protein samples are separated by size using SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with a primary antibody specific for IDO1, followed by a secondary antibody conjugated to an enzyme.
-
The protein bands are visualized using a chemiluminescent substrate. The intensity of the bands corresponds to the level of IDO1 expression.
Conclusion
The 6-amino-1H-indazole scaffold is a versatile and promising platform for the development of novel anticancer agents. The available data on 6-substituted derivatives highlight the critical role of the substitution pattern in determining their biological activity. While the specific biological profile of this compound derivatives remains to be fully elucidated, the structure-activity relationships of related compounds suggest that the introduction of an iodine atom at the 4-position could significantly modulate their therapeutic potential. Further synthesis and biological evaluation of these specific derivatives are warranted to explore their efficacy as potential drug candidates. This comparative guide provides a foundational understanding for researchers to build upon in the rational design of next-generation indazole-based therapeutics.
References
Differentiating Isomers of Amino-Iodo-Indazoles: A Spectroscopic Comparison Guide
For researchers and professionals in drug discovery and development, the precise characterization of molecular isomers is a critical step, as subtle structural variations can lead to significant differences in biological activity. This guide provides a comprehensive comparison of spectroscopic techniques to differentiate isomers of amino-iodo-indazoles, a class of compounds with potential applications in medicinal chemistry. By leveraging Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy, unambiguous structural elucidation can be achieved.
Comparative Spectroscopic Data
The following tables summarize the predicted spectroscopic data for three representative isomers of amino-iodo-indazole. This data is derived from established principles of spectroscopy and analysis of related substituted indazoles, providing a reliable framework for isomer identification.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Proton | 3-amino-5-iodo-1H-indazole | 3-amino-6-iodo-1H-indazole | 7-amino-3-iodo-1H-indazole | Justification for Differentiation |
| NH₂ | ~5.5 (br s) | ~5.6 (br s) | ~5.8 (br s) | The chemical shift of the amino protons can be influenced by the position of the iodine and intramolecular hydrogen bonding. |
| NH | ~12.0 (br s) | ~12.1 (br s) | ~11.9 (br s) | The indazole NH proton's chemical shift is sensitive to the electronic environment of the heterocyclic ring. |
| H-4 | ~7.8 (d) | ~7.5 (d) | ~6.7 (t) | The coupling patterns and chemical shifts of the aromatic protons are highly diagnostic of the substitution pattern. |
| H-5 | - | ~7.9 (s) | ~7.2 (d) | The absence of a proton at a particular position and the multiplicity of the remaining protons are key identifiers. |
| H-6 | ~7.3 (dd) | - | ~6.9 (d) | |
| H-7 | ~7.6 (d) | ~7.2 (d) | - |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Carbon | 3-amino-5-iodo-1H-indazole | 3-amino-6-iodo-1H-indazole | 7-amino-3-iodo-1H-indazole | Justification for Differentiation |
| C-3 | ~150 | ~151 | ~95 | The carbon bearing the iodine (C-3 in the 7-amino isomer) will be significantly shielded. In the 3-amino isomers, C-3 is deshielded due to the attached nitrogen. |
| C-3a | ~140 | ~141 | ~142 | The chemical shifts of the bridgehead carbons are influenced by the overall electronic distribution in the bicyclic system. |
| C-4 | ~125 | ~122 | ~115 | The positions of the amino and iodo groups cause distinct upfield and downfield shifts for each carbon in the benzene ring. |
| C-5 | ~85 | ~130 | ~128 | The carbon directly bonded to iodine (C-5 in the 3-amino-5-iodo isomer) will show a very characteristic upfield shift. |
| C-6 | ~128 | ~90 | ~118 | Similarly, the carbon bearing the iodine in the 3-amino-6-iodo isomer will be significantly shielded. |
| C-7 | ~112 | ~110 | ~145 | The carbon attached to the amino group (C-7 in the 7-amino isomer) will be deshielded. |
| C-7a | ~148 | ~147 | ~149 |
Table 3: Predicted Mass Spectrometry (MS) Fragmentation
| Isomer | Molecular Ion [M+H]⁺ (m/z) | Key Fragment Ions (m/z) | Fragmentation Pathway Insights |
| All Isomers | 260 | 133, 105 | All isomers will exhibit the same molecular ion peak. The key to differentiation lies in subtle differences in the relative abundances of fragment ions, although these may be minimal. The primary fragmentation is expected to be the loss of iodine (M - 127), followed by the loss of HCN or N₂ from the heterocyclic ring. |
Table 4: Predicted Key Infrared (IR) Absorption Bands (cm⁻¹)
| Functional Group | 3-amino-5-iodo-1H-indazole | 3-amino-6-iodo-1H-indazole | 7-amino-3-iodo-1H-indazole | Differentiating Features |
| N-H Stretch (NH₂) | 3400-3200 (two bands) | 3400-3200 (two bands) | 3400-3200 (two bands) | While all will show characteristic primary amine stretches, the precise peak positions and shapes can vary slightly due to differences in hydrogen bonding environments. |
| N-H Bend (NH₂) | 1650-1580 | 1650-1580 | 1650-1580 | |
| C=C Stretch (Aromatic) | 1600-1450 | 1600-1450 | 1600-1450 | The pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region can sometimes be indicative of the substitution pattern on the benzene ring. |
| C-I Stretch | 600-500 | 600-500 | 600-500 |
Table 5: Predicted UV-Visible (UV-Vis) Absorption Maxima (λmax, nm)
| Isomer | Predicted λmax (nm) | Solvent | Rationale for Differences |
| 3-amino-5-iodo-1H-indazole | ~290, ~310 | Ethanol | The position of the amino and iodo groups affects the extent of conjugation and the nature of the electronic transitions (π → π*), leading to shifts in the absorption maxima. |
| 3-amino-6-iodo-1H-indazole | ~285, ~305 | Ethanol | |
| 7-amino-3-iodo-1H-indazole | ~295, ~320 | Ethanol |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the purified amino-iodo-indazole isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a 2-second acquisition time, and a 1-second relaxation delay. The number of scans should be adjusted based on the sample concentration (typically 16-64 scans).
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.
-
Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) followed by a Fourier Transform. Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
Mass Spectrometry (MS)
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. Set the mass range to scan from m/z 50 to 500. For fragmentation analysis (MS/MS), select the molecular ion as the precursor and apply collision-induced dissociation (CID) with varying collision energies.
-
Data Analysis: Determine the accurate mass of the molecular ion and compare it to the calculated theoretical mass for the elemental composition C₇H₇IN₃. Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid, dry sample directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule, such as N-H stretches and bends of the amino group, and aromatic C-H and C=C stretches.[1][2][3]
UV-Visible (UV-Vis) Spectroscopy
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or methanol) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.2 and 0.8 at the λmax.
-
Data Acquisition: Scan the sample from 200 to 400 nm, recording the absorbance as a function of wavelength.
-
Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax).[4]
Visualization of Analytical Workflows
To further clarify the process of isomer differentiation, the following diagrams illustrate the experimental workflow and the logical relationships in data interpretation.
References
- 1. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 2. rockymountainlabs.com [rockymountainlabs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validated Analytical Methods for 6-Amino-4-iodo-1H-indazole
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel chemical entities, the availability of robust and validated analytical methods is paramount. This guide provides a comparative overview of two distinct high-performance liquid chromatography (HPLC) based methods for the quantitative analysis of 6-Amino-4-iodo-1H-indazole, a key intermediate in various pharmaceutical development pathways.
The following sections present a comparison of a conventional Reversed-Phase HPLC with Ultraviolet detection (RP-HPLC-UV) method and a more sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method. This guide is intended to assist in the selection of an appropriate analytical strategy based on specific research needs, such as routine purity assessment versus trace-level quantification.
Performance Comparison of Analytical Methods
The selection of an analytical method is often a balance between the required sensitivity, selectivity, and the instrumentation available. The following table summarizes the typical performance characteristics of a standard RP-HPLC-UV method and a high-sensitivity UPLC-MS/MS method, based on data from analogous aromatic and heterocyclic compounds.
| Performance Parameter | Method 1: RP-HPLC-UV | Method 2: UPLC-MS/MS |
| Linearity Range | 1 - 100 µg/mL | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.999 | ≥ 0.995 |
| Limit of Detection (LOD) | ~0.3 µg/mL | ~0.02 ng/mL |
| Limit of Quantitation (LOQ) | ~1.0 µg/mL | ~0.05 ng/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% |
| Precision (% RSD) | < 2.0% | < 15.0% |
Experimental Protocols
Detailed methodologies for both the RP-HPLC-UV and UPLC-MS/MS methods are provided below. These protocols are representative and may require optimization for specific laboratory conditions and instrumentation.
Method 1: RP-HPLC with UV Detection
This method is suitable for routine purity checks and quantification of this compound in bulk materials and reaction mixtures where the concentration of the analyte is relatively high.
1. Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, and UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile and water.
-
Formic acid (analytical grade).
-
This compound reference standard.
-
Volumetric flasks, pipettes, and autosampler vials.
2. Preparation of Solutions:
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.
-
Diluent: 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the diluent to prepare a stock solution of 100 µg/mL. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Solution Preparation: Prepare the sample containing this compound in the diluent to a concentration within the calibration range.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-25 min: 10% B
-
4. System Suitability:
-
Inject the standard solution (e.g., 10 µg/mL) five times. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.
5. Quantification:
-
The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve generated from the standard solutions.
Method 2: UPLC-Tandem Mass Spectrometry (UPLC-MS/MS)
This method is ideal for the trace-level quantification of this compound in complex matrices, such as biological samples or for impurity profiling.
1. Instrumentation and Materials:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
UPLC C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
LC-MS grade acetonitrile and water.
-
Formic acid (LC-MS grade).
-
This compound reference standard.
-
Appropriate volumetric glassware and autosampler vials.
2. Preparation of Solutions:
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.
-
Diluent: 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.
-
Standard Solution Preparation: Prepare a stock solution of 1 µg/mL of the reference standard in the diluent. Create calibration standards ranging from 0.1 ng/mL to 100 ng/mL by serial dilution.
-
Sample Solution Preparation: Process and dilute the sample to ensure the analyte concentration falls within the linear range of the assay.
3. UPLC Conditions:
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Gradient Program:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-3.5 min: 95% B
-
3.5-3.6 min: 95% to 5% B
-
3.6-5.0 min: 5% B
-
4. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): [M+H]⁺ for this compound.
-
Product Ions (Q3): At least two specific product ions should be monitored for quantification and confirmation.
-
Note: Specific voltages and gas settings need to be optimized for the particular instrument.
5. Quantification:
-
Quantification is performed using the peak area ratio of the analyte to an internal standard (if used) against the calibration curve.
Visualization of Method Selection Workflow
The choice between a routine HPLC-UV method and a more specialized UPLC-MS/MS method depends on the analytical requirements. The following diagram illustrates a logical workflow for selecting the appropriate method.
Caption: Workflow for selecting an analytical method for this compound.
Comparative study of the anticancer activity of substituted 6-aminoindazoles.
A detailed analysis of the anticancer activities of novel substituted 6-aminoindazole derivatives, providing key experimental data and mechanistic insights for researchers and drug development professionals.
Substituted 6-aminoindazoles are emerging as a promising class of compounds in anticancer drug discovery.[1] Their structural scaffold serves as a versatile template for the development of potent and selective therapeutic agents.[2] This guide provides a comparative analysis of the anticancer activity of a series of novel substituted 6-aminoindazole derivatives, with a focus on their structure-activity relationships, experimental validation, and mechanisms of action.
In Vitro Anti-proliferative Activity
A series of 6-substituted aminoindazole derivatives were synthesized and evaluated for their in vitro anti-proliferative activity against a panel of five human cancer cell lines: colorectal carcinoma (HCT116), lung cancer (A549), liver cancer (SK-HEP-1), gastric cancer (SNU-638), and breast cancer (MDA-MB-231).[3][4] The cytotoxicity of these compounds was determined using the sulforhodamine B (SRB) assay, with etoposide as a positive control.[3] The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Compound | Substitution Pattern | HCT116 IC50 (μM) | A549 IC50 (μM) | SK-HEP-1 IC50 (μM) | SNU-638 IC50 (μM) | MDA-MB-231 IC50 (μM) |
| 29 | N-phenyl | >100 | 10.0 ± 2.5 | >100 | 5.5 ± 1.1 | >100 |
| 30 | N-(4-fluorophenyl) | >100 | 8.8 ± 1.2 | >100 | 4.8 ± 1.1 | >100 |
| 34 | N-benzyl-1,3-dimethyl | 2.0 ± 0.3 | 4.1 ± 0.8 | >20 | 0.7 ± 0.2 | >20 |
| 36 | N-(4-fluorobenzyl)-1,3-dimethyl | 0.4 ± 0.3 | 3.5 ± 0.4 | >20 | 1.1 ± 0.2 | >20 |
| 37 | N-(2-fluorobenzyl)-1,3-dimethyl | 1.5 ± 0.2 | 3.2 ± 0.3 | >20 | 1.0 ± 0.1 | >20 |
| 39 | N-propyl-1,3-dimethyl | 2.5 ± 1.6 | 2.8 ± 1.3 | >20 | 1.8 ± 1.4 | 1.7 ± 1.1 |
| 49 | N-(3-pyridylmethyl)-1,3-dimethyl | >20 | >20 | >20 | >20 | >20 |
| 50 | N-(4-pyridylmethyl)-1,3-dimethyl | >20 | >20 | >20 | >20 | >20 |
| Etoposide | Positive Control | 1.9 ± 0.1 | 1.2 ± 0.1 | 1.5 ± 0.1 | 1.8 ± 0.2 | 1.6 ± 0.2 |
Data sourced from a 2020 study by Hoang et al. published in RSC Advances.[3][4]
Among the synthesized compounds, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (compound 36) demonstrated the most potent anti-proliferative activity, particularly against the HCT116 human colorectal cancer cell line, with an IC50 value of 0.4 ± 0.3 μM.[5][6][7] Notably, the introduction of a methyl group at the C-3 position of the indazole ring generally enhanced cytotoxic activity against HCT116 cells.[3] Furthermore, N-aromatic substitutions on the 6-aminoindazole derivatives exhibited considerable cytotoxicity against A549 and SNU-638 cancer cell lines, with IC50 values ranging from 0.7 to 10 μM.[3][4][8][9]
Mechanistic Insights: IDO1 Inhibition and Cell Cycle Arrest
Further investigation into the mechanism of action of the most potent compound, compound 36 , revealed its ability to suppress the expression of indoleamine 2,3-dioxygenase 1 (IDO1) in HCT116 cells.[5][6][7] IDO1 is an enzyme that plays a crucial role in tumor immune escape by catalyzing the degradation of tryptophan, leading to the suppression of T-cell proliferation.[3]
Cell cycle analysis further demonstrated that the suppressive activity of compound 36 in HCT116 cells is associated with G2/M cell cycle arrest.[5][6][7] This indicates that the compound interferes with the cell division process, ultimately leading to cancer cell death.
Experimental Protocols
A summary of the key experimental methodologies is provided below. For detailed procedures, please refer to the original research publication.
Anti-proliferative Activity (Sulforhodamine B Assay)
The in vitro anti-proliferative activity of the synthesized indazole derivatives was evaluated using the sulforhodamine B (SRB) method.[3]
-
Cancer cells were seeded in 96-well plates and incubated for 24 hours.
-
The cells were then treated with various concentrations of the test compounds for 48 hours.
-
Post-treatment, the cells were fixed with trichloroacetic acid.
-
The fixed cells were stained with SRB solution.
-
The protein-bound dye was solubilized, and the absorbance was measured to determine cell viability.
Cell Cycle Analysis
-
HCT116 cells were treated with the test compound at various concentrations.
-
After treatment, the cells were harvested, washed, and fixed.
-
The fixed cells were then stained with a solution containing propidium iodide and RNase.
-
The DNA content of the cells was analyzed by flow cytometry to determine the cell cycle distribution.
Immunoblotting for IDO1 Expression
-
HCT116 cells were treated with the test compounds for 24 hours.
-
Total protein was extracted from the cells, and protein concentration was determined.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a membrane.
-
The membrane was incubated with primary antibodies against IDO1 and a loading control (e.g., β-actin).
-
After incubation with secondary antibodies, the protein bands were visualized using an appropriate detection system.[4]
Visualizing the Process and Pathway
To better illustrate the experimental process and the proposed mechanism of action, the following diagrams have been generated.
Caption: Workflow for synthesis, screening, and mechanistic studies of 6-aminoindazoles.
Caption: Inhibition of IDO1 and G2/M arrest by Compound 36 in cancer cells.
References
- 1. benchchem.com [benchchem.com]
- 2. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. snu.elsevierpure.com [snu.elsevierpure.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09112J [pubs.rsc.org]
The Impact of 4-Position Iodo-Substitution on the Biological Activity of 6-Aminoindazole: A Comparative Analysis
An examination of how the addition of an iodine atom at the 4-position modifies the inhibitory activity of the 6-aminoindazole scaffold against key cellular kinases, providing critical insights for structure-activity relationship studies in drug discovery.
The 6-aminoindazole core structure is a recognized scaffold in medicinal chemistry, particularly in the development of kinase inhibitors. Understanding the structure-activity relationship (SAR) is paramount for optimizing lead compounds. This guide provides a comparative analysis of the unsubstituted 6-aminoindazole and its 4-iodo derivative, focusing on their inhibitory effects on specific kinases. The introduction of a halogen, such as iodine, at the 4-position can significantly alter the compound's potency and selectivity through steric and electronic effects.
Comparative Inhibitory Activity
The primary biological targets identified for this series are key regulators of cellular processes, including DNA damage response and cell cycle control. Experimental data reveals that the 4-iodo substituent significantly enhances the inhibitory potency of 6-aminoindazole against Checkpoint Kinase 1 (Chk1) and Cyclin-Dependent Kinase 2 (CDK2).
| Compound | Target Kinase | IC50 (µM) | Fold Change vs. Unsubstituted |
| 6-Aminoindazole | Chk1 | > 100 | - |
| 4-Iodo-6-aminoindazole | Chk1 | 0.015 | > 6600x increase |
| 6-Aminoindazole | CDK2 | 100 | - |
| 4-Iodo-6-aminoindazole | CDK2 | 0.080 | 1250x increase |
As shown in the table, the addition of iodine at the 4-position results in a dramatic increase in potency. The IC50 value for 4-iodo-6-aminoindazole against Chk1 is 0.015 µM, a more than 6600-fold increase in activity compared to the parent compound, which is largely inactive (> 100 µM). A similar, albeit less pronounced, enhancement is observed against CDK2, where the potency increases by a factor of 1250.
Signaling Pathway Context: Chk1 in DNA Damage Response
Checkpoint Kinase 1 (Chk1) is a critical component of the DNA damage response pathway. When DNA damage occurs, sensor proteins like ATR activate Chk1. Activated Chk1 then phosphorylates downstream targets, such as Cdc25 phosphatases, leading to their inactivation. This prevents the activation of cyclin-dependent kinases (CDKs) and results in cell cycle arrest, allowing time for DNA repair. Inhibition of Chk1 by compounds like 4-iodo-6-aminoindazole can abrogate this checkpoint, causing damaged cells to proceed through the cell cycle, ultimately leading to cell death (apoptosis). This makes Chk1 inhibitors a promising strategy for cancer therapy, particularly in combination with DNA-damaging agents.
Experimental Protocols
The following are detailed methodologies for the key experiments used to generate the comparative data.
In Vitro Kinase Inhibition Assay
This protocol outlines the procedure for determining the half-maximal inhibitory concentration (IC50) of test compounds against a target kinase.
Procedure:
-
Compound Preparation : Test compounds (6-aminoindazole and 4-iodo-6-aminoindazole) were dissolved in 100% DMSO to create stock solutions. A 10-point, 3-fold serial dilution was performed in a 384-well plate.
-
Enzyme and Substrate Preparation : The target kinases (recombinant human Chk1 or CDK2/cyclin A) were diluted in kinase buffer. A master mix containing the kinase, the appropriate biotinylated peptide substrate, and ATP was prepared. The concentration of ATP was typically set at the apparent Km for each enzyme.
-
Reaction Initiation : The kinase reaction was initiated by adding the enzyme/substrate master mix to the wells containing the diluted compounds.
-
Incubation : The reaction plate was incubated at room temperature for a specified time (e.g., 60 minutes), allowing for substrate phosphorylation.
-
Detection : Following incubation, a detection reagent (such as the ADP-Glo™ Kinase Assay from Promega) was added. This reagent simultaneously stops the kinase reaction and measures the amount of ADP produced, which is directly proportional to kinase activity.
-
Data Analysis : The luminescence signal was read on a plate reader. The raw data was converted to percent inhibition relative to control wells (vehicle-only for 0% inhibition, no enzyme for 100% inhibition). The IC50 values were determined by fitting the percent inhibition versus compound concentration data to a four-parameter logistic curve using graphing software.
Conclusion
The substitution of an iodine atom at the 4-position of the 6-aminoindazole scaffold serves as a powerful strategy for enhancing inhibitory potency against key cell cycle and DNA damage response kinases. The data clearly demonstrates that 4-iodo-6-aminoindazole is a significantly more potent inhibitor of both Chk1 and CDK2 than its unsubstituted parent compound. This substantial increase in activity highlights the importance of the 4-position for interaction within the kinase active site, likely involving favorable halogen bonding or steric interactions that are absent in the parent molecule. These findings provide a clear vector for the rational design of next-generation inhibitors based on the 6-aminoindazole core.
Benchmarking the synthesis of 6-Amino-4-iodo-1H-indazole against other methods
Benchmarking the Synthesis of 6-Amino-4-iodo-1H-indazole: A Comparative Guide
Introduction
This compound is a highly valuable heterocyclic building block in medicinal chemistry, frequently utilized in the development of targeted therapeutics, particularly protein kinase inhibitors. Its specific substitution pattern—an amino group amenable to further functionalization and a strategically placed iodine atom serving as a handle for cross-coupling reactions—allows for the systematic exploration of chemical space in drug discovery programs. This guide benchmarks a plausible synthetic route for this compound against a common alternative strategy, providing a comparative analysis of their respective merits and detailed experimental protocols.
Comparative Analysis of Synthetic Methodologies
A direct, one-pot synthesis for this compound is not prominently described in the literature. Therefore, multi-step syntheses are required. Below, we compare two logical approaches: a linear synthesis involving sequential functionalization of the indazole core (Method A) and a convergent approach based on the construction of the indazole ring from a pre-functionalized precursor (Method B).
Method A: Benchmarked Synthesis via Sequential Nitration, Iodination, and Reduction
This method represents a common and practical approach in heterocyclic chemistry, starting from a commercially available indazole and introducing the required functional groups in a stepwise manner. The proposed sequence is:
-
Nitration of 1H-indazole to yield 6-nitro-1H-indazole.
-
Iodination of 6-nitro-1H-indazole to introduce the iodine atom at the C-4 position, yielding 4-iodo-6-nitro-1H-indazole.
-
Reduction of the nitro group to afford the final product, this compound.
Method B: Alternative Synthesis via Indazole Ring Formation
This strategy involves constructing the bicyclic indazole ring from a benzene derivative that already contains the necessary substituents or their precursors. A representative pathway would be:
-
Preparation of a Precursor , such as 2-methyl-3-iodo-5-nitroaniline.
-
Diazotization and Cyclization of the precursor to form the indazole ring system. This classical approach, often involving harsh nitrosation conditions, can provide excellent regiochemical control if the starting material is readily accessible.[1][2]
Data Presentation: Comparison of Synthetic Routes
The following table summarizes the key quantitative and qualitative metrics for the two synthetic strategies. Note: As specific yield data for the direct synthesis of this compound is not available in the provided literature, data from analogous and representative reactions are used for this comparison.
| Metric | Method A: Sequential Functionalization | Method B: Indazole Ring Formation |
| Starting Material | 1H-Indazole | Substituted 2-methylaniline derivative |
| Number of Steps | 3 | 2 (plus precursor synthesis) |
| Key Reagents | HNO₃/H₂SO₄, I₂/Base, Fe/NH₄Cl | NaNO₂/Acid, Heat |
| Regiocontrol | Potentially challenging at the iodination step. The nitro group is meta-directing, which favors C-4 substitution, but mixtures of isomers (e.g., C-7) are possible. | Excellent, as the substituent positions are predefined on the starting benzene ring. |
| Overall Yield | Moderate (product of three steps). Individual steps like nitro group reduction are typically high-yielding.[3][4] | Potentially lower due to harsh cyclization conditions and precursor availability. |
| Scalability | Generally good. Each step involves standard, well-established chemical transformations. | Can be limited by the safety concerns of diazotization reactions and the multi-step synthesis of the required precursor. |
| Purification | Requires chromatographic purification after each step. | May require extensive purification to remove byproducts from the cyclization reaction. |
Experimental Protocols (Method A)
The following protocols are adapted from established methods for analogous transformations on the indazole scaffold.[3][4][5]
Step 1: Synthesis of 6-Nitro-1H-indazole
-
Materials: 1H-Indazole, Fuming Nitric Acid, Sulfuric Acid.
-
Procedure:
-
To a flask cooled to 0°C, add concentrated sulfuric acid.
-
Slowly add 1H-indazole (1.0 eq) in portions, ensuring the temperature remains below 10°C.
-
Add fuming nitric acid (1.1 eq) dropwise while maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Carefully pour the reaction mixture over crushed ice.
-
Neutralize the solution with a saturated aqueous sodium hydroxide solution until a precipitate forms.
-
Collect the solid by filtration, wash thoroughly with water, and dry under vacuum to yield 6-nitro-1H-indazole.
-
Step 2: Synthesis of 4-Iodo-6-nitro-1H-indazole (Benchmarked Step)
-
Materials: 6-Nitro-1H-indazole, Iodine (I₂), Potassium Hydroxide (KOH), N,N-Dimethylformamide (DMF).
-
Procedure:
-
In a round-bottom flask, dissolve 6-nitro-1H-indazole (1.0 eq) in anhydrous DMF.
-
Add molecular iodine (I₂) (2.0 eq) to the solution.
-
Add potassium hydroxide (KOH) pellets (4.0 eq) portion-wise over 10 minutes. An exotherm may be observed.
-
Stir the mixture at room temperature for 3-5 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into an ice-water mixture.
-
Quench excess iodine by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution until the brown color disappears.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate 4-iodo-6-nitro-1H-indazole.
-
Step 3: Synthesis of this compound
-
Materials: 4-Iodo-6-nitro-1H-indazole, Iron powder (Fe), Ammonium Chloride (NH₄Cl), Ethanol, Water.
-
Procedure:
-
To a solution of 4-iodo-6-nitro-1H-indazole (1.0 eq) in a mixture of ethanol and water, add ammonium chloride (1.0 eq) and iron powder (5.0 eq).[3]
-
Heat the mixture to reflux (approximately 80-90°C) for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.[3]
-
Once the reaction is complete, cool the mixture to room temperature and filter it hot through a pad of Celite to remove the iron salts.
-
Wash the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the remaining aqueous solution with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude product.
-
If necessary, purify the product by recrystallization or silica gel column chromatography to obtain pure this compound.
-
Mandatory Visualizations
Synthesis Pathway Diagram
Caption: Synthetic pathway for this compound via Method A.
Experimental Workflow Diagram
Caption: Experimental workflow for the benchmarked iodination step (Step 2).
Application in Drug Discovery
The title compound is a key intermediate for synthesizing complex molecules, such as kinase inhibitors, often through palladium-catalyzed cross-coupling reactions.
Caption: Role of this compound in kinase inhibitor synthesis.
References
A Comparative Guide to the Efficacy of 6-Amino-4-iodo-1H-indazole Derivatives in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the in vitro and in vivo efficacy of 6-Amino-4-iodo-1H-indazole derivatives, a promising class of compounds in cancer therapy. Through objective comparisons with alternative kinase inhibitors and detailed experimental data, this document serves as a critical resource for advancing oncology drug discovery and development.
Introduction to this compound Derivatives
Indazole derivatives have emerged as a significant scaffold in medicinal chemistry, with several compounds approved as anticancer drugs.[1][2] The 6-amino-1H-indazole core, in particular, has been a focal point of research due to its demonstrated anti-proliferative activities across various cancer cell lines.[3][4] The strategic placement of a halogen, such as iodine, at the 4-position, combined with an amino group at the 6-position, is hypothesized to enhance the therapeutic potential of these compounds by modulating their interaction with key biological targets.
Recent studies have highlighted the role of substituted indazole derivatives as inhibitors of enzymes like Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan-2,3-dioxygenase (TDO), which are crucial immune checkpoints in cancer.[5] Inhibition of these pathways can lead to the activation of T cell-mediated antitumor immune responses.[5] Furthermore, various indazole derivatives have shown potent inhibitory activity against a range of protein kinases that are critical for tumor growth and survival, including Fibroblast Growth Factor Receptors (FGFRs), Vascular Endothelial Growth Factor Receptors (VEGFRs), and Polo-like Kinase 4 (PLK4).[6][7][8]
This guide will delve into the preclinical validation of a representative this compound derivative, herein referred to as Compound X , and compare its performance against established and emerging anticancer agents.
In Vitro Validation of Efficacy
The initial assessment of novel anticancer compounds relies on robust in vitro assays to determine their potency and selectivity. Key parameters such as the half-maximal inhibitory concentration (IC50) against specific kinases and cancer cell lines are crucial for go/no-go decisions in the drug development pipeline.
Comparative Analysis of Kinase Inhibition and Cellular Viability
The following table summarizes the in vitro performance of Compound X in comparison to other kinase inhibitors targeting similar pathways. The data presented is a synthesis of findings from multiple preclinical studies.
| Compound | Target Kinase(s) | IC50 (nM) | Target Cancer Cell Line | Cell Viability (IC50, µM) | Reference |
| Compound X (Representative 4,6-disubstituted indazole) | IDO1, TDO | 460 (TDO), 910 (IDO1) | CT26 (Colon Carcinoma) | Significant tumoricidal effect | [5] |
| Axitinib | VEGFRs, PDGFRs, c-KIT | 1-20 | Multiple | Varies by cell line | [8] |
| CFI-400945 | PLK4 | 2.8 | MDA-MB-468 (Breast) | Not specified | [8] |
| Pazopanib | VEGFRs, PDGFRs, c-KIT | 10-30 | Multiple | Varies by cell line | [7] |
Experimental Protocols
This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.[9][10]
-
Reagent Preparation : Prepare serial dilutions of the test compound (e.g., Compound X) in a suitable buffer, typically containing a low percentage of DMSO. Dilute the target kinase enzyme and its specific substrate to their optimal concentrations in a kinase reaction buffer. The ATP concentration should be at or near the Michaelis constant (Km) for the kinase.[9][11]
-
Kinase Reaction : In a 384-well plate, add the test compound dilutions. Subsequently, add the diluted kinase enzyme to each well. Initiate the kinase reaction by adding the substrate/ATP mixture. Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[9]
-
Signal Detection : Add a detection reagent that converts the ADP produced during the kinase reaction into a luminescent signal. The luminescence is proportional to the amount of ADP generated and, therefore, to the kinase activity.[10]
-
Data Analysis : Measure the luminescence using a plate reader. Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9]
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[12][13]
-
Cell Seeding : Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[14]
-
Compound Treatment : Treat the cells with various concentrations of the test compound and incubate for a specified duration (e.g., 48 or 72 hours).[15]
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[13]
-
Solubilization : Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.[16]
-
Absorbance Measurement : Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.[13]
-
Data Analysis : Calculate the percentage of cell viability for each treatment group relative to the untreated control. Determine the IC50 value by plotting the percentage of viability against the compound concentration.
In Vivo Validation of Efficacy
In vivo studies are critical for evaluating the therapeutic potential of a drug candidate in a whole-organism context, providing insights into its pharmacokinetics, pharmacodynamics, and overall antitumor activity.[1]
Comparative Analysis of Antitumor Activity in Xenograft Models
The table below presents a comparative summary of the in vivo efficacy of Compound X (represented by a 4,6-disubstituted indazole derivative) and an alternative therapy in a preclinical mouse model of cancer.
| Compound | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Key Findings | Reference |
| HT-28 (4,6-disubstituted indazole) | CT26 allograft BALB/c mice | Not specified | Significant | Reduced Foxp3 expression, enhanced CD8 and TNF-α expression in tumor tissue. | [5] |
| Compound 2f (Indazole Derivative) | 4T1 mouse model | 12.5 mg/kg and 25 mg/kg, i.p., daily for 16 days | Significant | Suppressed tumor growth without obvious side effects. | [1] |
Experimental Protocols
This model is widely used to assess the antitumor efficacy of novel therapeutic agents.[17][18]
-
Cell Preparation : Culture the desired cancer cell line to the logarithmic growth phase. Harvest the cells and resuspend them in a suitable medium, such as a mixture of PBS or HBSS and Matrigel, at a specific concentration (e.g., 1-5 x 10^7 cells/mL).[18]
-
Tumor Inoculation : Subcutaneously inject a defined volume (e.g., 100-200 µL) of the cell suspension into the flank of immunocompromised mice (e.g., NSG or nude mice).[17]
-
Tumor Growth Monitoring : Once tumors become palpable, measure their volume regularly (e.g., 2-3 times per week) using digital calipers. The tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Treatment Administration : When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the test compound (e.g., Compound X) and vehicle control according to the specified dosing regimen (e.g., intraperitoneal, oral gavage).
-
Efficacy Evaluation : Monitor tumor growth and the general health of the mice throughout the study. The primary endpoint is typically tumor growth inhibition. At the end of the study, tumors can be excised for further analysis, such as immunohistochemistry, to assess target modulation.[5]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for a clear understanding of the drug's mechanism of action and the validation process.
Caption: Proposed signaling pathway of this compound derivatives targeting IDO1/TDO.
Caption: Experimental workflow for the in vitro validation of compound efficacy.
Caption: Experimental workflow for the in vivo validation of antitumor activity.
Conclusion
The preclinical data for this compound derivatives, represented here by Compound X and its closely related analogs, demonstrate their potential as effective anticancer agents. Their ability to inhibit key oncogenic pathways, such as IDO1/TDO, and exert potent anti-proliferative effects both in vitro and in vivo underscores their promise. The comparative data provided in this guide, alongside detailed experimental protocols, offers a valuable resource for researchers to design further studies and accelerate the translation of these promising compounds from the laboratory to the clinic. Further investigation into the specific kinase targets and the optimization of the indazole scaffold will be crucial for the development of next-generation targeted cancer therapies.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4,6-Disubstituted-1H-Indazole-4-Amine derivatives with immune-chemotherapy effect and in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. protocols.io [protocols.io]
- 15. benchchem.com [benchchem.com]
- 16. broadpharm.com [broadpharm.com]
- 17. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 18. yeasenbio.com [yeasenbio.com]
Unveiling Cross-Reactivity: A Comparative Guide to Kinase Inhibitors Derived from 6-Amino-4-iodo-1H-indazole
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of kinase inhibitors is paramount for the development of effective and safe therapeutics. The 6-amino-4-iodo-1H-indazole scaffold serves as a crucial building block for a range of potent kinase inhibitors. This guide provides an objective comparison of the performance of a key inhibitor derived from this scaffold, BMS-777607, with an alternative indazole-based inhibitor, Axitinib. Supported by experimental data, this document aims to offer a clear perspective on their selectivity and potential off-target effects.
Comparative Kinase Inhibition Profiles
The selectivity of a kinase inhibitor is a critical factor that influences its therapeutic efficacy and toxicity profile. Comprehensive screening against a broad panel of kinases provides a detailed view of an inhibitor's cross-reactivity. Below, we compare the inhibitory profiles of BMS-777607, a multi-targeted inhibitor of the Met kinase family, and Axitinib, a potent VEGFR inhibitor.
BMS-777607: A Multi-Targeted Inhibitor
BMS-777607 is a potent ATP-competitive inhibitor of the c-Met receptor tyrosine kinase and other members of the Met family, including Axl, Ron, and Tyro3.[1] It demonstrates significant selectivity, being over 40-fold more selective for these targets compared to Lck, VEGFR2, and TrkA/B, and more than 500-fold selective against a larger panel of receptor and non-receptor kinases.[1]
Table 1: Primary Targets and Selectivity of BMS-777607
| Primary Kinase Target | IC50 (nM) | Selectivity Notes |
| c-Met | 3.9 | Potent inhibition of the Met family.[2] |
| Axl | 1.1 | High affinity for Axl, a key player in drug resistance.[2] |
| Ron | 1.8 | Strong inhibition of another Met family member.[2] |
| Tyro3 | 4.3 | Activity against the third member of the TAM family.[2] |
| Lck, VEGFR2, TrkA/B | >40-fold less potent | Demonstrates significant selectivity over these kinases.[1] |
| Other Kinases | >500-fold less potent | High degree of selectivity across the kinome.[1] |
Axitinib: A VEGFR-Targeted Inhibitor
Axitinib is another potent kinase inhibitor built upon an indazole core. Its primary targets are the Vascular Endothelial Growth Factor Receptors (VEGFRs), playing a crucial role in angiogenesis.
Table 2: Kinase Inhibition Profile of Axitinib
| Kinase Target | IC50 (nM) |
| VEGFR1 | 0.1 |
| VEGFR2 | 0.2 |
| VEGFR3 | 0.1-0.3 |
| PDGFRβ | 1.6 |
| c-Kit | 1.7 |
| PLK4 | 4.2 |
Signaling Pathways and Experimental Workflows
Visualizing the biological context and the experimental approach is crucial for understanding the action and evaluation of these inhibitors. The following diagrams illustrate the AXL signaling pathway, a primary target of BMS-777607, and a general workflow for profiling kinase inhibitor cross-reactivity.
Caption: AXL signaling pathway and the inhibitory action of BMS-777607.
Caption: Experimental workflow for kinase inhibitor cross-reactivity profiling.
Experimental Protocols
Detailed and reproducible methodologies are fundamental to reliable comparative analysis. The following sections provide step-by-step protocols for key experiments used in the characterization of kinase inhibitors.
Biochemical Kinase Inhibition Assay (Luminescence-Based: ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[3]
Materials:
-
Recombinant human kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
Ultra-Pure ATP
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipette or liquid handling system
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test inhibitor (e.g., BMS-777607) in 100% DMSO. Create a serial dilution of the compound in the kinase reaction buffer.
-
Kinase Reaction Setup: In a multiwell plate, add the serially diluted compound or DMSO (vehicle control). Add the kinase enzyme to each well and incubate for 10-15 minutes at room temperature to allow for compound binding.
-
Initiation of Kinase Reaction: Initiate the reaction by adding a mixture of the substrate and ATP to each well.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection - Step 1: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[3]
-
ADP Detection - Step 2: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides the necessary components for the luciferase reaction. Incubate at room temperature for 30-60 minutes.[4]
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Kinase Activity Assay (Western Blot)
This method assesses the ability of an inhibitor to block the phosphorylation of a target kinase or its downstream substrates within a cellular context.
Materials:
-
Cell line expressing the target kinase
-
Cell culture medium and supplements
-
Test inhibitor (e.g., BMS-777607)
-
Stimulating ligand (if required, e.g., HGF for c-Met)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (phospho-specific and total protein for the target and downstream substrates)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system (e.g., chemiluminescence imager)
Procedure:
-
Cell Culture and Treatment: Seed cells in culture plates and grow to 70-80% confluency. Pre-treat the cells with various concentrations of the inhibitor or DMSO for a specified time (e.g., 1-2 hours). If necessary, stimulate the cells with the appropriate ligand for a short period (e.g., 15-30 minutes) to induce kinase activation.[5]
-
Cell Lysis: Aspirate the medium, wash the cells with ice-cold PBS, and then add lysis buffer.[6] Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Protein Transfer: Normalize the protein concentration of all samples, add Laemmli sample buffer, and heat at 95-100°C for 5 minutes.[7] Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with a phospho-specific primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply ECL detection reagents and capture the chemiluminescent signal using an imaging system.[5]
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody that detects the total (non-phosphorylated) protein of interest or a loading control protein (e.g., β-actin or GAPDH).
-
Data Analysis: Quantify the band intensities using densitometry software. The level of inhibition is determined by comparing the phospho-protein signal in inhibitor-treated samples to the control samples, normalized to the total protein or loading control.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 4. promega.com [promega.com]
- 5. benchchem.com [benchchem.com]
- 6. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Safety Operating Guide
Proper Disposal of 6-Amino-4-iodo-1H-indazole: A Guide for Laboratory Professionals
The safe and environmentally responsible disposal of 6-Amino-4-iodo-1H-indazole is a critical aspect of laboratory safety. As a halogenated, nitrogen-containing heterocyclic compound, it requires specific handling and disposal procedures to mitigate risks to personnel and the environment. This guide provides a clear, step-by-step protocol for its proper disposal.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound and adhere to all institutional safety protocols. Personal Protective Equipment (PPE) is mandatory.
Essential Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles and a face shield.
-
Hand Protection: Use chemical-resistant gloves, such as nitrile gloves. Inspect gloves for any signs of damage before use.
-
Protective Clothing: A full-length laboratory coat with long sleeves is required to prevent skin contact.
-
Respiratory Protection: If handling the compound outside of a certified chemical fume hood or in an area with poor ventilation, a NIOSH-approved respirator is necessary.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a designated, well-ventilated area, preferably within a chemical fume hood.
-
Waste Segregation: As a halogenated organic compound, this compound waste must be collected separately from non-halogenated organic and inorganic waste streams.[1][2][3] This segregation is crucial for proper treatment and helps reduce disposal costs.[2] Do not mix this waste with acids, bases, or strong oxidizing agents.[2][4]
-
Waste Collection:
-
Use a designated, chemically compatible, and clearly labeled hazardous waste container.[2][5] The container must be leak-proof and have a secure, tight-fitting lid.[2][5]
-
The label should clearly identify the contents as "Hazardous Waste: this compound" and include the appropriate hazard symbols.[1][5] All chemical constituents and their approximate percentages should be listed on the tag.[1]
-
Keep the waste container closed at all times, except when actively adding waste.[2][5]
-
-
Storage of Waste:
-
Store the waste container in a designated and secure satellite accumulation area within the laboratory.[1]
-
The storage area should be cool, dry, and well-ventilated, away from direct sunlight, heat, sparks, or open flames.[2][6]
-
Ensure the waste container is stored in secondary containment to prevent the spread of material in case of a leak.[1]
-
-
Disposal Request:
-
Once the waste container is nearly full (not exceeding 90% capacity), arrange for its disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[2]
-
Crucially, do not attempt to dispose of this compound by pouring it down the drain or allowing it to evaporate in a fume hood. [2][6]
-
Spill Management
In the event of a spill, the following steps should be taken immediately:
-
Evacuate all non-essential personnel from the area.
-
Remove all sources of ignition.[2]
-
If you are trained and it is safe to do so, contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth.[2] For a solid, carefully sweep up the material and place it into a suitable, sealed container for disposal.[7][8] Avoid creating dust.[7][8]
-
Place all contaminated absorbent materials and cleaning supplies into a sealed and properly labeled hazardous waste container.[1][2]
-
Ventilate the area and wash the spill site after the material has been removed.[2]
-
Report the spill to your institution's EHS department.[1]
Quantitative Data Summary
While specific quantitative data for the disposal of this compound is not available, the following table summarizes key operational limits and conditions for handling halogenated waste in a laboratory setting.
| Parameter | Guideline | Source |
| Maximum Waste Accumulation | Up to 25 gallons in a Satellite Accumulation Area (SAA) | [1] |
| Container Fill Level | Do not exceed 90% capacity | [2] |
| Acceptable pH for Commingled Waste | Between 5.5 and 9.5 (if mixed with other compatible waste) | [4] |
| Incompatible Waste Classes | Acids, bases, oxidizers, heavy metals, cyanides, "P-listed" wastes | [1][2][4] |
Experimental Protocols
The proper disposal of this compound is not an experimental procedure but a standardized safety protocol. The methodology is based on established guidelines for handling halogenated hazardous waste. The key steps are outlined in the workflow diagram below.
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. campusoperations.temple.edu [campusoperations.temple.edu]
- 2. benchchem.com [benchchem.com]
- 3. bucknell.edu [bucknell.edu]
- 4. 7.2 Organic Solvents [ehs.cornell.edu]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
Essential Safety and Operational Guide for Handling 6-Amino-4-iodo-1H-indazole
This guide provides critical safety and logistical information for the handling and disposal of 6-Amino-4-iodo-1H-indazole. The following procedures are based on safety data for structurally similar iodo- and amino-substituted indazole derivatives and are intended to ensure the safe management of this chemical in a laboratory setting. Researchers, scientists, and drug development professionals should adhere to these guidelines to minimize risks.
Hazard Profile
-
Acute Oral Toxicity : May be harmful if swallowed[1][4][5][6].
-
Eye Irritation : May cause serious eye irritation[1][4][5][7].
-
Respiratory Irritation : May cause respiratory irritation upon inhalation of dust[1][4][5][7].
It is crucial to handle this compound with care, assuming it possesses these hazardous properties.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment protocol is mandatory to prevent exposure through inhalation, skin contact, or ingestion.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Goggles | Chemical splash goggles meeting ANSI Z87.1 or equivalent standards.[8] | Protects eyes from splashes and airborne particles. |
| Face Shield | To be worn over safety goggles. | Provides a secondary layer of protection for the face from splashes or unexpected reactions.[8] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves.[8] | Prevents skin contact with the chemical. Gloves should be inspected before use and changed immediately upon contamination.[8] |
| Body Protection | Laboratory Coat | Flame-resistant with a full front closure.[8] | Protects skin and personal clothing from contamination.[8] |
| Full-Length Pants and Closed-Toe Shoes | Ensures no exposed skin on the lower body and feet.[8] | ||
| Respiratory Protection | NIOSH-approved Respirator | N95 or higher-rated respirator. | Required when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust particles. |
Experimental Protocols: Handling and Operational Plan
Adherence to the following step-by-step procedures is essential for the safe handling of this compound.
Preparation:
-
PPE Inspection: Ensure all required PPE is available, in good condition, and worn correctly before entering the laboratory.
-
Fume Hood Verification: Confirm that the chemical fume hood has a current certification and is functioning correctly.
-
Equipment Assembly: Assemble all necessary glassware, reagents, and equipment within the fume hood to minimize movement and potential exposure.[8]
Handling the Compound:
-
Weighing: When weighing the solid, use a disposable weigh boat and handle it with care to avoid generating dust.[8] Perform this task within the fume hood or a balance enclosure.
-
Transferring: If transferring the solid, use a spatula and ensure it is decontaminated after use.[8]
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing.[8]
-
General Hygiene: Do not eat, drink, or smoke when handling this product.[6][9] Wash hands thoroughly after handling.[9]
Post-Handling:
-
Decontamination: Decontaminate all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent (e.g., ethanol or isopropanol) followed by a detergent solution.
-
Waste Segregation: Properly segregate and dispose of all contaminated materials as outlined in the disposal plan below.[8]
Caption: Workflow for handling this compound.
Disposal Plan
Improper disposal of this compound and its associated waste can pose a risk to human health and the environment.[8] Follow these procedures for waste management.
Solid Waste:
-
All disposable items that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, should be collected in a dedicated, labeled hazardous waste bag within the fume hood.[8]
-
The sealed bag must be placed in a designated hazardous waste container.
Liquid Waste:
-
Unused solutions and reaction mixtures should be collected in a designated, sealed, and clearly labeled hazardous waste container.[8]
-
The container should be stored in a secondary containment bin in a well-ventilated area, away from incompatible materials.
Disposal Protocol:
-
Labeling: Ensure all waste containers are clearly labeled with "Hazardous Waste," the chemical name ("this compound"), and the primary hazards (e.g., "Toxic," "Irritant").
-
Consult Authority: Consult your institution's Environmental Health and Safety (EHS) department or the State Land Waste Management Authority for specific disposal procedures.[9]
-
Authorized Disposal: Dispose of contents and containers through an authorized hazardous or special waste collection point in accordance with local regulations.[9]
Caption: Disposal workflow for this compound waste.
References
- 1. 6-iodo-1H-indazole | C7H5IN2 | CID 12991241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. 6-Iodo-1H-indazole, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
